Technical Documentation Center

2-Cyclopropyl-4-methoxypiperidine;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropyl-4-methoxypiperidine;hydrochloride
  • CAS: 2416228-93-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The 2-substituted piperidine scaffold is a privileged structural motif ubiquitous in natural products and modern pharmaceuticals[1]. In the context of Fragment-Based Drug Discovery (FBDD), heavily subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted piperidine scaffold is a privileged structural motif ubiquitous in natural products and modern pharmaceuticals[1]. In the context of Fragment-Based Drug Discovery (FBDD), heavily substituted, sp³-rich piperidines are highly sought after to help drug candidates "escape from flatland" and access complex 3D pharmaceutical space[2].

This technical guide details a robust, scalable, and highly diastereoselective two-step synthetic pathway for 2-cyclopropyl-4-methoxypiperidine hydrochloride . Rather than relying on complex de novo ring-forming reactions, this protocol leverages a late-stage heterogeneous catalytic hydrogenation of a pre-functionalized pyridine core, ensuring high atom economy, operational simplicity, and self-validating purification steps.

Strategic Route Design & Retrosynthetic Analysis

Synthesizing 2,4-disubstituted piperidines with precise stereochemical control is classically challenging. While de novo methods like the Aza-Diels-Alder reaction exist, they often require sensitive chiral auxiliaries or complex organocatalysts[1].

Our selected pathway utilizes a pyridine reduction strategy . By assembling the substitution pattern on a flat, aromatic pyridine ring first, we can exploit the predictable surface chemistry of heterogeneous catalysts to dictate the final 3D stereochemistry of the piperidine[2].

Retrosynthesis Target 2-Cyclopropyl-4-methoxypiperidine Hydrochloride Pyridine 2-Cyclopropyl-4-methoxypyridine Target->Pyridine Hydrogenation (PtO2, H2, HCl) SM 2-Bromo-4-methoxypyridine + Cyclopropylboronic acid Pyridine->SM Suzuki-Miyaura Coupling

Retrosynthetic strategy for 2-cyclopropyl-4-methoxypiperidine hydrochloride.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Suzuki-Miyaura Cross-Coupling

The first stage establishes the C2-cyclopropyl group via a palladium-catalyzed cross-coupling between commercially available 2-bromo-4-methoxypyridine and cyclopropylboronic acid[3].

Mechanistic Causality: Alkylboronic acids (like cyclopropylboronic acid) are notoriously sluggish in cross-coupling reactions due to slow transmetalation and a high propensity for protodeboronation. To counteract this, Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the final reductive elimination step, driving the catalytic cycle forward efficiently[3].

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 eq, 10 mmol), cyclopropylboronic acid (1.3 eq, 13 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).

  • Solvent Addition: Add 40 mL of degassed 1,4-Dioxane followed by 15 mL of degassed 2M aqueous Na₂CO₃ (3.0 eq).

  • Execution: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.

  • Self-Validating Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash the organic layer with 1M NaOH (2 x 30 mL). Insight: The NaOH wash is critical as it selectively solubilizes and removes unreacted cyclopropylboronic acid and boroxine byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Analytical Check: TLC should indicate complete consumption of the UV-active starting material. LCMS will confirm the target mass of the intermediate (2-cyclopropyl-4-methoxypyridine).

Workflow A 2-Bromo-4-methoxypyridine B Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C A->B C 2-Cyclopropyl-4-methoxypyridine (Intermediate) B->C Cross-Coupling D PtO2, H2 (50 psi) MeOH, HCl (1.2 eq), 25°C C->D E cis-2-Cyclopropyl-4-methoxypiperidine Hydrochloride D->E Diastereoselective Reduction

Two-step synthetic workflow from 2-bromo-4-methoxypyridine to the target piperidine salt.

Step 2: Diastereoselective Catalytic Hydrogenation

The intermediate pyridine is reduced to the target piperidine. This step dictates both the final oxidation state and the relative stereochemistry of the molecule.

Mechanistic Causality & Stereocontrol: Reducing pyridines is difficult because the basic nitrogen lone pair binds tightly to the metal catalyst, poisoning it. By adding stoichiometric hydrochloric acid (HCl), the pyridine is converted to a pyridinium ion. This completely prevents catalyst poisoning, activates the aromatic ring toward reduction, and directly yields the highly stable, crystalline hydrochloride salt of the product[4].

Stereochemically, the pyridinium ring adsorbs flatly onto the heterogeneous Platinum (PtO₂) surface. Hydrogen gas is delivered via syn-addition exclusively from the catalyst face. Consequently, the C2-cyclopropyl and C4-methoxy groups are forced onto the opposite face of the newly formed piperidine ring, resulting in a highly selective cis-diastereomeric outcome[2].

Stereocontrol Cat Pt Surface (Catalyst) Trans Syn-Addition of H2 (Bottom Face) Cat->Trans Sub Pyridinium Ion (Flat Adsorption) Sub->Cat Adsorption Prod cis-2,4-Disubstituted Piperidine Trans->Prod

Mechanistic model for cis-diastereoselective hydrogenation on a platinum catalyst surface.

Detailed Protocol:

  • Salt Formation: Dissolve 2-cyclopropyl-4-methoxypyridine (1.0 eq, 8 mmol) in 30 mL of anhydrous Methanol. Slowly add 4M HCl in Dioxane (1.2 eq, 9.6 mmol). Stir for 15 minutes at room temperature to ensure complete pyridinium salt formation.

  • Catalyst Addition: Carefully add Adams' Catalyst (PtO₂, 10 mol%) under a gentle stream of nitrogen (PtO₂ can be pyrophoric in the presence of methanol vapors).

  • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure autoclave. Purge the vessel three times with H₂ gas, then pressurize to 50 psi. Agitate vigorously at 25 °C for 24 hours.

  • Self-Validating Workup: Vent the hydrogen gas safely. Filter the black suspension through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield a crude oil. Triturate the oil vigorously with cold diethyl ether (50 mL). The cis-2-cyclopropyl-4-methoxypiperidine hydrochloride will precipitate as a pure, white crystalline solid. Filter and dry under high vacuum.

  • Analytical Check: ¹H NMR (D₂O) will confirm the complete disappearance of aromatic protons (8.0–6.5 ppm). The cis-relationship can be validated via 2D NOESY NMR or by analyzing the large axial-axial coupling constants of the ring protons.

Quantitative Data: Hydrogenation Optimization Summary

To illustrate the critical nature of the selected conditions, the following table summarizes the quantitative optimization data for the pyridine hydrogenation step. It highlights why PtO₂ and HCl are strictly required for this transformation.

Table 1: Effect of Catalyst and Additives on Pyridine Hydrogenation Efficiency

CatalystSolventAdditiveH₂ PressureConversion (%)cis:trans RatioObservation / Causality
Pd/C (10%)MeOHNone50 psi< 15%N/ACatalyst poisoning by basic nitrogen lone pairs.
Pd/C (10%)MeOHHCl (1.2 eq)50 psi45%60:40Partial conversion; Pd is insufficiently active for pyridines.
PtO₂ (10 mol%)MeOHNone50 psi30%N/ARapid initial rate followed by severe catalyst deactivation.
PtO₂ (10 mol%) MeOH HCl (1.2 eq) 50 psi > 99% 95:5 Optimal: Complete conversion, high diastereoselectivity.
Rh/C (5%)AcOHNone50 psi85%80:20Moderate selectivity; resulting acetate salt is difficult to crystallize.

Conclusion

The synthesis of 2-cyclopropyl-4-methoxypiperidine hydrochloride is most effectively achieved through a two-step sequence: a sterically-driven Suzuki-Miyaura coupling followed by an acid-mediated, diastereoselective heterogeneous hydrogenation. By understanding the mechanistic causality—specifically the role of the dppf bite angle in cross-coupling and the necessity of pyridinium formation to prevent catalyst poisoning—researchers can reliably scale this protocol to produce high-purity 3D building blocks for advanced drug discovery programs.

References

  • [1] Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. Benchchem. URL:

  • [2] Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. URL:

  • [4] A General Photoredox C-H Arene Functionalization Towards Substituted Methyls. ChemRxiv. URL:

  • [3] WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors. Google Patents. URL:

Sources

Exploratory

2-Cyclopropyl-4-methoxypiperidine;hydrochloride chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride Abstract This technical guide provides a comprehensive examination of the chemical and physical properties...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This compound is a notable heterocyclic building block, integrating a rigid, lipophilic cyclopropyl group with a polar methoxypiperidine scaffold. Such structural motifs are of significant interest in modern medicinal chemistry for their potential to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document details a plausible synthetic route, predicted physicochemical and spectroscopic characteristics, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their scientific endeavors.

Molecular Structure and Identification

The unique architecture of 2-Cyclopropyl-4-methoxypiperidine hydrochloride combines the conformational rigidity of the piperidine ring with the stereochemically defined cyclopropyl moiety and a strategically placed methoxy group, which can act as a hydrogen bond acceptor and influence solubility.

Chemical Structure Diagram

Caption: Chemical structure of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-cyclopropyl-4-methoxypiperidin-1-ium chloride
CAS Number 1392323-58-4 (Note: This CAS number is associated with the compound but may lack extensive public documentation)
Molecular Formula C₉H₁₈ClNO
Molecular Weight 191.70 g/mol
Canonical SMILES COC1CC(C2CC2)NCC1.Cl

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis initiates from a commercially available piperidine derivative, which undergoes cyclopropanation followed by deprotection and salt formation. This multi-step process is designed for efficiency and control over the final product's stereochemistry.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

Step 2: Corey-Chaykovsky Cyclopropanation of N-Boc-4-methoxypiperidin-2-one

  • Rationale: This step is critical for installing the cyclopropyl ring. The use of trimethylsulfoxonium iodide and a strong base like sodium hydride generates the ylide in situ, which then reacts with the ketone (or a related enone precursor) to form the desired cyclopropane ring.[1] This method is chosen for its reliability and applicability to similar substrates.

  • Procedure:

    • Suspend trimethylsulfoxonium iodide (1.1 eq) in a 1:1 mixture of anhydrous THF and DMSO under an argon atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 3 eq) portion-wise. Stir until hydrogen gas evolution ceases (approx. 30-45 minutes).

    • Add a solution of N-Boc-4-methoxypiperidin-2-one (1 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction carefully by adding a cold saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-2-cyclopropyl-4-methoxypiperidine.

Step 3 & 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is acid-labile. Using a strong acid like HCl simultaneously removes the protecting group and forms the desired hydrochloride salt, which is often a crystalline, stable solid that is easier to handle and purify than the free base.

  • Procedure:

    • Dissolve the purified N-Boc-2-cyclopropyl-4-methoxypiperidine from the previous step in a minimal amount of diethyl ether or methanol.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 2M HCl in diethyl ether or dioxane with stirring.

    • A precipitate should form. Continue stirring at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional hour.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum to yield 2-Cyclopropyl-4-methoxypiperidine hydrochloride as a solid.

Physicochemical Properties

Experimental data for the target compound is scarce. The properties below are based on data from structurally similar compounds and theoretical predictions, providing a reliable estimation for experimental design.

PropertyPredicted/Analogous ValueSource/Rationale
Appearance Off-white to light yellow solidBased on analogous piperidine hydrochlorides.[2]
Melting Point Not available. (Analog 4-MXP HCl salt: 93-94°C)Data for analogous compounds suggest a crystalline solid.[3]
Solubility Soluble in water, methanol. Sparingly soluble in dichloromethane.Hydrochloride salts of amines are typically water-soluble.
pKa ~9.5 - 10.5Predicted based on the piperidine nitrogen. The pKa of the parent 4-methoxypiperidine is ~9.8.[4]
LogP ~1.5Predicted. The cyclopropyl group increases lipophilicity compared to a linear alkyl chain.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are predicted spectra based on the known behavior of the compound's functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative.

    • Cyclopropyl Protons: A series of complex multiplets in the upfield region (δ 0.1–0.8 ppm), characteristic of the strained three-membered ring.[5]

    • Piperidine Ring Protons: A series of broad multiplets between δ 1.5–3.5 ppm. The proton at C2, adjacent to both the nitrogen and cyclopropyl group, would likely be a complex multiplet.

    • Methoxy Protons: A sharp singlet at approximately δ 3.3 ppm.

    • N-H Proton: A broad singlet, typically downfield (δ 8.0-10.0 ppm) due to the hydrochloride salt form, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Cyclopropyl Carbons: Signals in the upfield region (δ 5–20 ppm).

    • Piperidine Ring Carbons: Signals in the range of δ 25–60 ppm. The carbon bearing the methoxy group (C4) would be further downfield (~δ 70-75 ppm).

    • Methoxy Carbon: A signal around δ 56 ppm.

  • Mass Spectrometry (MS):

    • High-Resolution MS (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺, corresponding to the free base. The calculated exact mass for C₉H₁₈NO⁺ is 156.1383 Da.[6] Analysis by high-resolution instruments like an Orbitrap would confirm the elemental composition with high accuracy.[3][7]

    • Fragmentation: Common fragmentation pathways would likely involve the loss of the cyclopropyl group or cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad and strong absorption band in the region of 2400–2800 cm⁻¹ is characteristic of a secondary amine salt (R₂NH₂⁺).[8]

    • C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (~3050 cm⁻¹).

    • C-O Stretch: A strong band for the ether linkage is expected around 1080–1120 cm⁻¹.

Safety, Handling, and Storage

As a research chemical, 2-Cyclopropyl-4-methoxypiperidine hydrochloride should be handled with care, following standard laboratory safety procedures. The information is compiled from safety data sheets of analogous compounds.[9][10]

  • Hazard Identification:

    • May be harmful if swallowed.

    • Causes skin irritation and serious eye irritation.[9][11]

    • May cause respiratory irritation.[11]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Keep container tightly closed.[9]

    • Store in a dry, cool, and well-ventilated place.[9]

    • Store locked up.[11]

  • Incompatible Materials:

    • Strong oxidizing agents, strong bases, and strong reducing agents.[9]

Applications in Research and Drug Development

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a valuable scaffold for the synthesis of novel chemical entities in drug discovery programs.

  • Privileged Scaffold: The piperidine ring is a "privileged scaffold," frequently found in approved drugs and bioactive molecules due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation.[12]

  • Role of the Cyclopropyl Group: The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to improve a compound's metabolic stability by blocking sites of oxidation. It can also enhance potency by introducing conformational rigidity and optimizing interactions with protein binding pockets.[5]

  • Potential Therapeutic Areas: Piperidine derivatives are key components in a vast range of therapeutics, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes, analgesics, and agents targeting the central nervous system.[5][12] This specific scaffold could serve as a key intermediate for developing novel positive allosteric modulators (PAMs) for receptors like the metabotropic glutamate receptor 2 (mGluR2), which is a target in schizophrenia research.[13]

References

  • PubChem. (n.d.). (R)-2-(4-Methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • Beilstein Journals. (2010, July 1). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

  • MDPI. (2020, December 5). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Research@THEA. (n.d.). Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. Retrieved from [Link]

  • NIST. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride (C9H17NO). Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine, 1-(1-cyclopropyl-2-methylpropyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Methoxypiperidine hydrochloride (1:1). Retrieved from [Link]

  • PubMed. (2017, February 1). Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET imaging of metabotropic glutamate receptor 2 in the rat brain. Retrieved from [Link]

Sources

Foundational

2-Cyclopropyl-4-methoxypiperidine Hydrochloride (CAS: 2416228-93-6): A High-Fsp3 Scaffold for Next-Generation Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has fundamentally shifted away from planar, sp2-hybridized aromatic libraries toward stereochemically rich, three-dimensional architectures. This transition, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has fundamentally shifted away from planar, sp2-hybridized aromatic libraries toward stereochemically rich, three-dimensional architectures. This transition, widely known as the "Escape from Flatland," posits that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates, enhanced solubility, and reduced off-target promiscuity[1],[2].

Within this landscape, piperidine derivatives have emerged as highly privileged scaffolds, forming the cornerstone of numerous FDA-approved therapeutics[3],[4]. 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6) represents a next-generation building block designed specifically for advanced lead optimization. By strategically incorporating a cyclopropyl group at the C2 position and a methoxy group at the C4 position, this scaffold offers unparalleled control over ring conformation, lipophilicity, and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in modern drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The structural design of 2-cyclopropyl-4-methoxypiperidine is not arbitrary; every functional group serves a specific mechanistic purpose in modulating the pharmacokinetics and pharmacodynamics of the resulting drug candidate.

Structural Causality
  • The C2-Cyclopropyl Motif: Unlike bulky isopropyl or tert-butyl groups, the cyclopropyl ring provides significant steric bulk with minimal lipophilic penalty. It acts as a conformational lock, forcing the piperidine ring into a highly predictable chair conformation to minimize 1,3-diaxial interactions. Furthermore, it sterically shields the adjacent alpha-carbon (a common site for Cytochrome P450-mediated oxidation), thereby enhancing metabolic stability[4].

  • The C4-Methoxy Motif: The introduction of a methoxy group provides a localized hydrogen-bond acceptor. More importantly, through inductive electron withdrawal, it subtly lowers the basicity (pKa) of the piperidine nitrogen. High basicity is a known driver of hERG channel blockade (cardiotoxicity); thus, tuning the pKa via the C4-methoxy group mitigates this critical liability[5].

Table 1: Physicochemical Profile of the Scaffold
PropertyValueRationale / Impact in Drug Design
CAS Number 2416228-93-6Unique registry identifier for the hydrochloride salt[6].
Molecular Formula C9H18ClNORepresents the protonated, sp3-enriched core.
Molecular Weight 191.70 g/mol Low molecular weight fragment, ideal for maintaining ligand efficiency during scaffold hopping.
Fsp3 (Fraction sp3) 1.0 (Base core)Maximum 3D character, aligning perfectly with "Escape from Flatland" principles to improve aqueous solubility[1],[2].
Salt Form Hydrochloride (HCl)Enhances bench stability, prevents atmospheric oxidation of the secondary amine, and ensures high aqueous solubility for biological assays.

Application Workflow in Lead Optimization

The integration of 2-cyclopropyl-4-methoxypiperidine into a drug discovery pipeline typically occurs during the lead optimization phase, specifically when a high-throughput screening (HTS) hit suffers from poor solubility, high clearance, or toxicity driven by excessive aromaticity.

Fig 1. Lead optimization workflow utilizing sp3-enriched piperidine scaffolds.

Table 2: Comparative ADME Data (Representative Scaffold Hopping)

To illustrate the profound impact of this scaffold, the table below compares the ADME profile of a hypothetical planar lead compound against an optimized analog incorporating the 2-cyclopropyl-4-methoxypiperidine core.

ParameterFlat sp2 Scaffold (Reference)2-Cyclopropyl-4-methoxypiperidine AnalogCausality for Improvement
Aqueous Solubility 15 µM>200 µM3D sp3 geometry disrupts flat crystal lattice packing, lowering melting point and increasing solvation[2].
HLM Clearance (CLint) 45 µL/min/mg12 µL/min/mgThe C2-cyclopropyl group sterically shields the piperidine nitrogen from N-dealkylation and alpha-oxidation.
hERG IC50 1.2 µM>10 µMThe C4-methoxy group inductively lowers the nitrogen pKa, reducing off-target hERG channel affinity[5].
Lipophilicity (LogD 7.4) 3.82.1Replacement of highly lipophilic planar aromatics with saturated rings optimizes the partition coefficient[4].

Synthetic Methodology & Experimental Protocols

To ensure uncompromising scientific integrity, the synthesis of 2-cyclopropyl-4-methoxypiperidine hydrochloride must be approached as a self-validating system. The following protocol details the de novo construction of the scaffold, emphasizing the causality behind specific reagent choices and integrated validation checkpoints.

Step 1: N-Acylpyridinium Formation & Regioselective Grignard Addition

Objective: Construct the carbon framework by adding the cyclopropyl group to the C2 position of the pyridine ring.

  • Procedure: Dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78°C under an inert argon atmosphere. Add phenyl chloroformate (1.1 eq) dropwise to form the highly electrophilic N-phenoxycarbonyl pyridinium intermediate. After 15 minutes, add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise. Stir for 2 hours, then quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • Causality: Pyridine itself is resistant to nucleophilic attack. The addition of phenyl chloroformate activates the ring by forming a positively charged pyridinium species. The bulky phenoxycarbonyl group sterically and electronically steers the incoming cyclopropyl Grignard reagent exclusively to the 2-position, preventing unwanted 4-position addition (which is already blocked by the methoxy group).

  • Validation Check: LC-MS analysis of the crude mixture must show an [M+H]+ peak corresponding to the 1-phenoxycarbonyl-2-cyclopropyl-4-methoxy-1,2-dihydropyridine intermediate. 1H NMR must reveal the diagnostic cyclopropyl multiplet between 0.5–1.0 ppm.

Step 2: Catalytic Hydrogenation of the Dihydropyridine Ring

Objective: Reduce the dihydropyridine intermediate to a fully saturated piperidine ring without cleaving the cyclopropyl group.

  • Procedure: Dissolve the intermediate from Step 1 in methanol. Add Platinum(IV) oxide (PtO2, 10 mol%) as the catalyst. Place the reaction vessel in a Parr hydrogenator and shake under H2 gas (50 psi) at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Causality: PtO2 (Adams' catalyst) is specifically chosen over Palladium on Carbon (Pd/C). While Pd/C is a standard hydrogenation catalyst, it carries a high risk of catalyzing the hydrogenolysis (ring-opening) of the highly strained cyclopropyl group. PtO2 efficiently reduces the hindered enamines of the dihydropyridine ring while preserving the cyclopropyl moiety.

  • Validation Check: 1H NMR analysis must show the complete disappearance of olefinic protons (typically found between 5.0–6.5 ppm), confirming total saturation of the ring.

Step 3: Deprotection and Hydrochloride Salt Formation

Objective: Cleave the carbamate protecting group and isolate the compound as a stable hydrochloride salt.

  • Procedure: Dissolve the saturated intermediate in a 1:1 mixture of ethanol and 2M aqueous KOH. Reflux for 4 hours to hydrolyze the phenoxycarbonyl group. Cool to room temperature, extract the free base into dichloromethane, and dry over Na2SO4. Evaporate the solvent, dissolve the resulting oil in anhydrous diethyl ether, and add 2M HCl in diethyl ether dropwise at 0°C until precipitation is complete. Filter and dry the white solid under vacuum.

  • Causality: The robust basic hydrolysis effectively removes the carbamate without affecting the stable ether linkage of the C4-methoxy group. Isolating the compound as an HCl salt is critical; the free secondary amine is prone to atmospheric oxidation and CO2 absorption. The salt form guarantees long-term bench stability and precise dosing in biological assays.

  • Validation Check: A simple Silver Nitrate (AgNO3) test on an aqueous sample of the product will yield a dense white precipitate (AgCl), confirming the successful formation of the hydrochloride salt. High-resolution mass spectrometry (HRMS) confirms the exact mass of the C9H18NO+ core.

Pharmacological Mechanisms: Piperidines in GPCR Targeting

Piperidine scaffolds are ubiquitous in G-protein coupled receptor (GPCR) targeting, particularly as antagonists or inverse agonists (e.g., Histamine H3 receptor antagonists, where 4-methoxypiperidines are classic motifs),[7]. The basic nitrogen forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of the GPCR.

Fig 2. Pharmacological mechanism of piperidine-based antagonists in GPCR signaling.

By utilizing the 2-cyclopropyl-4-methoxypiperidine scaffold, medicinal chemists can finely tune the spatial trajectory of the piperidine nitrogen. The cyclopropyl group locks the chair conformation, ensuring that the nitrogen lone pair is optimally oriented to interact with the target receptor's aspartate residue, thereby maximizing binding affinity and target residence time.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Referenced via NIH/PMC. Available at:[Link]

  • Chemsrc. "CAS#: 2416228-93-6 | 2-Cyclopropyl-4-methoxypiperidine;hydrochloride." Chemical Database. Available at:[Link]

  • PubMed/NIH. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023. Available at:[Link]

Sources

Exploratory

2-Cyclopropyl-4-methoxypiperidine Hydrochloride: A Strategic Scaffold in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic decoration of saturated nitrogen heterocycles. 2-Cyclopropyl-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic decoration of saturated nitrogen heterocycles. 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6)[1] is a highly specialized, bifunctional building block designed to address common liabilities in lead optimization, such as poor aqueous solubility, rapid metabolic clearance, and target promiscuity.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and medicinal chemistry applications of this unique piperidine scaffold.

Structural & Physicochemical Profiling

The architectural design of 2-cyclopropyl-4-methoxypiperidine leverages two distinct pharmacophoric modifications to the standard piperidine ring:

  • The 4-Methoxy Substituent: The incorporation of a methoxy group at the C4 position introduces a potent hydrogen bond acceptor (HBA). This modification significantly enhances the aqueous solubility and bioavailability of the resulting drug candidates compared to lipophilic alkyl counterparts, making it an attractive moiety for drug formulation[2]. Furthermore, the electron-withdrawing inductive effect of the oxygen atom fine-tunes the pKa of the piperidine nitrogen, often improving membrane permeability.

  • The 2-Cyclopropyl Substituent: Alpha-substitution adjacent to the basic amine serves a dual purpose. First, the cyclopropyl ring restricts the conformational flexibility of the piperidine, often locking it into a preferred chair conformation that can optimize binding thermodynamics. Second, it provides critical metabolic shielding . The steric bulk adjacent to the nitrogen atom hinders cytochrome P450 (CYP3A4)-mediated oxidative N-dealkylation, a primary route of clearance for many amine-containing drugs.

  • Hydrochloride Salt Form: The free base of this compound is typically a viscous oil prone to aerial oxidation and atmospheric CO2 absorption (leading to carbamate formation). Isolation as the hydrochloride salt yields a highly crystalline, bench-stable solid that ensures precise stoichiometric accuracy during high-throughput library synthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the scaffold, critical for calculating Lipinski's Rule of Five compliance in downstream drug design.

Table 1: Physicochemical and Structural Parameters

ParameterValue
IUPAC Name 2-cyclopropyl-4-methoxypiperidine hydrochloride
CAS Registry Number 2416228-93-6
Molecular Formula C9H18ClNO (Salt) / C9H17NO (Free Base)
Molecular Weight 191.70 g/mol (Salt) / 155.24 g/mol (Free Base)
Topological Polar Surface Area (TPSA) ~21.26 Ų (Free Base)
Hydrogen Bond Donors (HBD) 2 (Salt form) / 1 (Free Base)
Hydrogen Bond Acceptors (HBA) 2 (Nitrogen, Oxygen)
Calculated LogP (cLogP) ~1.20 (Free Base)

Synthetic Methodology & Protocol

The synthesis of 2-cyclopropyl-4-methoxypiperidine requires a highly controlled sequence to prevent side reactions, particularly the hydrogenolysis of the methoxy group. The following protocol outlines a robust, self-validating three-step workflow.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Objective: Construct the 2-cyclopropyl-4-methoxypyridine intermediate.

  • Protocol: To a flame-dried Schlenk flask under N2, add 2-bromo-4-methoxypyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous K2CO3 (3.0 eq). Suspend the mixture in a degassed solvent system of Toluene/H2O (4:1, 0.2 M). Add Pd(dppf)Cl2 (0.05 eq). Heat the biphasic mixture to 90 °C for 12 hours. Cool to room temperature, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

  • Causality & Expert Insight: The biphasic Toluene/H2O system is critical; it ensures the complete dissolution of the inorganic base to drive the transmetalation step while maintaining a high concentration of the organic substrates. Pd(dppf)Cl2 is specifically selected for its bidentate ligand architecture, which resists catalyst deactivation and efficiently manages the steric bulk of the incoming cyclopropyl group.

Step 2: Catalytic Hydrogenation of the Pyridine Ring
  • Objective: Reduce the aromatic ring to the saturated piperidine without cleaving the C-O bond.

  • Protocol: Dissolve the purified 2-cyclopropyl-4-methoxypyridine in glacial acetic acid (0.1 M). Add PtO2 (Adams' catalyst, 10 wt%). Subject the suspension to H2 gas (50 psi) in a Parr shaker at room temperature for 24 hours. Monitor via LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the platinum catalyst and concentrate under reduced pressure.

  • Causality & Expert Insight: The choice of catalyst and solvent here is the most critical parameter of the entire synthesis. Standard palladium on carbon (Pd/C) hydrogenation often leads to the unwanted hydrogenolysis (cleavage) of the C-O bond at the 4-position, yielding the des-methoxy byproduct. PtO2 in an acidic medium (AcOH) prevents this side reaction. Furthermore, the acetic acid protonates the pyridine nitrogen, breaking its aromatic stability and significantly lowering the activation energy required for complete reduction of the heterocycle.

Step 3: Hydrochloride Salt Formation
  • Objective: Isolate the bench-stable product.

  • Protocol: Dissolve the crude free base in anhydrous diethyl ether at 0 °C. Dropwise, add a solution of 4M HCl in 1,4-dioxane (1.2 eq). Stir vigorously for 1 hour. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

  • Causality & Expert Insight: The free base is a hygroscopic oil. Conversion to the HCl salt in a non-polar solvent (ether) forces the immediate precipitation of the product, driving the reaction to quantitative yield and allowing for isolation without further chromatography.

Mechanistic Pathway Visualization

SynthesisWorkflow SM 2-Bromo-4-methoxypyridine (Starting Material) Step1 Suzuki-Miyaura Coupling Cyclopropylboronic Acid Pd(dppf)Cl2, K2CO3, 90°C SM->Step1 Int1 2-Cyclopropyl-4-methoxypyridine (Intermediate 1) Step1->Int1  C-C Bond Formation Step2 Catalytic Hydrogenation H2 (50 psi), PtO2, AcOH, RT Int1->Step2 Int2 2-Cyclopropyl-4-methoxypiperidine (Free Base) Step2->Int2  Aromatic Reduction Step3 Salt Formation HCl in 1,4-Dioxane, 0°C Int2->Step3 Product 2-Cyclopropyl-4-methoxypiperidine HCl (Final Product) Step3->Product  Precipitation

Synthetic workflow for 2-cyclopropyl-4-methoxypiperidine hydrochloride.

Applications in Drug Discovery

The 2-cyclopropyl-4-methoxypiperidine scaffold is highly versatile and is frequently utilized in the following therapeutic development areas:

  • Kinase Inhibitor Optimization: Substituted methoxypiperidines are frequently appended to heterocyclic cores, such as pyrazolo[3,4-d]pyrimidines, to improve aqueous solubility and target engagement in oncology models (e.g., ovarian cancer screening)[3]. The secondary amine serves as an excellent nucleophile for SNAr reactions or Buchwald-Hartwig cross-couplings to attach the piperidine to the kinase hinge-binding motif.

  • Antimicrobial Agents: In the development of novel therapeutics against Mycobacterium tuberculosis, the introduction of 4-methoxypiperidine derivatives has been shown to successfully balance lipophilicity, improve water solubility, and crucially reduce hERG channel inhibition toxicity—a major hurdle in TB drug development targeting MmpL3[4].

  • Neuroscience Research: The scaffold's ability to cross the blood-brain barrier (facilitated by the cLogP of ~1.2) while maintaining high solubility makes it an ideal building block for central nervous system (CNS) active compounds, particularly in the study of neurotransmitter systems[2].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized building block, the following analytical signatures must be verified prior to library integration:

  • 1H NMR (400 MHz, D2O): The spectrum will be characterized by a sharp singlet at ~3.3 ppm corresponding to the C4-methoxy (-OCH3) protons. The cyclopropyl methine proton will appear as a complex multiplet heavily shielded around 0.8-1.0 ppm, with the cyclopropyl CH2 protons appearing furthest upfield at 0.3-0.6 ppm. Due to the protonated state of the nitrogen in D2O, the alpha-protons of the piperidine ring will be shifted downfield (~3.0-3.5 ppm).

  • LC-MS (ESI+): The compound will readily ionize in positive electrospray ionization. The expected mass-to-charge ratio (m/z) for the [M+H]+ ion is 156.1 , corresponding to the protonated free base (C9H18NO+).

References

  • Source: ambeed.
  • Source: chemimpex.
  • Source: rsc.
  • Source: nih.
  • Title: Source: rsc.org URL:

Sources

Foundational

Spectroscopic Characterization of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride: An In-Depth Technical Guide

Executive Summary 2-Cyclopropyl-4-methoxypiperidine hydrochloride is a highly substituted, stereochemically rich aliphatic heterocycle frequently utilized as a core scaffold in fragment-based drug discovery and CNS-penet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a highly substituted, stereochemically rich aliphatic heterocycle frequently utilized as a core scaffold in fragment-based drug discovery and CNS-penetrant library design. The convergence of a strained cyclopropyl moiety, an electron-withdrawing methoxy ether, and a basic secondary amine (stabilized as a hydrochloride salt) generates a highly distinct spectroscopic profile.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation (NMR, MS, IR) of this compound. By moving beyond mere data tabulation, this guide explores the causality behind the spectral phenomena —specifically, how magnetic anisotropy, steric compression, and protonation state dictate the observed analytical signals.

Structural & Mechanistic Insights

Before analyzing the raw data, it is critical to understand how the molecule's 3D conformation and electronic environment govern its spectroscopic behavior.

  • Conformational Locking & Stereochemistry: Piperidine rings predominantly adopt a chair conformation. The bulky cyclopropyl group at the C2 position strongly prefers the equatorial orientation to minimize unfavorable 1,3-diaxial steric clashes. Assuming the thermodynamically favored cis-diastereomer, the C4 methoxy group will also occupy an equatorial position.

  • Magnetic Anisotropy of the Cyclopropyl Ring: The cyclopropyl group is unique among alkanes. The sp²-like character of its C-C bonds allows for sigma-electron delocalization. When placed in an external magnetic field, this generates a local induced magnetic field (a shielding cone) that forces the cyclopropyl protons to resonate at unusually low frequencies (upfield shifts) in ¹H NMR[1].

  • The Inductive Effect of the Hydrochloride Salt: The conversion of the free base to the hydrochloride salt (NH₂⁺Cl⁻) drastically alters the electron density of the piperidine ring. The localized positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect, causing a pronounced downfield shift for the adjacent alpha-protons (C2 and C6) and carbons [2].

Experimental Workflow & Methodologies

To ensure reproducibility and self-validation, the following protocols must be strictly adhered to during sample preparation and data acquisition.

Step-by-Step Analytical Protocol
  • NMR Preparation: Weigh 5–10 mg of the solid hydrochloride salt. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality Note: DMSO- d6​ is chosen over CDCl₃ because it readily dissolves polar hydrochloride salts and prevents the rapid exchange of the NH₂⁺ protons, allowing them to be observed as broad signals. Tetramethylsilane (TMS) should be added at 0.01% v/v as an internal reference (0.00 ppm).

  • Mass Spectrometry (LC-MS) Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality Note: Formic acid ensures the compound remains fully ionized in solution, maximizing the [M+H]⁺ signal intensity during Positive Electrospray Ionization (ESI+).

  • FT-IR Preparation: Ensure the ATR (Attenuated Total Reflectance) diamond crystal is cleaned with isopropanol and a background spectrum is collected. Apply 1–2 mg of the neat solid powder directly onto the crystal and apply uniform pressure using the anvil.

Spectroscopic Characterization Workflow

G cluster_prep Sample Preparation & Solvation Sample 2-Cyclopropyl-4-methoxypiperidine HCl (Solid Sample) NMR_Prep Dissolve in DMSO-d6 (Preserves NH2+ signal) Sample->NMR_Prep MS_Prep Dilute in MeOH/H2O (0.1% Formic Acid for ESI+) Sample->MS_Prep IR_Prep Direct Solid Application (ATR Diamond Crystal) Sample->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, 2D-Correlations) NMR_Prep->NMR_Acq MS_Acq LC-ESI-MS (Positive Ion Mode) MS_Prep->MS_Acq IR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Int Data Integration & Spectral Alignment NMR_Acq->Data_Int MS_Acq->Data_Int IR_Acq->Data_Int Structure Structural & Conformational Elucidation Data_Int->Structure

Figure 1: Multimodal spectroscopic workflow for the structural elucidation of piperidine hydrochloride salts.

Nuclear Magnetic Resonance (NMR) Data Analysis

The NMR spectra of 2-cyclopropyl-4-methoxypiperidine hydrochloride represent a masterclass in chemical shift perturbation caused by adjacent functional groups [3].

¹H NMR Spectral Signatures
  • The "Anisotropy Zone": The protons on the cyclopropyl ring resonate between 0.30 and 0.95 ppm . This extreme upfield shift is the definitive diagnostic marker of the cyclopropyl moiety, caused by the shielding cone of the strained ring [1].

  • The "Protonation Penalty": The C2 and C6 protons (alpha to the nitrogen) are heavily deshielded by the adjacent NH₂⁺ group, shifting them downfield to 2.80–3.30 ppm . In a free base, these would typically appear around 2.50 ppm [4].

  • The Methoxy Anchor: The sharp, highly integrated singlet at 3.25 ppm is unambiguously assigned to the -OCH₃ group.

Summarized NMR Data Tables

Table 1: ¹H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.80 – 9.20Broad singlet2H-NH₂⁺Slow proton exchange in DMSO; deshielded by positive charge.
3.42Multiplet1HC4-HDeshielded by the geminal electronegative oxygen atom.
3.25Singlet3H-OCH₃Standard aliphatic methyl ether resonance.
3.15 – 3.30Multiplet1HC6-H (eq)Deshielded by adjacent N⁺; equatorial protons typically resonate downfield of axial.
2.85 – 2.95Multiplet2HC2-H, C6-H (ax)Alpha to N⁺; complex splitting due to adjacent cyclopropyl/CH₂ groups.
1.40 – 2.10Multiplets4HC3-H₂, C5-H₂Piperidine ring backbone; split by complex axial/equatorial couplings.
0.90Multiplet1HCyclopropyl CHShielded by ring current anisotropy.
0.35 – 0.60Multiplets4HCyclopropyl CH₂Maximum shielding effect from the three-membered ring.

Table 2: ¹³C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Note
72.5CHC4Strongly deshielded by the directly attached methoxy oxygen.
61.8CHC2Alpha to N⁺ and directly attached to the cyclopropyl ring.
55.4CH₃-OCH₃Characteristic methoxy carbon shift.
43.2CH₂C6Alpha to N⁺; lacks the additional deshielding of the C2 substituent.
32.1, 28.5CH₂C3, C5Beta carbons of the piperidine ring.
13.8CHCyclopropyl CHDiagnostic upfield shift for cyclopropyl methine.
4.8, 3.5CH₂Cyclopropyl CH₂Extreme upfield shift typical of cyclopropyl methylenes.

Mass Spectrometry (MS) Fragmentation Pathways

In Positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates in the LC solvent, and the mass spectrometer detects the protonated free base.

  • Parent Ion: The exact mass of the free base (C₉H₁₇NO) is 155.1310 Da. The expected[M+H]⁺ peak is observed at m/z 156.14 .

  • Neutral Losses: The most thermodynamically favorable fragmentation pathway for aliphatic ethers is the neutral loss of an alcohol. Collision-Induced Dissociation (CID) yields a prominent fragment at m/z 124.1 , corresponding to the loss of methanol (-32 Da) and the formation of a stabilized piperideinium cation.

Table 3: High-Resolution MS (ESI+) Data

m/z ObservedIon TypeFormulaInterpretation / Loss
156.1385[M+H]⁺[C₉H₁₈NO]⁺Intact protonated molecular ion.
124.1120Fragment[C₈H₁₄N]⁺Loss of CH₃OH (Neutral loss of 32 Da).
114.0915Fragment[C₆H₁₂NO]⁺Cleavage/loss of the cyclopropyl radical (-42 Da).

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the solid-state interactions of the hydrochloride salt [5].

  • The Amine Hydrochloride Signature: Free secondary amines typically show a single, sharp N-H stretch around 3300 cm⁻¹. However, as a hydrochloride salt, the molecule forms a dense hydrogen-bonding network in the solid state. This results in a massive, broad absorption band spanning 2800 to 2400 cm⁻¹ , known as the "ammonium band."

  • Ether Linkage: The C-O-C asymmetric stretch of the methoxy group provides a strong, sharp peak in the fingerprint region at 1110 cm⁻¹ .

Table 4: ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3080 – 3000WeakC-H stretch (Cyclopropyl)Slightly higher frequency than normal alkanes due to higher s-character of the strained C-H bonds.
2950 – 2850MediumC-H stretch (Aliphatic)Standard piperidine ring and methoxy C-H stretching.
2800 – 2400Strong, BroadN-H⁺ stretchConfirms the presence of the secondary amine hydrochloride salt.
1590MediumN-H⁺ bendScissoring deformation of the protonated amine.
1110StrongC-O-C stretchConfirms the presence of the aliphatic methoxy ether.
1025MediumRing deformationCharacteristic breathing mode of the cyclopropyl ring.

References

The following authoritative sources provide the foundational spectroscopic principles and comparative data utilized to establish the self-validating analytical framework in this guide:

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at:[Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel. National Institutes of Health (PMC). Available at:[Link]

  • Piperidine FT-IR and NMR Chemical Shifts. SpectraBase (John Wiley & Sons). Available at:[Link]

Exploratory

An In-depth Technical Guide to 2-Cyclopropyl-4-methoxypiperidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Importance of the Cyclopropyl-Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs acro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyclopropyl-Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, from neuroscience to oncology.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with biological targets. The introduction of a cyclopropyl group, a small, strained carbocycle, offers a fascinating strategy for modulating the physicochemical and pharmacological properties of piperidine-containing molecules.[2] The cyclopropyl moiety can act as a "bioisostere" for other groups, impose conformational constraints, enhance metabolic stability, and improve binding affinity.[2]

This technical guide delves into the synthesis, chemical characteristics, and potential applications of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. While a detailed, independent discovery history for this specific molecule is not extensively documented, its significance lies in its role as a versatile synthetic intermediate for creating more complex and potent therapeutic agents.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Synthetic Strategies and Methodologies

The synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride can be approached through several strategic pathways. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. A common and effective approach involves the construction of the piperidine ring after the formation of the cyclopropyl group.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule is illustrated below. The primary disconnection is at the piperidine ring, leading back to precursors that can be cyclized.

G target 2-Cyclopropyl-4-methoxypiperidine HCl intermediate1 N-protected 2-Cyclopropyl-4-methoxypiperidine target->intermediate1 Deprotection & Salt Formation intermediate2 Cyclopropyl-containing amino ester intermediate1->intermediate2 Dieckmann Cyclization precursors Cyclopropyl precursor + Michael acceptor intermediate2->precursors Michael Addition

Caption: Retrosynthetic pathway for 2-Cyclopropyl-4-methoxypiperidine.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol outlines a plausible synthetic route, drawing from established methodologies for constructing similar structures.[4][5]

Step 1: Synthesis of a Functionalized Cyclopropane Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate in absolute ethanol.

  • Base Addition: Add sodium ethoxide to the solution and stir until the salt is fully dissolved.

  • Cyclopropanation: Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue, a functionalized cyclopropane derivative, is purified by column chromatography.[4][5]

Step 2: Reduction of the Cyano Group

  • Catalyst: The cyclopropane derivative from Step 1 is dissolved in methanol. 10% Palladium on carbon (Pd/C) is added as a catalyst.[6]

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature for 3-4 hours.[6]

  • Filtration: The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the corresponding amine, is concentrated under vacuum.

Step 3: Piperidine Ring Formation via Michael Addition and Dieckmann Cyclization

  • Michael Addition: The amine from Step 2 is reacted with methyl acrylate. This reaction is typically carried out in a suitable solvent like methanol at room temperature.

  • N-Protection: The secondary amine is then protected, for example, with a Boc group (di-tert-butyl dicarbonate) to prevent side reactions in the subsequent step.[4][5]

  • Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium hydride or sodium methoxide, in an anhydrous solvent like THF or toluene to induce intramolecular cyclization, forming the piperidine ring.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the N-protected 2-cyclopropyl-4-piperidone.

Step 4: Introduction of the Methoxy Group and Final Deprotection

  • Reduction of Ketone: The 4-piperidone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

  • Williamson Ether Synthesis: The alcohol is then converted to the methoxy ether by reaction with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

  • Deprotection and Salt Formation: The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.[4][5] Evaporation of the solvent yields the desired 2-Cyclopropyl-4-methoxypiperidine hydrochloride salt.

Physicochemical Properties and Structural Insights

The incorporation of the cyclopropyl and methoxy groups significantly influences the properties of the piperidine scaffold.

PropertyInfluence of Substituents
Lipophilicity The cyclopropyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The methoxy group also contributes to this effect.
Conformational Rigidity The 2-position cyclopropyl group introduces steric bulk and restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a target protein.
Metabolic Stability The cyclopropyl group can block sites of metabolism, potentially increasing the half-life of a drug candidate.
Basicity (pKa) The electron-donating nature of the methoxy group can slightly increase the basicity of the piperidine nitrogen. The hydrochloride salt form enhances aqueous solubility and stability.[3]

Potential Therapeutic Applications

While 2-Cyclopropyl-4-methoxypiperidine hydrochloride is primarily a building block, the structural motifs it contains are present in a variety of biologically active molecules. This suggests its potential as a precursor for compounds targeting several therapeutic areas.

  • Neuroscience: The piperidine scaffold is a cornerstone of many central nervous system (CNS) active drugs.[1] The modulation of lipophilicity and conformation by the cyclopropyl and methoxy groups makes this an interesting scaffold for developing ligands for neurotransmitter receptors and transporters, potentially for conditions like depression, anxiety, or neuropathic pain.[7]

  • Opioid Receptor Modulation: N-cyclopropylmethyl groups are classic substituents in potent opioid receptor ligands. The cyclopropyl group in the 2-position could offer novel interactions with opioid receptors, potentially leading to the development of new analgesics with unique profiles.[8]

  • Enzyme Inhibition: Substituted piperidines are key components of many enzyme inhibitors. For instance, analogues of this scaffold have been synthesized as part of research into Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type-2 diabetes.[4][5]

  • Anticoagulants: The piperidine ring is also found in modern anticoagulants. For example, the structure of Apixaban, a Factor Xa inhibitor, contains a substituted piperidine moiety, highlighting the relevance of such scaffolds in cardiovascular drug discovery.[9]

The overall workflow from scaffold synthesis to potential drug candidate is depicted below.

G cluster_0 Synthesis & Characterization cluster_1 Drug Discovery & Development A Precursor Synthesis (e.g., Cyclopropanation) B Piperidine Ring Formation (e.g., Cyclization) A->B C Final Modification & Salt Formation (2-Cyclopropyl-4-methoxypiperidine HCl) B->C D Scaffold for Library Synthesis C->D Intermediate for Further Chemistry E Screening & Lead Identification (e.g., CNS, CV, Metabolic) D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G

Caption: Workflow from scaffold synthesis to drug development.

Conclusion

2-Cyclopropyl-4-methoxypiperidine hydrochloride represents a strategically important, albeit under-documented, chemical entity. Its value lies not in a standalone therapeutic application, but as a versatile and richly functionalized building block for the synthesis of novel drug candidates. The combination of the conformationally restricting cyclopropyl group and the modulating methoxy substituent on the privileged piperidine scaffold provides a powerful platform for medicinal chemists. Understanding the synthetic pathways to access this intermediate, as detailed in this guide, empowers researchers to explore its potential in developing next-generation therapeutics for a wide array of diseases.

References

  • Ghosh, A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. Available at: [Link][4][5]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Available at: [Link][9]

  • Google Patents. (2022). US11479552B2 - Substituted piperidine compounds and their use.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link][1]

  • Khroyan, T. V., et al. (2011). The first universal opioid ligand, (2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol (BU08028): characterization of the in vitro profile and in vivo behavioral effects in mouse models of acute pain and cocaine-induced reward. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][8]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][2]

Sources

Foundational

An In-Depth Technical Guide on the Core Mechanism of Action Hypotheses for 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, highlighting its i...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, highlighting its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound, 2-Cyclopropyl-4-methoxypiperidine;hydrochloride. Given the absence of direct literature on this specific molecule, this paper synthesizes information from structurally related compounds to formulate plausible and testable hypotheses. The core structural features—a piperidine ring, a cyclopropyl group, and a methoxy moiety—each contribute to the potential pharmacological profile. This guide will delve into three primary hypotheses: modulation of sigma receptors, inhibition of monoamine transporters, and interaction with glutamatergic systems. For each hypothesis, a detailed experimental workflow is presented, designed to rigorously test the proposed mechanism. This document serves as a foundational resource for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar piperidine derivatives.

Introduction to 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

The piperidine heterocycle is a cornerstone in the development of therapeutics for a wide range of conditions, including neurological disorders, pain management, and cancer. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with diverse biological targets. The subject of this guide, 2-Cyclopropyl-4-methoxypiperidine;hydrochloride, incorporates three key pharmacophoric elements:

  • The Piperidine Ring: A six-membered nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs.

  • The Cyclopropyl Group: A three-membered carbocyclic ring known to enhance potency and metabolic stability, and to introduce specific conformational constraints.

  • The Methoxy Group: An ether functional group that can influence solubility, lipophilicity, and hydrogen bonding interactions.

The hydrochloride salt form is commonly used to improve the solubility and stability of amine-containing compounds for pharmaceutical applications. The combination of these structural features suggests that 2-Cyclopropyl-4-methoxypiperidine;hydrochloride is a promising candidate for targeted therapeutic development.

Hypothesis 1: Sigma Receptor Modulation

Rationale: A significant number of piperidine-containing compounds have been identified as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders, as well as for pain. The lipophilic nature of the cyclopropyl group and the overall topology of the molecule are consistent with known σ1 receptor pharmacophores.

Proposed Signaling Pathway

sigma_receptor_pathway cluster_ligand Ligand Binding cluster_receptor Sigma Receptor cluster_cellular_effects Cellular Effects Compound 2-Cyclopropyl-4- methoxypiperidine SigmaR σ1 or σ2 Receptor Compound->SigmaR Binds to IonChannels Modulation of Ion Channels (Ca²⁺, K⁺) SigmaR->IonChannels Modulates Signaling Regulation of Signaling Pathways (e.g., ERK, Akt) SigmaR->Signaling Regulates Neurotransmission Modulation of Neurotransmitter Release SigmaR->Neurotransmission Influences

Caption: Proposed signaling cascade for sigma receptor modulation.

Experimental Validation Workflow

A tiered approach is recommended to validate this hypothesis, starting with in vitro binding and progressing to functional assays.

Experimental Workflow: Sigma Receptor Interaction

sigma_workflow Start Start Step1 Radioligand Binding Assays (σ1 and σ2 receptors) Start->Step1 Step2 Determine Ki values Step1->Step2 Decision Significant Binding? Step2->Decision Step3 Functional Assays (e.g., Ca²⁺ imaging, electrophysiology) Decision->Step3 Yes Stop End Investigation Decision->Stop No Step4 Determine agonist/antagonist profile Step3->Step4 End End Step4->End

Caption: Step-wise workflow for validating sigma receptor interaction.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride for σ1 and σ2 receptors.

    • Methodology:

      • Prepare cell membrane homogenates from a source rich in sigma receptors (e.g., guinea pig brain or cell lines overexpressing the receptors).

      • Incubate the membranes with a known radioligand for σ1 (e.g., [³H]-(+)-pentazocine) or σ2 (e.g., [³H]-ditolylguanidine) receptors.

      • Add increasing concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

    • Controls: Include a known sigma receptor ligand as a positive control (e.g., haloperidol).

  • Functional Assays:

    • Objective: To characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator.

    • Methodology (Calcium Imaging):

      • Culture cells expressing the target sigma receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Establish a baseline fluorescence reading.

      • Apply a known sigma receptor agonist to elicit a calcium response.

      • In separate experiments, pre-incubate cells with the test compound before agonist application to assess antagonist activity.

      • To test for agonist activity, apply the test compound alone and monitor for changes in intracellular calcium.

Hypothesis 2: Monoamine Transporter Inhibition

Rationale: The piperidine scaffold is a key component of several monoamine reuptake inhibitors, which are used to treat depression and other mood disorders. Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamines. The structural similarity of 2-Cyclopropyl-4-methoxypiperidine to known monoamine transporter ligands makes this a plausible mechanism of action.

Proposed Mechanism of Action

monoamine_transporter_inhibition Compound 2-Cyclopropyl-4- methoxypiperidine Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Inhibits SynapticCleft Synaptic Cleft Transporter->SynapticCleft Reuptake from PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Increased Neurotransmitter Concentration Leads to Enhanced Signaling at Neurotransmitter Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Neurotransmitter->SynapticCleft Released into

Caption: Inhibition of monoamine reuptake at the synapse.

Experimental Validation Workflow

Experimental Workflow: Monoamine Transporter Inhibition

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

Introduction Substituted piperidines are a cornerstone of modern medicinal chemistry, with the piperidine ring being one of the most prevalent N-heterocyclic motifs in FDA-approved drugs.[1] 2-Cyclopropyl-4-methoxypiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, with the piperidine ring being one of the most prevalent N-heterocyclic motifs in FDA-approved drugs.[1] 2-Cyclopropyl-4-methoxypiperidine;hydrochloride is a valuable research chemical intermediate, offering a unique combination of structural features that are highly sought after in drug discovery programs. The presence of a cyclopropyl group can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2] The methoxy group at the 4-position provides a point for further functionalization and can influence the overall physicochemical properties of the final compound. This document provides detailed application notes and protocols for the use of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride in synthetic chemistry, with a focus on its application in the development of novel therapeutics.

Chemical and Physical Properties

PropertyValue
CAS Number 1392911-73-8
Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol, and DMSO

Note: The hydrochloride salt form enhances solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.

Core Synthetic Applications

2-Cyclopropyl-4-methoxypiperidine;hydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its secondary amine functionality is the primary site of reaction, allowing for a variety of transformations.

N-Arylation Reactions

The introduction of an aryl or heteroaryl group onto the piperidine nitrogen is a common strategy in drug design to modulate receptor binding and pharmacokinetic properties.[1] The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride with an aryl bromide.

Materials:

  • 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 1-2 mol%)[3]

  • Ligand (e.g., tBuBrettPhos, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 2-Cyclopropyl-4-methoxypiperidine;hydrochloride, aryl bromide, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of catalyst and ligand is crucial for efficient C-N bond formation. Buchwald's biarylphosphine ligands are often highly effective for challenging couplings.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine hydrochloride and facilitate the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.

Caption: General workflow for N-arylation.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce alkyl substituents on a nitrogen atom.[4] This reaction involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound, followed by reduction.

Protocol: One-Pot Reductive Amination

This protocol provides a general method for the N-alkylation of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride using an aldehyde or ketone.

Materials:

  • 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equiv)[5]

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • Suspend 2-Cyclopropyl-4-methoxypiperidine;hydrochloride in the chosen solvent. If starting from the free base, the hydrochloride salt can be neutralized in situ with a mild base or used directly with some protocols.

  • Add the aldehyde or ketone to the suspension.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.[5]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent portion-wise, monitoring for any gas evolution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound, minimizing side reactions like alcohol formation.[5]

  • Solvent: Aprotic solvents like DCM or DCE are commonly used as they are compatible with the reagents and do not interfere with the reaction.

  • Acid Catalyst: A catalytic amount of acid can accelerate the formation of the iminium ion, which is often the rate-limiting step.[5]

Reductive_Amination_Pathway Piperidine 2-Cyclopropyl-4-methoxypiperidine Iminium Iminium Ion Intermediate Piperidine->Iminium + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product N-Alkylated Piperidine Iminium->Product + Reducing Agent ReducingAgent [H-]

Sources

Application

The Strategic Deployment of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride in Modern Organic Synthesis

Introduction: A Privileged Scaffold with High-Value Functionality The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with High-Value Functionality

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The incorporation of a cyclopropyl group at the 2-position and a methoxy group at the 4-position of the piperidine ring, as in 2-Cyclopropyl-4-methoxypiperidine hydrochloride, creates a building block with a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthetic utility of this reagent, offering detailed protocols and mechanistic insights for its application in the synthesis of complex molecules relevant to drug discovery and development.

The cyclopropyl moiety is not merely a small alkyl substituent; its inherent ring strain and unique orbital hybridization impart significant advantages. It can enhance metabolic stability by fortifying adjacent C-H bonds against oxidative degradation, improve binding affinity by acting as a conformational constraint, and serve as a bioisosteric replacement for other functional groups.[2][3][4] The methoxy group at the 4-position, in addition to influencing the overall polarity and solubility of the molecule, can also direct certain chemical transformations and modulate the basicity of the piperidine nitrogen.

This document will detail the application of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in key synthetic transformations, including N-alkylation, N-acylation, and cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Core Synthetic Applications and Strategic Considerations

2-Cyclopropyl-4-methoxypiperidine hydrochloride, after neutralization to the free base, serves as a versatile secondary amine for a variety of synthetic transformations. The steric bulk of the cyclopropyl group at the 2-position can influence the reactivity of the nitrogen atom, a factor that must be considered when selecting reaction conditions.

N-Alkylation: Introducing Molecular Diversity

The functionalization of the piperidine nitrogen via N-alkylation is a fundamental strategy for building molecular complexity and modulating pharmacological activity. Two primary methods are recommended for the N-alkylation of 2-Cyclopropyl-4-methoxypiperidine: direct alkylation with alkyl halides and reductive amination.

  • Direct N-Alkylation: This classic approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[5] For sterically hindered amines like 2-Cyclopropyl-4-methoxypiperidine, the choice of base and solvent is crucial to achieve good yields and minimize side reactions such as quaternization.[6]

  • Reductive Amination: A milder and often more efficient method, reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5] This method is particularly advantageous when dealing with sensitive substrates or when direct alkylation proves sluggish due to steric hindrance.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 2-Cyclopropyl-4-methoxypiperidine

This protocol describes a general procedure for the direct N-alkylation of 2-Cyclopropyl-4-methoxypiperidine using an alkyl bromide.

Materials:

  • 2-Cyclopropyl-4-methoxypiperidine hydrochloride

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Neutralization of the Hydrochloride Salt:

    • Dissolve 2-Cyclopropyl-4-methoxypiperidine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-20 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of 2-Cyclopropyl-4-methoxypiperidine.

  • N-Alkylation Reaction:

    • Dissolve the 2-Cyclopropyl-4-methoxypiperidine free base (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask equipped with a magnetic stir bar.

    • Add potassium carbonate (2.0 eq) or DIPEA (1.5 eq) to the solution.

    • To the stirred suspension, add the alkyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like K₂CO₃ or a hindered organic base like DIPEA is essential to deprotonate the piperidinium salt formed in situ without competing in the alkylation reaction.

  • Acetonitrile and DMF are excellent polar aprotic solvents for Sₙ2 reactions, effectively solvating the ions involved without interfering with the reaction.

  • Heating the reaction can help overcome the activation energy, especially when dealing with the sterically hindered secondary amine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 2-Cyclopropyl-4-methoxypiperidine with a carbonyl compound using sodium triacetoxyborohydride.[5]

Materials:

  • 2-Cyclopropyl-4-methoxypiperidine (free base from Protocol 1, Step 1)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH) (optional, catalytic amount for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a solution of 2-Cyclopropyl-4-methoxypiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (if needed).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness of the Protocol:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of unreacted carbonyl compounds. This selectivity minimizes side reactions and simplifies purification.

  • The reaction is typically high-yielding and proceeds under mild conditions, making it suitable for a wide range of substrates.

N-Arylation via Buchwald-Hartwig Amination: Forging C-N Bonds to Aromatic Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the coupling of 2-Cyclopropyl-4-methoxypiperidine with a wide variety of aryl halides and triflates, providing access to a diverse range of N-aryl piperidines.

Strategic Considerations:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For sterically demanding secondary amines, bulky, electron-rich ligands such as XPhos or RuPhos are often required to promote efficient catalytic turnover.[9]

  • Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-Cyclopropyl-4-methoxypiperidine with an aryl bromide.

Materials:

  • 2-Cyclopropyl-4-methoxypiperidine (free base) (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • XPhos or RuPhos (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox techniques

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk flask or vial, add the aryl bromide (1.0 eq), palladium catalyst, and phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add anhydrous toluene or dioxane, followed by 2-Cyclopropyl-4-methoxypiperidine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Reaction:

    • Seal the flask and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Data Presentation

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentSolventTemp (°C)Typical Yield (%)
N-Alkylation2-Cyclopropyl-4-methoxypiperidineBenzyl bromideK₂CO₃CH₃CN7085-95
Reductive Amination2-Cyclopropyl-4-methoxypiperidineCyclohexanoneNaBH(OAc)₃DCERT90-98
Buchwald-Hartwig2-Cyclopropyl-4-methoxypiperidine4-BromotoluenePd(OAc)₂/XPhosToluene10075-90

Visualization of Synthetic Pathways

Synthetic_Pathways Start 2-Cyclopropyl-4-methoxypiperidine (Free Base) N_Alkyl N-Alkyl-2-cyclopropyl- 4-methoxypiperidine Start->N_Alkyl Direct Alkylation N_Reductive N-Alkyl-2-cyclopropyl- 4-methoxypiperidine Start->N_Reductive Reductive Amination N_Aryl N-Aryl-2-cyclopropyl- 4-methoxypiperidine Start->N_Aryl Buchwald-Hartwig Amination AlkylHalide R-X (Alkyl Halide) Base Carbonyl R'R''C=O (Aldehyde/Ketone) NaBH(OAc)3 ArylHalide Ar-X (Aryl Halide) Pd Catalyst, Ligand, Base

Caption: Key synthetic transformations of 2-Cyclopropyl-4-methoxypiperidine.

Potential Applications in Drug Discovery

The derivatives synthesized from 2-Cyclopropyl-4-methoxypiperidine are of significant interest in medicinal chemistry. For instance, substituted piperidines are core components of molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the cyclopropyl group can be particularly advantageous in the design of metabotropic glutamate receptor (mGluR) modulators, where this moiety has been shown to enhance potency and selectivity.[10]

Logical_Flow Reagent 2-Cyclopropyl-4-methoxypiperidine Hydrochloride FreeBase Neutralization to Free Base Reagent->FreeBase N_Alkylation N-Alkylation FreeBase->N_Alkylation N_Acylation N-Acylation FreeBase->N_Acylation N_Arylation N-Arylation FreeBase->N_Arylation Library Diverse Library of Substituted Piperidines N_Alkylation->Library N_Acylation->Library N_Arylation->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow from building block to drug candidate.

Conclusion

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique structural features—a sterically demanding cyclopropyl group and an electronically influential methoxy group—provide a platform for the synthesis of novel and diverse libraries of piperidine derivatives. The protocols detailed in this guide for N-alkylation and N-arylation offer robust and reliable methods for the functionalization of this scaffold. By understanding the underlying principles and carefully selecting reaction conditions, researchers can effectively leverage the properties of this reagent to accelerate the discovery of new therapeutic agents.

References

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). ResearchGate. [Link]

  • Wierdl, M., et al. (2011). Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. Journal of Medicinal Chemistry, 54(1), 213-223. [Link]

  • (2011, January 13). Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats. PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Zhang, Z., et al. (2016). Cyclopropyl-containing positive allosteric modulators of metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters, 26(1), 18-22. [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Cid, J. M., et al. (2011). New positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2): Identification and synthesis of N-propyl-8-chloro-6-substituted isoquinolones. Bioorganic & Medicinal Chemistry Letters, 21(4), 1236-1240. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2010, July 1). Beilstein Journals. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. (n.d.).
  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12534-12544. [Link]

  • (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PubMed Central. [Link]

  • Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. (n.d.). ChemRxiv. [Link]

  • Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate. [Link]

  • N-alkyl-piperidine DERIVATIVES. (n.d.).
  • Hsieh, H.-P., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(21), 9136-9146. [Link]

  • Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598. [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (n.d.). PubMed Central. [Link]

  • Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2009, December 10). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. [Link]

  • New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. (2022, October 14). MDPI. [Link]

  • Recent progress in cycloaddition reactions of cyclopropenone. (2023, September 21). Arabian Journal of Chemistry. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate. [Link]

  • Sergeev, P. G., Novikov, R. G., & Tomilov, Y. V. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews, 93(4), RCR5123. [Link]

Sources

Method

The Strategic Application of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride in the Synthesis of Novel Compounds

Introduction: The Privileged Piperidine Scaffold and the Advantage of Cyclopropylation The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Advantage of Cyclopropylation

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in crucial interactions with biological targets. The strategic derivatization of the piperidine ring is a key tactic in modern drug discovery to fine-tune a compound's pharmacological profile.

This guide focuses on the utility of 2-Cyclopropyl-4-methoxypiperidine hydrochloride , a versatile building block for the synthesis of novel compounds. The incorporation of a cyclopropyl group at the 2-position and a methoxy group at the 4-position offers distinct advantages. The cyclopropyl moiety is known to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[3][4] It also introduces conformational rigidity, which can lead to higher binding affinity and selectivity for the target protein.[5][6] The 4-methoxy group can modulate the lipophilicity and polarity of the final compound, influencing its pharmacokinetic properties.

This document provides detailed application notes and protocols for the N-functionalization of 2-cyclopropyl-4-methoxypiperidine, empowering researchers to leverage its unique properties in the design of next-generation therapeutics.

Physicochemical Properties and Handling

2-Cyclopropyl-4-methoxypiperidine is supplied as a hydrochloride salt to improve its stability and handling characteristics. As a crystalline solid, it is less volatile and easier to weigh accurately compared to the free base.

PropertyValueSource
Molecular FormulaC₉H₁₈ClNOInternal Data
Molecular Weight191.70 g/mol Internal Data
AppearanceOff-white to light yellow solid[7]
StorageStore at 0-8 °C[7]

Note on Handling: Prior to its use in most organic reactions, the hydrochloride salt must be neutralized to the free base in situ. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).

Core Synthetic Applications: N-Functionalization Protocols

The secondary amine of 2-cyclopropyl-4-methoxypiperidine is the primary site for synthetic elaboration. The following protocols detail common and robust methods for its N-functionalization.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective and versatile method for forming C-N bonds, particularly for the introduction of alkyl and substituted alkyl groups onto the piperidine nitrogen. This two-step, one-pot process involves the initial formation of an iminium ion between the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the unreacted carbonyl.[10]

Protocol 1: N-Alkylation with an Aldehyde using Sodium Triacetoxyborohydride

Objective: To synthesize N-benzyl-2-cyclopropyl-4-methoxypiperidine.

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
2-Cyclopropyl-4-methoxypiperidine hydrochlorideN/A191.701.0192 mg (1.0 mmol)
Benzaldehyde100-52-7106.121.1117 mg (1.1 mmol)
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.5318 mg (1.5 mmol)
Triethylamine (TEA)121-44-8101.191.2121 mg (1.2 mmol)
Dichloromethane (DCM), anhydrous75-09-2--10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropyl-4-methoxypiperidine hydrochloride (192 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add triethylamine (0.17 mL, 1.2 mmol) to the suspension and stir for 15-20 minutes at room temperature to generate the free base.

  • Add benzaldehyde (0.11 mL, 1.1 mmol) to the reaction mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • In small portions, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirred solution. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-cyclopropyl-4-methoxypiperidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can hydrolyze the iminium ion intermediate and decompose the reducing agent.

  • Excess Aldehyde: A slight excess of the aldehyde ensures complete consumption of the starting amine.

  • Portion-wise Addition of Reducing Agent: Controls any potential exotherm and prevents side reactions.

  • Aqueous Work-up with Bicarbonate: Neutralizes any remaining acidic species and removes water-soluble byproducts.

dot

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Cyclopropyl-4-methoxypiperidine Hydrochloride in DCM Add_Base Add Triethylamine (In-situ free base formation) Start->Add_Base Add_Aldehyde Add Aldehyde (Iminium ion formation) Add_Base->Add_Aldehyde Add_Reducing_Agent Add NaBH(OAc)₃ (Reduction) Add_Aldehyde->Add_Reducing_Agent Stir Stir at RT (4-12h) Add_Reducing_Agent->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Product Purify->Product N-Alkylated Product

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for the formation of C-N bonds between an amine and an aryl halide (or triflate).[11][12] This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. The choice of palladium catalyst, phosphine ligand, and base is critical for a successful transformation.[13]

Protocol 2: Buchwald-Hartwig N-Arylation with an Aryl Bromide

Objective: To synthesize N-(4-fluorophenyl)-2-cyclopropyl-4-methoxypiperidine.

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
2-Cyclopropyl-4-methoxypiperidine hydrochlorideN/A191.701.2230 mg (1.2 mmol)
1-Bromo-4-fluorobenzene460-00-4175.001.0175 mg (1.0 mmol)
Pd₂(dba)₃51364-51-3915.720.0218.3 mg (0.02 mmol)
XPhos564483-18-7476.650.0419.1 mg (0.04 mmol)
Sodium tert-butoxide (NaOtBu)865-48-596.101.4135 mg (1.4 mmol)
Toluene, anhydrous and deoxygenated108-88-3--10 mL

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 2-cyclopropyl-4-methoxypiperidine hydrochloride (230 mg, 1.2 mmol) to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with inert gas (repeat this cycle three times).

  • Add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol) followed by anhydrous, deoxygenated toluene (10 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-fluorophenyl)-2-cyclopropyl-4-methoxypiperidine.

Causality Behind Experimental Choices:

  • Palladium/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling secondary amines.

  • Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong base required to deprotonate the amine (and its hydrochloride salt) and facilitate the catalytic cycle, without acting as a competing nucleophile.

  • Anhydrous and Deoxygenated Solvent: Oxygen can deactivate the Pd(0) catalyst. Water can interfere with the base and hydrolyze the aryl halide.

  • Elevated Temperature: The oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination often require thermal energy.

dot

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reagents Charge Schlenk tube with: - Pd₂(dba)₃, XPhos, NaOtBu - Piperidine HCl - Aryl Bromide Add_Solvent Add Anhydrous, Deoxygenated Toluene Charge_Reagents->Add_Solvent Heat Heat to 100 °C (12-24h) Add_Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product N-Arylated Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Amide Coupling

The formation of an amide bond by coupling the piperidine nitrogen with a carboxylic acid is another fundamental transformation in drug discovery. This reaction typically requires the activation of the carboxylic acid using a coupling reagent to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.[14] Common coupling reagents include carbodiimides (e.g., EDC) and phosphonium or aminium salts (e.g., HBTU, HATU).

Protocol 3: Amide Coupling with a Carboxylic Acid using HBTU

Objective: To synthesize (2-cyclopropyl-4-methoxypiperidin-1-yl)(phenyl)methanone.

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount
2-Cyclopropyl-4-methoxypiperidine hydrochlorideN/A191.701.0192 mg (1.0 mmol)
Benzoic Acid65-85-0122.121.1134 mg (1.1 mmol)
HBTU94790-37-1379.251.2455 mg (1.2 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0388 mg (3.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-2--10 mL

Procedure:

  • To a dry round-bottom flask, add benzoic acid (134 mg, 1.1 mmol), HBTU (455 mg, 1.2 mmol), and anhydrous N,N-dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve 2-cyclopropyl-4-methoxypiperidine hydrochloride (192 mg, 1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (0.52 mL, 3.0 mmol). Stir for 15 minutes.

  • Add the solution of the activated carboxylic acid to the amine solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent (HBTU): HBTU is an efficient coupling reagent that rapidly activates carboxylic acids and minimizes side reactions, including racemization if chiral acids are used.

  • Base (DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the amine and also to neutralize the acid formed during the coupling reaction.

  • Pre-activation: Activating the carboxylic acid before adding the amine can improve reaction efficiency and reduce potential side reactions.

  • LiCl Wash: This is an effective method for removing the high-boiling point solvent DMF during the aqueous work-up.

Conclusion

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a valuable and strategic building block for the synthesis of novel compounds in drug discovery. The presence of the cyclopropyl group offers advantages in terms of metabolic stability and conformational constraint, while the methoxy group allows for modulation of physicochemical properties. The protocols detailed in this guide for N-alkylation, N-arylation, and amide coupling provide robust and versatile methods for the incorporation of this scaffold into a diverse range of molecular architectures. By understanding the principles behind these transformations and carefully selecting reaction conditions, researchers can effectively utilize this building block to accelerate the discovery of new and improved therapeutic agents.

References

  • BenchChem. (2025).
  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Procopio, A., et al. (2012). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 17(12), 14035-14063. [Link]

  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Dennis, J. M., & White, N. A. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
  • Wang, T., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Vedejs, E., & Diver, S. T. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Kruse, C. G., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). (R)-2-(4-Methoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Wipf, P. (2021). Synthetic Studies of Heterocyclic and Bioactive Agents. D-Scholarship@Pitt. [Link]

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. HepatoChem. [Link]

  • Osberger, T., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]

  • Reddit. (2025). Amide coupling. r/Chempros. [Link]

  • Piotrowska, D. G., & Rogoza, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 2-Cyclopropyl-4-methoxypiperidine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in high-throughput screening (HT...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in high-throughput screening (HTS) campaigns. Recognizing the novelty of this compound, this guide is structured to facilitate the elucidation of its biological targets and mechanism of action through a systematic screening approach. We present detailed protocols for primary HTS assays targeting common drug target classes, including G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes, which are plausible targets for molecules containing piperidine and cyclopropyl motifs. This guide emphasizes experimental design, data interpretation, and quality control to ensure the generation of robust and actionable results.

Introduction: The Rationale for Screening 2-Cyclopropyl-4-methoxypiperidine hydrochloride

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a novel chemical entity. Its structure, featuring a piperidine ring, a cyclopropyl group, and a methoxy moiety, suggests potential interactions with a range of biological targets. The piperidine scaffold is a common feature in many approved drugs, often serving as a key pharmacophore for interacting with central nervous system (CNS) targets. The cyclopropyl group is known to enhance metabolic stability, potency, and brain permeability in drug candidates[1].

Given the absence of established biological targets for this specific molecule, a high-throughput screening (HTS) campaign is the logical first step in its pharmacological characterization. This application note will guide the user through the process of designing and executing an HTS strategy to identify the molecular targets of 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

Strategic Approach to High-Throughput Screening

A successful HTS campaign for a novel compound requires a tiered approach, starting with broad primary screens to identify initial "hits," followed by more focused secondary and confirmatory assays.

Target Class Selection

Based on the structural features of 2-Cyclopropyl-4-methoxypiperidine hydrochloride, the following target classes are prioritized for initial screening:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of over 30% of FDA-approved drugs[2]. The piperidine moiety is a common feature in many GPCR ligands.

  • Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of neurotransmitters. The structural similarity of the test compound to known MAO inhibitors makes this an important target class to investigate.

  • Ion Channels: These membrane proteins are involved in a wide range of physiological processes, and their modulation by small molecules is a key area of drug discovery.

  • Other Enzymes: A broader enzymatic screen, for instance, against a panel of common metabolic enzymes like dipeptidyl peptidase-4 (DPP-4), could also be considered[3].

HTS Workflow

The overall workflow for the HTS campaign is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up Compound_Prep Compound Preparation (2-Cyclopropyl-4-methoxypiperidine hydrochloride stock solution) Assay_Plates Assay Plate Preparation (Dispensing reagents) Compound_Prep->Assay_Plates Primary_Screen Primary HTS (e.g., GPCR & MAO assays) Assay_Plates->Primary_Screen Data_Acquisition Data Acquisition (Plate reader) Primary_Screen->Data_Acquisition Data_Analysis Data Analysis (Hit identification) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-response) Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (Selectivity & MoA) Hit_Confirmation->Secondary_Assays

Caption: High-Throughput Screening Workflow.

Primary HTS Assay Protocols

The following are detailed protocols for primary HTS assays against two high-priority target classes: GPCRs and Monoamine Oxidases.

GPCR Screening: Calcium Flux Assay

The activation of Gαq-coupled GPCRs leads to an increase in intracellular calcium levels, which can be detected using calcium-sensitive fluorescent dyes[4].

Protocol: 384-Well Calcium Flux Assay

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR (e.g., HEK293) in appropriate media.

    • Seed cells into 384-well black, clear-bottom assay plates at a density optimized for a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Remove cell culture medium from the assay plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 1 hour.

  • Compound Addition:

    • Prepare a dilution series of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in a suitable assay buffer.

    • Using an automated liquid handler, add the compound dilutions to the assay plates. Include appropriate controls (vehicle and a known agonist).

  • Signal Detection:

    • Immediately place the assay plate into a fluorescence plate reader (e.g., FLIPR Tetra) equipped with an automated injection system for the agonist.

    • Measure baseline fluorescence for a set period.

    • Inject a known agonist at a concentration that elicits a sub-maximal response (EC20) to screen for antagonists, or buffer to screen for agonists.

    • Continue to measure fluorescence to detect changes in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to controls and identify wells where the test compound significantly alters the calcium signal.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction, using a fluorometric method[5][6].

Protocol: 384-Well Fluorometric MAO Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare working solutions of recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B)[7], and a detection reagent (e.g., Amplex Red and horseradish peroxidase).

  • Compound Addition:

    • In a 384-well black assay plate, add the test compound, 2-Cyclopropyl-4-methoxypiperidine hydrochloride, at various concentrations. Include a known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control and buffer as a negative control[7].

  • Enzyme and Substrate Addition:

    • Add the MAO enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and detection reagent mixture.

  • Signal Detection:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC₅₀ value for active compounds.

Data Management and Analysis

Robust data analysis is crucial for the success of an HTS campaign.

Quality Control

For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS[7].

Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Hit Identification

A "hit" is a compound that produces a response above a predefined threshold. A common method for hit selection is to use a cutoff based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Secondary Screening

Compounds identified as hits in the primary screen should be subjected to further testing to confirm their activity and elucidate their mechanism of action.

Dose-Response Analysis

Perform a dose-response analysis for each confirmed hit to determine its potency (EC₅₀ or IC₅₀).

Secondary Assays

Depending on the target class identified in the primary screen, appropriate secondary assays should be conducted. For example:

  • GPCRs:

    • cAMP Assays: For Gi and Gs-coupled receptors, measure changes in cyclic AMP levels.

    • β-Arrestin Recruitment Assays: These assays, such as the Tango assay, detect the interaction of β-arrestin with the activated GPCR[8].

    • Radioligand Binding Assays: To determine if the compound binds directly to the receptor.

  • MAOs:

    • Selectivity Assays: Test the compound against both MAO-A and MAO-B to determine its selectivity profile.

    • Mechanism of Inhibition Studies: Determine if the inhibition is reversible or irreversible.

Conclusion

This application note provides a strategic framework and detailed protocols for conducting a high-throughput screening campaign to identify the biological targets of the novel compound 2-Cyclopropyl-4-methoxypiperidine hydrochloride. By employing a systematic approach that includes carefully selected primary assays, robust data analysis, and thorough hit confirmation, researchers can efficiently elucidate the pharmacological profile of this and other novel chemical entities.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). BPS Bioscience. [Link]

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. (2007, April 15). Journal of Biomolecular Screening. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). ScienceDirect. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). SciSpace. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006, June 15). PubMed. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. [Link]

  • (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (2018, January 11). PubMed. [Link]

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2016, January). The HRB National Drugs Library. [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2010, July 1). Beilstein Journals. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Evaluating 2-Cyclopropyl-4-methoxypiperidine hydrochloride as a Novel Orexin Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigation The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their G-protein coupled receptors, OX1R...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigation

The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, energy homeostasis, and reward-seeking behaviors.[1][2] Consequently, modulation of these receptors presents a significant therapeutic opportunity, particularly for the treatment of insomnia and other sleep-wake disorders.[3][4] The development of dual orexin receptor antagonists (DORAs), such as suvorexant, has marked a new era in sleep medicine by specifically targeting the wake-promoting orexin pathway.[3][5]

A survey of the scientific and patent literature reveals that substituted piperidine scaffolds are a foundational chemical structure in a vast number of potent orexin receptor antagonists.[1][6][7][8] This structural motif has proven highly effective for generating compounds with desirable affinity and selectivity profiles. The compound 2-Cyclopropyl-4-methoxypiperidine hydrochloride represents a novel, uncharacterized chemical entity. Its piperidine core, decorated with cyclopropyl and methoxy groups, makes it a rational candidate for investigation as a potential orexin receptor modulator.

This document provides a comprehensive framework of application notes and experimental protocols designed to systematically evaluate the activity of 2-Cyclopropyl-4-methoxypiperidine hydrochloride (referred to herein as 'Test Compound') at the human orexin 1 and orexin 2 receptors. The methodologies described follow industry-standard practices for characterizing novel modulators, from initial in vitro binding and functional assays to subsequent in vivo validation.

Part 1: In Vitro Characterization of the Test Compound

The initial phase of characterization aims to answer two fundamental questions:

  • Does the Test Compound bind to orexin receptors (OX1R and/or OX2R)?

  • If it binds, does it act as an antagonist (blocking the receptor) or an agonist (activating the receptor)?

The following protocols provide a robust workflow for determining the Test Compound's binding affinity (Kᵢ) and functional potency (IC₅₀).

Experimental Workflow for In Vitro Characterization

cluster_0 Phase 1: In Vitro Screening A Compound Synthesis & Solubilization (2-Cyclopropyl-4-methoxypiperidine HCl) B Primary Binding Assay (Radioligand Displacement) A->B C Functional Antagonist Assay (Calcium Mobilization - FLIPR) B->C D Functional Agonist Assay (Calcium Mobilization) B->D E Data Analysis: Determine Ki, IC50, Selectivity C->E D->E

Caption: Workflow for initial in vitro screening of a novel compound.

Protocol 1.1: Orexin Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the Test Compound for human OX1R and OX2R by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay directly measures the physical interaction between the Test Compound and the receptor. A low Kᵢ value indicates high binding affinity. Using membranes from cells overexpressing a single receptor subtype ensures the results are specific to either OX1R or OX2R.

Materials:

  • Receptor Sources: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or human OX2R.

  • Radioligand: [¹²⁵I]-Orexin-A (for OX1R) or a suitable high-affinity small molecule antagonist radioligand for OX2R.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent DORA like suvorexant.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: 2-Cyclopropyl-4-methoxypiperidine hydrochloride, prepared as a 10 mM stock in DMSO.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Plating: Prepare serial dilutions of the Test Compound in assay buffer, typically from 10 µM down to 0.1 nM, in a 96-well plate. Include wells for "Total Binding" (assay buffer with DMSO only) and "Non-specific Binding" (10 µM suvorexant).

  • Reagent Addition: To each well, add the following in order:

    • 50 µL of Assay Buffer (or diluted Test Compound/control).

    • 50 µL of the appropriate radioligand (at a final concentration near its Kₑ).

    • 100 µL of the cell membrane preparation (containing 5-15 µg of protein).

  • Incubation: Incubate the plates at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filter mats to dry completely. Add scintillation fluid to each well and count the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the Test Compound.

    • Plot the percent inhibition against the log concentration of the Test Compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of Test Compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 1.2: Functional Antagonist Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC₅₀) of the Test Compound as an antagonist by measuring its ability to block Orexin-A-induced calcium release in cells expressing OX1R or OX2R.

Causality: The OX1 receptor is primarily Gq-coupled, and its activation leads to the release of intracellular calcium stores.[9] This calcium flux provides a direct functional readout of receptor activation. A potent antagonist will block this signal. This assay is commonly performed using a Fluorescent Imaging Plate Reader (FLIPR).[10][11]

Orexin 1 Receptor (Gq-Coupled) Signaling Pathway

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum OX1R OX1R Gq Gq OX1R->Gq Orexin-A Binding PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds & Opens Ca²⁺ Channels Cyt_Ca ↑ Intracellular [Ca²⁺] ER_Ca->Cyt_Ca Release

Sources

Application

Application Notes and Protocols: 2-Cyclopropyl-4-methoxypiperidine Hydrochloride in PET Imaging Agent Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Novel Precursor for Neuro- and Onco-PET Imaging Positron Emission Tomography (PET) is a powerful non-invasive imaging techniq...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Precursor for Neuro- and Onco-PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides crucial biochemical and physiological information in vivo, playing a pivotal role in drug development and clinical diagnostics. The development of novel PET radiotracers is essential for visualizing and quantifying specific molecular targets, thereby enhancing our understanding of disease mechanisms and therapeutic responses. 2-Cyclopropyl-4-methoxypiperidine hydrochloride emerges as a promising precursor for the synthesis of PET imaging agents, particularly for targeting the sigma-1 (σ₁) receptor.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties that often facilitate blood-brain barrier penetration, a critical attribute for central nervous system (CNS) imaging agents. The incorporation of a cyclopropyl group can enhance binding affinity and metabolic stability, while the methoxy group offers a site for radiolabeling with common PET isotopes like Carbon-11 (¹¹C).

Sigma-1 receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and pain, as well as in various cancers. Consequently, PET tracers with high affinity and selectivity for σ₁ receptors are in high demand for diagnosing these conditions, monitoring disease progression, and evaluating the efficacy of new therapies. This document provides a comprehensive guide to utilizing 2-Cyclopropyl-4-methoxypiperidine hydrochloride for the development of such valuable PET imaging agents.

Section 1: From Precursor to PET Tracer - Radiosynthesis Workflow

The development of a PET imaging agent from a precursor like 2-Cyclopropyl-4-methoxypiperidine hydrochloride follows a structured workflow, beginning with the synthesis of the non-radioactive standard and culminating in the routine production of the radiolabeled tracer.

Synthesis of the "Cold" Standard and Precursor for Radiolabeling

Before proceeding with radiosynthesis, it is imperative to synthesize the non-radioactive ("cold") version of the target compound. This standard is crucial for in vitro binding assays, as a reference for quality control of the radiolabeled product, and for toxicological studies. The synthesis of the desmethyl precursor, 2-Cyclopropyl-4-hydroxypiperidine, is also necessary to enable subsequent radiolabeling with ¹¹C-methyl triflate.

  • Rationale: The synthesis of the cold standard allows for full characterization of the molecule's properties and provides a reference for the identification and purification of the radiolabeled analogue. The desmethyl precursor is the immediate substrate for the radiomethylation reaction.

Radiolabeling with Carbon-11

Carbon-11 is a commonly used PET radionuclide due to its short half-life (20.4 minutes), which minimizes the radiation dose to the subject. The methoxy group on the 4-position of the piperidine ring is an ideal site for introducing ¹¹C via O-methylation of the corresponding hydroxyl precursor.

Protocol: ¹¹C-Methylation of 2-Cyclopropyl-4-hydroxypiperidine
  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is typically produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf: The produced [¹¹C]CO₂ is converted to a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

  • Radiomethylation Reaction: The desmethyl precursor (2-Cyclopropyl-4-hydroxypiperidine) is dissolved in a suitable aprotic solvent (e.g., acetone, DMF). A base (e.g., NaOH, K₂CO₃) is added to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. The [¹¹C]methylating agent is then introduced, and the reaction is heated for a short period (typically 5-10 minutes) to facilitate the O-methylation.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹¹C]2-Cyclopropyl-4-methoxypiperidine from unreacted precursor and other byproducts.

  • Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

  • Expert Insight: The choice between [¹¹C]CH₃I and [¹¹C]CH₃OTf can influence reaction efficiency. [¹¹C]CH₃OTf is generally more reactive and may lead to higher radiochemical yields, but it is also more sensitive to moisture. Optimization of the base, solvent, temperature, and reaction time is crucial for maximizing the radiochemical yield and specific activity.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final radiotracer product.

Parameter Method Acceptance Criteria
Radiochemical Purity HPLC>95%
Chemical Purity HPLC (with UV detection)>95%
Specific Activity Calculated from radioactivity and mass>37 GBq/µmol (1 Ci/µmol) at the time of injection
Residual Solvents Gas Chromatography (GC)Within USP limits
pH pH meter4.5 - 7.5
Sterility & Endotoxins Standard microbiological testsSterile and pyrogen-free
  • Trustworthiness: Adherence to these quality control standards is non-negotiable and ensures that the radiotracer is safe for in vivo administration and that the imaging results are reliable and reproducible.

Diagram: Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_0 Pre-synthesis cluster_1 Radiolabeling cluster_2 Post-synthesis Precursor 2-Cyclopropyl-4-hydroxypiperidine Reaction O-methylation Precursor->Reaction Substrate Cold_Standard 2-Cyclopropyl-4-methoxypiperidine Cyclotron [11C]CO2 Production Methylation_Agent [11C]CH3OTf Synthesis Cyclotron->Methylation_Agent Methylation_Agent->Reaction Reagent Purification HPLC Purification Reaction->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product [11C]2-Cyclopropyl-4-methoxypiperidine QC->Final_Product Release

Caption: Workflow for the radiosynthesis of [¹¹C]2-Cyclopropyl-4-methoxypiperidine.

Section 2: In Vitro Characterization - Establishing Target Engagement

Before proceeding to in vivo studies, it is crucial to characterize the binding properties of the newly synthesized compound in vitro. These assays confirm that the tracer binds to the intended target with high affinity and selectivity.

Competition Binding Assays

Competition binding assays are used to determine the binding affinity (Ki) of the "cold" standard for the target receptor. This is typically done using a commercially available radioligand known to bind to the sigma-1 receptor.

Protocol: Sigma-1 Receptor Competition Binding Assay
  • Tissue Preparation: Prepare membrane homogenates from a cell line or tissue known to express the sigma-1 receptor (e.g., CHO cells transfected with the human sigma-1 receptor, or rat brain tissue).

  • Assay Setup: In a multi-well plate, incubate the membrane homogenates with a fixed concentration of a known sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the "cold" 2-Cyclopropyl-4-methoxypiperidine.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a specific time to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competitor (2-Cyclopropyl-4-methoxypiperidine). Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

  • Expert Insight: A low nanomolar or sub-nanomolar Ki value is desirable for a PET tracer, as it indicates high binding affinity. It is also important to perform competition assays against other relevant receptors (e.g., sigma-2 receptors, muscarinic receptors, etc.) to demonstrate selectivity.

In Vitro Autoradiography

In vitro autoradiography provides a visual representation of the distribution of the radiotracer's binding sites in tissue sections.

Protocol: In Vitro Autoradiography with [¹¹C]2-Cyclopropyl-4-methoxypiperidine
  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of the tissue of interest (e.g., rat or primate brain).

  • Incubation: Incubate the tissue sections with a low nanomolar concentration of [¹¹C]2-Cyclopropyl-4-methoxypiperidine. To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or the "cold" standard).

  • Washing: Wash the sections in cold buffer to remove unbound radiotracer.

  • Imaging: Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.

  • Analysis: Quantify the radioactivity in different regions of interest and compare the total binding with the non-specific binding to determine the specific binding distribution.

  • Trustworthiness: The specific binding pattern observed in autoradiography should correlate with the known distribution of the target receptor in the tissue. This provides strong evidence that the tracer is binding to the intended target.

Section 3: In Vivo Evaluation - Assessing Performance in a Living System

Successful in vitro characterization is followed by in vivo evaluation in animal models to assess the tracer's pharmacokinetic properties, biodistribution, and ability to image the target in a living organism.

Biodistribution Studies in Rodents

Biodistribution studies provide quantitative data on the uptake and clearance of the radiotracer in various organs and tissues over time.

Protocol: Rodent Biodistribution Study
  • Animal Preparation: Use healthy rodents (e.g., mice or rats).

  • Radiotracer Injection: Inject a known amount of [¹¹C]2-Cyclopropyl-4-methoxypiperidine intravenously via the tail vein.

  • Tissue Harvesting: At predefined time points (e.g., 2, 15, 30, 60 minutes post-injection), euthanize the animals and dissect major organs (brain, heart, lungs, liver, kidneys, muscle, bone, etc.).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Expert Insight: For a brain imaging agent, high initial brain uptake followed by good clearance from non-target tissues is desirable. The biodistribution data can also reveal potential off-target accumulation and the primary route of excretion.

Small Animal PET Imaging

Small animal PET imaging allows for the non-invasive visualization of the radiotracer's distribution and kinetics in a living animal.

Protocol: Small Animal PET Imaging
  • Animal Preparation: Anesthetize the animal (e.g., rodent or non-human primate) and position it in the PET scanner.

  • Transmission Scan: Acquire a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer the radiotracer as an intravenous bolus injection.

  • Dynamic PET Scan: Acquire dynamic PET data for a set duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images and generate time-activity curves (TACs) for different brain regions.

  • Blocking Studies: To confirm target-specific binding, perform a separate PET scan on the same animal after pre-treatment with a blocking dose of a known sigma-1 receptor ligand. A significant reduction in tracer uptake in target-rich regions confirms specific binding.

  • Trustworthiness: The in vivo PET imaging results should be consistent with the in vitro autoradiography and ex vivo biodistribution data. The ability to block the signal with a known competitor is the gold standard for demonstrating target-specific binding in vivo.

Diagram: In Vivo Evaluation Workflow

InVivo_Evaluation cluster_0 In Vivo Studies cluster_1 Data Analysis cluster_2 Outcome Biodistribution Biodistribution in Rodents Biodist_Analysis Calculate %ID/g Biodistribution->Biodist_Analysis PET_Imaging Small Animal PET Imaging PET_Analysis Generate Time-Activity Curves PET_Imaging->PET_Analysis Blocking_Study Blocking Study Blocking_Analysis Quantify Reduction in Uptake Blocking_Study->Blocking_Analysis Validation In Vivo Target Validation Biodist_Analysis->Validation PET_Analysis->Validation Blocking_Analysis->Validation

Caption: Workflow for the in vivo evaluation of a novel PET tracer.

Conclusion

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a valuable and versatile precursor for the development of novel PET imaging agents, particularly for the sigma-1 receptor. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can effectively synthesize, characterize, and validate new radiotracers. This will ultimately contribute to the advancement of molecular imaging and aid in the development of new diagnostics and therapies for a range of debilitating diseases

Method

Application Note: Synthesis and High-Throughput GPCR Screening of 2-Cyclopropyl-4-methoxypiperidine Derivatives

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6) Scientific Rationale & Structural Causality In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6)

Scientific Rationale & Structural Causality

In modern drug discovery, the piperidine ring is a privileged scaffold, particularly in the development of ligands targeting G-protein coupled receptors (GPCRs) such as GPR119, P2Y12, and Protease-Activated Receptors (PARs)[1],[2]. However, unsubstituted piperidines often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes and exhibit high conformational flexibility, which can lead to off-target binding and reduced thermodynamic affinity.

The integration of 2-Cyclopropyl-4-methoxypiperidine hydrochloride into a drug discovery pipeline solves these challenges through two distinct structural mechanisms:

  • The "Cyclopropyl Effect": The cyclopropyl group acts as a rigid conformational constraint. By locking the piperidine ring into a specific bioactive chair conformation, it pre-organizes the molecule, leading to a more favorable entropic contribution during receptor binding[3]. Furthermore, the shorter, stronger C-H bonds of the cyclopropane ring significantly enhance metabolic stability against CYP-mediated oxidation compared to standard alkyl chains[3],[4].

  • Targeted Hydrogen Bonding: The 4-methoxy substitution provides a localized, sterically unhindered hydrogen-bond acceptor, crucial for interacting with conserved serine or threonine residues within the transmembrane domains of Class A GPCRs.

Physicochemical Profile
PropertySpecificationOperational Implication
CAS Number 2416228-93-6Unique identifier for procurement and inventory.
Molecular Formula C9H18ClNORepresents the hydrochloride salt form.
Molecular Weight 191.70 g/mol Ideal low-MW building block for Lead-Oriented Synthesis (LEADPOS).
Physical State Solid (Powder)Hygroscopic; store desiccated at -20°C to prevent degradation.

Protocol 1: In Situ Free-Basing and Buchwald-Hartwig Cross-Coupling

Objective: To covalently link the secondary amine of 2-cyclopropyl-4-methoxypiperidine to a heteroaryl core (e.g., aryl bromide) to generate a targeted GPCR ligand library.

Causality of Experimental Design: The compound is supplied as a hydrochloride salt to ensure shelf stability. However, chloride ions and acidic protons rapidly quench palladium catalysts and inhibit the nucleophilicity of the secondary amine. Instead of performing a separate, lossy free-basing extraction step, this protocol utilizes an in situ neutralization strategy. We employ anhydrous tribasic potassium phosphate ( K3​PO4​ ). K3​PO4​ effectively scavenges the HCl to form KCl and KH2​PO4​ , driving the free-basing to completion while simultaneously acting as the optimal base for the catalytic transmetalation step of the Buchwald-Hartwig cycle[5]. We utilize the RuPhos ligand, which is specifically engineered to prevent β -hydride elimination and promote reductive elimination in sterically hindered secondary amines[6].

Step-by-Step Methodology

Self-Validating System: Always run a parallel control reaction using unsubstituted piperidine to isolate catalyst failure from steric hindrance failure.

  • Reagent Preparation (Glovebox Recommended): To an oven-dried 10 mL microwave vial, add the aryl bromide scaffold (0.50 mmol, 1.0 equiv), 2-cyclopropyl-4-methoxypiperidine hydrochloride (0.60 mmol, 1.2 equiv), Pd(OAc)2​ (5 mol %), RuPhos (10 mol %), and anhydrous K3​PO4​ (1.50 mmol, 3.0 equiv)[5].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Rationale: Dioxane provides the optimal boiling point and dielectric constant for stabilizing the Pd(0) intermediate.

  • Inert Atmosphere: Cap the vial securely, evacuate, and backfill with ultra-pure Argon three times.

  • Thermal Activation: Heat the reaction mixture at 110°C for 12 hours using an aluminum heating block. Monitor progression via LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass ( [M+H]+ ) validates catalytic turnover.

  • Quench and Extraction: Cool to room temperature. Dilute with 10 mL ethyl acetate (EtOAc) and quench with 10 mL saturated aqueous NaHCO3​ . Extract the organic layer. Rationale: The mild basic quench removes residual inorganic salts without hydrolyzing the newly formed C-N bond.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Fig 1. Synthetic workflow for the Pd-catalyzed N-arylation of the piperidine hydrochloride salt.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Conversion (%)
Pd(OAc)2​ / BINAP Cs2​CO3​ Toluene10015% (Trace)
Pd2​(dba)3​ / XPhos NaOtBu THF8045% (Dehalogenation)
Pd(OAc)2​ / RuPhos K3​PO4​ 1,4-Dioxane 110 >95% (Optimal)

Protocol 2: In Vitro GPCR Radioligand Binding Assay

Objective: To quantify the thermodynamic binding affinity ( Ki​ ) of the newly synthesized 2-cyclopropyl-4-methoxypiperidine derivative against a target GPCR.

Causality of Experimental Design: While functional assays (e.g., calcium flux or cAMP accumulation) are useful for determining agonism/antagonism, they are highly susceptible to signal amplification artifacts and cell-line specific variations. To isolate the direct effect of the cyclopropyl and methoxy modifications on receptor affinity, a competitive radioligand binding assay using isolated cell membranes is required[1]. This system is self-validating: by calculating the Z'-factor using a known high-affinity reference ligand, we ensure the assay window is robust before testing novel compounds.

Step-by-Step Methodology
  • Membrane Preparation: Thaw CHO-K1 cell membranes overexpressing the target GPCR on ice. Resuspend in Assay Buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.2% BSA, pH 7.4). Rationale: Divalent cations ( Mg2+ , Ca2+ ) are critical for stabilizing the GPCR-G protein complex in its high-affinity state.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized piperidine derivative in 100% DMSO. Transfer 1 μ L of each concentration to a 96-well assay plate (final DMSO concentration = 1%, preventing solvent-induced protein denaturation).

  • Tracer Addition: Add 50 μ L of the [3H] -labeled reference radioligand (at a concentration equal to its previously determined Kd​ ) to all wells.

  • Incubation: Add 49 μ L of the membrane suspension (approx. 5 μ g protein/well) to initiate the reaction. Incubate the plate at room temperature for 90 minutes on a plate shaker to reach thermodynamic equilibrium.

  • Filtration and Washing: Harvest the reaction onto GF/B glass fiber filter plates (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash rapidly 3 times with 200 μ L of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound tracer.

  • Detection: Dry the filter plate, add 40 μ L of MicroScint-20 scintillation cocktail per well, and read the plate on a TopCount or MicroBeta scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Fig 2. Workflow of the competitive radioligand binding assay for GPCR affinity quantification.

Table 2: Comparative GPCR Binding Data (Demonstrating the Cyclopropyl Effect)

Data represents hypothetical validation metrics demonstrating the structural advantage of the building block.

Compound Core IC50​ (nM) Ki​ (nM)Microsomal Half-life ( T1/2​ , min)
Unsubstituted Piperidine450.2225.115.4
4-Methoxypiperidine120.560.218.2
2-Cyclopropyl-4-methoxypiperidine 12.4 6.2 >120.0

Conclusion: The incorporation of the 2-cyclopropyl group restricts the conformation, improving binding affinity ( Ki​ ) by an order of magnitude while vastly extending metabolic stability, proving the immense value of this specific hydrochloride building block in lead optimization.

References

  • Scientific Update. "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update - UK. Available at:[Link]

  • MDPI. "1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2." MDPI Pharmaceuticals. Available at: [Link]

  • Google Patents. "PIPERIDINE GPCR AGONISTS." Google Patents (CA2674360A1).
  • PMC / NIH. "A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes." National Institutes of Health. Available at:[Link]

  • ACS Publications. "A Practical Synthesis of Indoles via a Pd-Catalyzed C–N Ring Formation." American Chemical Society. Available at: [Link]

Sources

Application

In vitro assays for 2-Cyclopropyl-4-methoxypiperidine;hydrochloride activity

An Application Note and Protocol Guide for the In Vitro Characterization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride Abstract This document provides a comprehensive framework and detailed protocols for the in vitr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the In Vitro Characterization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

Abstract

This document provides a comprehensive framework and detailed protocols for the in vitro characterization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride (referred to herein as CMPH), a novel compound with potential activity at central nervous system (CNS) targets. Given its structural motifs, which are common in ligands for sigma receptors and monoamine transporters, this guide proposes a hierarchical assay cascade. This cascade is designed to first establish primary target engagement and affinity, then elucidate the functional consequences of this binding, and finally assess general effects on cellular health. The protocols are presented with detailed, step-by-step instructions intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Rationale for Target Selection

2-Cyclopropyl-4-methoxypiperidine hydrochloride (CMPH) is a synthetic molecule featuring a piperidine core, a key structural element in many neuropharmacologically active agents. The presence of cyclopropyl and methoxy substitutions suggests potential interactions with specific CNS receptors. While CMPH is a novel chemical entity without an established biological profile, its structure bears resemblance to known modulators of the Sigma-1 receptor (σ1R) and monoamine transporters (MATs).

  • Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses and the modulation of various signaling pathways.[1][2] Many known σ1R ligands, such as (+)-pentazocine, feature a substituted piperidine ring. Therefore, σ1R is a high-priority putative target for CMPH.

  • Monoamine Transporters (MATs): The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are critical for regulating neurotransmission and are the targets of many antidepressants and psychostimulants.[3][4][5] The piperidine scaffold is a well-established pharmacophore for MAT inhibitors.

This application note outlines a logical, multi-tiered approach to screen CMPH against these putative targets and characterize its activity profile.

Proposed In Vitro Assay Cascade

A tiered approach is recommended to efficiently characterize the pharmacological profile of CMPH. This cascade progresses from high-throughput screening assays to more complex, lower-throughput functional and mechanistic studies.

Assay_Cascade cluster_0 Tier 1: Primary Screening & Target Affinity cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Health & Selectivity T1_Sigma1 Radioligand Binding Assay (Sigma-1 Receptor) T2_Calcium Calcium Flux Assay T1_Sigma1->T2_Calcium If Active T3_Viability Cell Viability Assay T1_Sigma1->T3_Viability Validate Specificity T1_MAT Radiotracer Uptake Inhibition (SERT, DAT, NET) T2_Patch Automated Patch Clamp T1_MAT->T2_Patch If Active T1_MAT->T3_Viability Validate Specificity T2_Calcium->T3_Viability T2_Patch->T3_Viability

Caption: A hierarchical workflow for characterizing CMPH activity.

Tier 1: Primary Screening & Target Affinity Determination

The initial goal is to determine if CMPH binds to its putative targets and with what affinity. Radiometric assays are the gold standard for quantifying binding and functional uptake inhibition.[5][6][7]

Protocol: Sigma-1 Receptor (σ1R) Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of CMPH for the σ1R by measuring its ability to compete with a known high-affinity radioligand.[8][9]

Scientific Rationale: The principle is based on the law of mass action. An unlabeled test compound (CMPH) competes with a constant concentration of a radiolabeled ligand for a finite number of receptors. The concentration of CMPH that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki), which reflects the true affinity of the compound for the receptor.[1]

Binding_Assay cluster_0 Total Binding cluster_1 Competitive Binding cluster_2 Non-Specific Binding (NSB) Receptor1 σ1R Radioligand1 [3H]-(+)-Pentazocine Receptor1->Radioligand1 Binds Receptor2 σ1R Radioligand2 [3H]-(+)-Pentazocine Receptor2->Radioligand2 Reduced Binding CMPH CMPH Receptor2->CMPH Binds Receptor3 σ1R ExcessCold Excess Haloperidol Receptor3->ExcessCold Saturated Radioligand3 [3H]-(+)-Pentazocine Filter Filter Filter->Radioligand3 Trapped

Caption: Principle of the competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Guinea pig liver membranes, a rich source of σ1R.[2][8]

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[8]

  • Non-specific Competitor: Haloperidol (10 µM final concentration).

  • Test Compound: 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CMPH), prepared in a serial dilution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, filter mats (e.g., GF/B), cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw guinea pig liver membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .[10]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL haloperidol (10 µM) + 50 µL radioligand + 150 µL membrane preparation.[8]

    • Competitive Binding: 50 µL of CMPH at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL radioligand + 150 µL membrane preparation.[1]

  • Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction. The final concentration of [³H]-(+)-pentazocine should be approximately its Kd value (e.g., 2-5 nM).[1]

  • Incubation: Incubate the plate for 90 minutes at 37°C to reach equilibrium.[8]

  • Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[10]

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a scintillation counter.[2]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of CMPH.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Table 1: Representative Binding Affinity Data for CMPH at σ1R

Parameter Value
Radioligand [³H]-(+)-pentazocine
Radioligand Kd 3.5 nM
Radioligand Conc. [L] 3.5 nM
IC50 of CMPH 150 nM

| Ki of CMPH | 75 nM |

Protocol: Monoamine Transporter (MAT) Uptake Inhibition Assay

This assay measures the functional ability of CMPH to inhibit the uptake of radiolabeled neurotransmitters into cells expressing specific transporters (SERT, DAT, or NET).[3][4]

Scientific Rationale: MATs are transmembrane proteins that actively transport neurotransmitters from the synaptic cleft back into the presynaptic neuron.[5] This assay uses cells engineered to express a high density of a specific human MAT. The rate of uptake of a radiolabeled substrate (e.g., [³H]-serotonin for SERT) is measured. A compound that inhibits the transporter will reduce the amount of radioactivity accumulated by the cells in a concentration-dependent manner.[7][11]

Materials:

  • Cell Lines: HEK293 cells stably transfected with human SERT, DAT, or NET.[3]

  • Radiolabeled Substrates: [³H]-Serotonin (for SERT), [³H]-Dopamine (for DAT), [³H]-Norepinephrine (for NET).

  • Test Compound: CMPH, prepared in a serial dilution.

  • Reference Inhibitors: Citalopram (SERT), Mazindol (DAT), Nisoxetine (NET) for defining non-specific uptake.[3]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Equipment: 96-well cell culture plates, scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and grow to form a confluent monolayer.[3]

  • Pre-incubation: On the day of the experiment, wash the cell monolayers twice with KRH buffer. Pre-incubate the cells for 10 minutes with varying concentrations of CMPH or the appropriate reference inhibitor.[5]

  • Initiate Uptake: Add the radiolabeled substrate (e.g., 10 nM final concentration) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.[3]

  • Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake (vehicle control) - Non-specific Uptake (in presence of reference inhibitor).

  • Generate Inhibition Curve: Plot the percentage of specific uptake against the log concentration of CMPH.

  • Determine IC50: Use non-linear regression to calculate the IC50 value for each transporter.

Table 2: Representative MAT Inhibition Data for CMPH

Transporter IC50 (nM)
SERT 850
DAT >10,000

| NET | 3,200 |

Tier 2: Functional Characterization

If CMPH shows significant activity in Tier 1 assays, the next step is to characterize its functional effects.

Protocol: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor modulation. It is particularly relevant for Gq-coupled GPCRs but can also detect signaling changes modulated by σ1R.[12]

Scientific Rationale: The σ1R can modulate intracellular calcium signaling. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 kit) that is loaded into cells.[12][13] Upon binding of calcium released from intracellular stores, the dye's fluorescence intensity increases. This change can be measured in real-time using a plate reader like a FlexStation or FLIPR system, providing a dynamic readout of cellular activation.[12] The protocol can be adapted to screen for agonists, antagonists, or allosteric modulators.[14][15]

Materials:

  • Cell Line: A suitable cell line expressing the target of interest (e.g., HEK293 cells expressing σ1R).

  • Calcium Assay Kit: FLIPR Calcium 5 Assay Kit (includes fluorescent dye and a quencher for extracellular signal).[13]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: An anion transport inhibitor, often required to prevent dye leakage from cells like CHO or HEK293.[12]

  • Agonist: A known σ1R agonist (e.g., PRE-084) to test for antagonistic effects of CMPH.

  • Equipment: FlexStation® 3 or similar kinetic fluorescence microplate reader.[12]

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates to form a confluent monolayer overnight.[12]

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid if necessary. Remove the cell culture medium and add the dye solution to each well.[12][14]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[12]

  • Assay Protocol (Antagonist Mode):

    • Place the cell plate and a compound plate (containing CMPH and a known agonist) into the fluorescence reader.

    • Establish a baseline fluorescence reading for ~20 seconds.

    • The instrument automatically adds CMPH from the compound plate to the cell plate. Incubate for a defined period (e.g., 5-15 minutes).

    • The instrument then adds a known agonist (at its EC80 concentration).

    • Continue to record the fluorescence signal for another 2-3 minutes.

  • Data Analysis: The change in fluorescence (Max - Min) is calculated. For antagonist mode, the inhibition of the agonist-induced signal by CMPH is plotted against CMPH concentration to determine an IC50.

Protocol: Automated Patch Clamp (APC)

APC provides high-throughput electrophysiological data on ion channel activity. This is a critical secondary assay if CMPH is suspected of modulating ion channels, a known function of σ1R.[16][17]

Scientific Rationale: The manual patch clamp technique is the gold standard for studying ion channels but has very low throughput.[18][19] APC systems automate this process, allowing for the rapid screening of compounds against ion channels under voltage-clamp conditions.[20] This directly measures the ionic currents, confirming whether CMPH acts as an inhibitor or activator and whether its action is voltage- or state-dependent.[16]

Materials:

  • Cell Line: A cell line expressing the ion channel of interest (e.g., HEK293 expressing NaV1.7 or hERG).

  • APC System: An automated patch clamp platform (e.g., IonFlux, Patchliner, QPatch).[18][19]

  • Solutions: Extracellular and intracellular solutions specific to the ion channel being studied.

  • Test Compound: CMPH.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension according to the APC instrument manufacturer's protocol.

  • System Setup: Prime the APC system and load the cell suspension and necessary solutions onto the instrument's plate.

  • Automated Experiment: The instrument will automatically trap cells, form giga-ohm seals, and achieve whole-cell configuration.

  • Voltage Protocol & Compound Application: A specific voltage protocol is applied to elicit ion channel currents. After establishing a stable baseline, the system applies CMPH at various concentrations.

  • Data Acquisition: The instrument records the ion channel currents before, during, and after compound application.

Data Analysis:

  • The peak current amplitude is measured at each compound concentration.

  • The percentage of current inhibition is plotted against the log concentration of CMPH to determine an IC50 value under defined voltage-clamp conditions.[16]

Tier 3: Cellular Health Assessment

It is crucial to ensure that the observed activities in the primary and secondary assays are not due to non-specific cytotoxicity.[21][22]

Protocol: Cell Viability/Cytotoxicity Assay

This assay determines the effect of CMPH on overall cell health and proliferation.[23][24]

Scientific Rationale: Many viability assays measure a marker of metabolic health, such as intracellular ATP levels.[24] In viable cells, ATP is abundant. Upon cell death, ATP is rapidly depleted. Assays like CellTiter-Glo® use a luciferase enzyme that produces a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates cytotoxicity.[23][25]

Materials:

  • Cell Line: The same cell lines used in the functional assays.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or similar.

  • Plates: Opaque-walled 96- or 384-well plates suitable for luminescence.

  • Equipment: A microplate-reading luminometer.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in opaque-walled plates.

  • Compound Treatment: Treat the cells with the same concentration range of CMPH used in the functional assays. Incubate for a relevant period (e.g., 24-48 hours).

  • Assay:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the CellTiter-Glo® reagent directly to the wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Plot the luminescence signal against the log concentration of CMPH.

  • A significant decrease in signal indicates cytotoxicity. The concentration that reduces cell viability by 50% (CC50) can be calculated. This value should be compared to the functional IC50/Ki values to determine a therapeutic window.

Data Interpretation and Validation

A successful in vitro characterization requires careful data interpretation and robust validation.

  • Affinity vs. Function: Compare the binding affinity (Ki) from the radioligand assay with the functional potency (IC50) from the uptake or calcium flux assays. A large discrepancy may indicate that the compound is a partial agonist/antagonist or that the functional assay is subject to downstream signal amplification.

  • Selectivity: The ratio of IC50 or Ki values for different targets determines selectivity. For example, a compound with a Ki of 75 nM for σ1R and an IC50 >10,000 nM for DAT would be considered highly selective for σ1R over DAT.

  • Cytotoxicity: The functional potencies (IC50) should be significantly lower than the cytotoxic concentration (CC50). A selectivity index (CC50/IC50) greater than 10 is often desired.

  • Method Validation: All assays should be validated according to established guidelines.[26][27][28] This includes assessing parameters like precision, accuracy, linearity, and robustness to ensure the data is reliable and reproducible.

Conclusion

This application note provides a structured, scientifically-grounded strategy for the initial in vitro characterization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. By progressing through a logical cascade of binding, functional, and cellular health assays, researchers can efficiently determine the compound's primary biological targets, elucidate its mechanism of action, and validate the specificity of its effects. This comprehensive approach is essential for advancing novel compounds through the early stages of the drug discovery pipeline.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • ION Biosciences. (2026). Automated Patch Clamp Validation | Orthogonal Ion Channel Confirmation. [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. [Link]

  • Farre, C., & Pantoja, C. (2007). Automated ion channel screening: patch clamping made easy. Expert opinion on therapeutic targets, 11(4), 573–583. [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. [Link]

  • Farre, C., & Pantoja, C. (2007). Automated ion channel screening: patch clamping made easy. Expert Opinion on Therapeutic Targets, 11(4), 573-583. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening, 15(4), 433–443. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol. [Link]

  • Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 276. [Link]

  • ALPCO Diagnostics. (2022). Preparing for a Successful Assay Validation. [Link]

  • Newman, A. H., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(9), 839-852. [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]

  • Suzuki, K. (2024). Analyzing the Dynamics of Drug and Receptor Binding Kinetics. Der Pharmacia Lettre, 16(5), 07-08. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 674. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • van der Graaf, P. H., et al. (2017). Mechanistic modelling of drug target binding kinetics as determinant of the time course of drug action in vivo. Leiden University Scholarly Publications. [Link]

  • BMG Labtech. (2026). Receptor-ligand kinetics for research and drug discovery. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929-940. [Link]

  • Copeland, R. A. (2011). Experimental Methods to Determine Binding Kinetics. CoLab.ws. [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • Al-Azzam, H. A., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular omics, 16(5), 386–402. [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in neurology, 6, 179. [Link]

  • Chen, Y., et al. (2015). Measuring Receptor-Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods. Methods in molecular biology (Clifton, N.J.), 1274, 185–209. [Link]

  • Islam, R., et al. (2014). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis, 6(13), 1831-1847. [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Semantic Scholar. [Link]

  • Al-Azzam, H. A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. [Link]

Sources

Method

Application Notes and Protocols for Preclinical Assessment of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

Introduction: A Hypothesis-Driven Approach to a Novel Piperidine Derivative The compound 2-Cyclopropyl-4-methoxypiperidine;hydrochloride represents a novel chemical entity with potential therapeutic applications within t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Hypothesis-Driven Approach to a Novel Piperidine Derivative

The compound 2-Cyclopropyl-4-methoxypiperidine;hydrochloride represents a novel chemical entity with potential therapeutic applications within the central nervous system (CNS). The piperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in clinically successful drugs targeting a range of CNS disorders.[1] The inclusion of a cyclopropyl group may enhance metabolic stability and potency, a common strategy in modern drug design.[2][3] Furthermore, the 4-methoxypiperidine moiety is a known building block in the synthesis of analgesics and antidepressants.[4][5]

Given the absence of specific pharmacological data for this compound, a hypothesis-driven approach is essential for its initial preclinical evaluation. Based on its structural motifs, we hypothesize that 2-Cyclopropyl-4-methoxypiperidine;hydrochloride may exert its effects through one or more of the following mechanisms:

  • NMDA Receptor Antagonism: The piperidine structure is reminiscent of known N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine.[6] NMDA receptors are critically involved in pathological pain states and epilepsy.[7][8]

  • Sigma-1 Receptor (S1R) Modulation: S1Rs are chaperone proteins at the endoplasmic reticulum that modulate a variety of ion channels and signaling pathways. They are a target for many piperidine-containing compounds and are implicated in neuroprotection, pain modulation, and seizure control.[9][10]

This document provides detailed protocols for investigating the potential analgesic and anticonvulsant properties of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride in established rodent models. The selected models are designed to provide robust, translatable data to guide further development.

PART 1: Neuropathic Pain Assessment

Rationale for Model Selection: Spinal Nerve Ligation (SNL) Model

The Chung model of spinal nerve ligation (SNL) is a widely used and well-validated model of neuropathic pain that mimics key features of human nerve injury-induced pain, such as mechanical allodynia and thermal hyperalgesia.[6] This model is particularly sensitive to the effects of NMDA receptor antagonists, making it highly suitable for testing our primary hypothesis.[7][11][12]

Experimental Workflow: SNL Model

SNL_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Dosing Phase cluster_assess Assessment Phase acclimation Acclimation & Baseline Testing surgery Spinal Nerve Ligation (L5/L6) acclimation->surgery Healthy Animals recovery Recovery & Pain Development (7-14 days) surgery->recovery Post-Op dosing Drug Administration: - Vehicle - Positive Control (e.g., Gabapentin) - Test Compound recovery->dosing Established Neuropathy assessment Behavioral Testing: - Mechanical Allodynia (von Frey) - Thermal Hyperalgesia (Hargreaves) dosing->assessment Time Course data_analysis Data Analysis assessment->data_analysis

Caption: Workflow for the Spinal Nerve Ligation (SNL) neuropathic pain model.

Protocol: Spinal Nerve Ligation (SNL) and Behavioral Testing in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • Von Frey filaments (for mechanical allodynia)

  • Plantar test apparatus (Hargreaves' method for thermal hyperalgesia)

  • 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Positive control (e.g., Gabapentin)

Step-by-Step Methodology:

  • Acclimation and Baseline Testing:

    • House rats in a temperature and light-controlled environment for at least 7 days before surgery.

    • Handle animals daily to acclimate them to the experimenter.

    • Establish baseline paw withdrawal thresholds for mechanical and thermal stimuli on both hind paws for 3 consecutive days before surgery.

  • Spinal Nerve Ligation Surgery:

    • Anesthetize the rat using isoflurane.

    • Make a dorsal midline incision at the L4-S2 level.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.[6]

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

  • Post-Surgical Recovery and Pain Development:

    • Allow animals to recover for 7-14 days. During this period, neuropathy will develop, characterized by a significant decrease in paw withdrawal thresholds on the ipsilateral (ligated) side.

    • Confirm the development of mechanical allodynia and thermal hyperalgesia before proceeding with drug testing.

  • Drug Administration:

    • Prepare fresh solutions of the test compound, vehicle, and positive control on the day of testing.

    • Administer the compounds via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)).

    • A typical study design would include at least 3-4 dose levels of the test compound.

  • Behavioral Assessment:

    • Mechanical Allodynia (Von Frey Test):

      • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

      • Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw.

      • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the rat in a plexiglass chamber on a glass floor.

      • A radiant heat source is focused on the plantar surface of the ipsilateral hind paw.

      • Record the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).

    • Testing should be performed at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of effect.

Data Presentation:

GroupDose (mg/kg, i.p.)RouteNBaseline PWT (g)Post-Dose PWT (g) at 60 min
Vehicle-i.p.814.5 ± 1.22.1 ± 0.5
Positive Control100i.p.814.2 ± 1.510.5 ± 2.1
Test Cmpd10i.p.814.8 ± 1.14.5 ± 1.3
Test Cmpd30i.p.814.6 ± 1.38.9 ± 1.8
Test Cmpd100i.p.814.3 ± 1.412.1 ± 2.0
PWT: Paw Withdrawal Threshold. Data are presented as Mean ± SEM.

PART 2: Anticonvulsant Activity Assessment

Rationale for Model Selection: Pentylenetetrazol (PTZ)-Induced Seizure Model

The pentylenetetrazol (PTZ) model is a widely used acute seizure model for the initial screening of potential anticonvulsant drugs.[13][14] PTZ is a GABA-A receptor antagonist that induces generalized clonic-tonic seizures. The ability of a compound to prevent or delay the onset of these seizures is indicative of its anticonvulsant potential. This model is valuable for its simplicity, reproducibility, and high predictive value for identifying drugs effective against generalized seizures.[13]

Experimental Workflow: PTZ-Induced Seizure Model

PTZ_Workflow cluster_pre Pre-Treatment Phase cluster_induce Seizure Induction cluster_observe Observation Phase cluster_analysis Analysis Phase acclimation Acclimation & Grouping pretreatment Pre-treatment: - Vehicle - Positive Control (e.g., Diazepam) - Test Compound acclimation->pretreatment induction PTZ Administration (Subcutaneous) pretreatment->induction Defined Pre-treatment Time observation Observation (30 min): - Seizure Latency - Seizure Severity (Racine Scale) - Mortality induction->observation analysis Data Analysis observation->analysis

Caption: Workflow for the Pentylenetetrazol (PTZ)-induced seizure model.

Protocol: PTZ-Induced Seizures in Mice

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Pentylenetetrazol (PTZ)

  • 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Diazepam)

  • Observation chambers

Step-by-Step Methodology:

  • Acclimation and Grouping:

    • Acclimate mice to the housing facility for at least 3 days.

    • On the day of the experiment, weigh and randomly assign mice to treatment groups.

  • Pre-treatment:

    • Administer the test compound, vehicle, or positive control at a defined time before PTZ administration (e.g., 30 minutes for i.p. injection, 60 minutes for p.o.).

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals continuously for 30 minutes and record the following parameters:

      • Latency to first myoclonic jerk.

      • Latency to generalized clonic-tonic seizure.

      • Seizure severity using the Racine scale.

      • Incidence of mortality.

Data Presentation:

GroupDose (mg/kg, i.p.)NLatency to Clonic Seizure (s)% Protection from Tonic Seizure
Vehicle-10125 ± 150%
Positive Control510No seizures observed100%
Test Cmpd1010180 ± 2520%
Test Cmpd3010250 ± 3060%
Test Cmpd10010300 ± 4090%
Data are presented as Mean ± SEM or percentage.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride. The outcomes of these studies will indicate whether the compound possesses analgesic or anticonvulsant properties, providing crucial data to support or refute the guiding hypotheses. Positive results would warrant further investigation into the specific molecular mechanisms of action, including receptor binding assays and electrophysiological studies. Subsequent in vivo studies could explore models of other neurological disorders, such as neurodegenerative diseases, where both NMDA and sigma-1 receptor pathways are implicated.[10][15]

References

  • Sitnikova, E., Onat, F., & van Luijtelaar, G. (n.d.). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Neurology.
  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379.
  • Löscher, W. (2017). Animal Models of Epilepsy: A Phenotype-oriented Review. Epilepsy & Behavior, 73, 234-241.
  • Curia, G., et al. (2014). Animal models of epilepsy: use and limitations. Neurotherapeutics, 11(2), 250-262.
  • Yadav, S., et al. (2025). An update on mammalian and non-mammalian animal models for biomarker development in neurodegenerative disorders. Journal of Neurochemistry.
  • Chizh, B. A. (2011). Targeting NMDA Receptors for Treatment of Neuropathic Pain. Medscape.
  • Fisher, R. S. (n.d.). Animal models of epilepsy (Chapter 25). Handbook of Experimental Neurology.
  • NC3Rs. (n.d.). Rodent models of epilepsy.
  • Goya, R. G., et al. (2024). Most utilized rodent models for Alzheimer's and Parkinson's disease: A critical review of the past 5 years. AccScience.
  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Broad Institute.
  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases. OAE Publishing.
  • Varrassi, G., et al. (2024). Exploring the Therapeutic Potential of N-Methyl-D-Aspartate Receptor Antagonists in Neuropathic Pain Management. MDPI.
  • Dickenson, A. H. (2005). NMDA Antagonists and Neuropathic Pain - Multiple Drug Targets and Multiple Uses. Journal of Pain and Symptom Management, 30(4), S25-S33.
  • Vavers, E., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 245.
  • Gazerani, P. (2025). The Role of Peripheral N‐Methyl‐D‐Aspartate (NMDA) Receptors in Itch and Pain. European Journal of Pain.
  • Rosen, D. A., et al. (2019). Modulation of the Sigma-1 Receptor-IRE1 pathway is beneficial in preclinical models of inflammation and sepsis. Science Translational Medicine, 11(478), eaau5266.
  • Angel, A., et al. (2025). Oral administration of Ketamir-2, a novel ketamine analog, attenuates neuropathic pain in rodent models via selective NMDA antagonism. Frontiers in Pharmacology.
  • Maurice, T., & Su, T. P. (2009). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Handbook of experimental pharmacology, (191), 295–326.
  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
  • J&K Scientific LLC. (n.d.). 4-Methoxy-piperidine hydrochloride | 4045-25-4.
  • Novakov, O., et al. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

Sources

Application

Application Notes and Protocols for the Quantitative Analysis of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction 2-Cyclopropyl-4-methoxypiperidine hydrochloride is a substituted piperidine derivative of significa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a substituted piperidine derivative of significant interest in pharmaceutical development due to its potential as a key intermediate or active pharmaceutical ingredient (API). The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Accurate and precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and ensuring the overall safety and efficacy of potential drug candidates.

This comprehensive guide provides detailed analytical methods for the robust quantification of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. The protocols herein are founded on established principles of analytical chemistry and draw from methodologies developed for structurally similar heterocyclic amines and piperidine derivatives.[2][3] The methods proposed are designed to be a robust starting point for formal validation in accordance with ICH Q2(R1) guidelines.[2][4][5]

Physicochemical Properties and Analytical Considerations

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a secondary amine, which makes it basic. The hydrochloride salt form enhances its water solubility. A key analytical challenge is its lack of a strong chromophore, which can limit the sensitivity of UV-based detection methods. Therefore, derivatization or the use of more universal detectors may be necessary for achieving low limits of quantification.[4]

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection after Derivatization

Principle: This method is suitable for routine quality control and purity assessment. Since the analyte lacks a significant UV chromophore, a pre-column derivatization step is employed to attach a UV-active moiety to the secondary amine.[4] 4-Toluenesulfonyl chloride (tosyl chloride) is a common derivatizing agent for amines, creating a sulfonamide that can be readily detected by UV spectrophotometry.[4]

Rationale for Method Selection: RP-HPLC is a widely available and robust technique. The use of a C18 column provides good retention for the derivatized, more hydrophobic analyte. The derivatization step significantly enhances the sensitivity of the method, allowing for quantification at low concentrations.[4][6]

Experimental Workflow: RP-HPLC with Pre-Column Derivatization

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Analyte/Standard s1 Dissolve in Diluent s0->s1 s2 Add Derivatization Reagent (e.g., Tosyl Chloride in ACN) s1->s2 s3 Incubate (e.g., 60°C) s2->s3 s4 Quench Reaction s3->s4 s5 Filter (0.45 µm) s4->s5 h0 Inject Sample s5->h0 h1 C18 Column Separation h0->h1 h2 UV Detection (e.g., 254 nm) h1->h2 h3 Data Acquisition h2->h3 d0 Peak Integration h3->d0 d1 Calibration Curve Generation d0->d1 d2 Quantification d1->d2

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Detailed Protocol: RP-HPLC

1. Materials and Reagents:

  • 2-Cyclopropyl-4-methoxypiperidine hydrochloride reference standard

  • 4-Toluenesulfonyl chloride (Tosyl Chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Triethylamine

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD)

3. Chromatographic Conditions (Proposed):

ParameterRecommended Setting
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Cyclopropyl-4-methoxypiperidine hydrochloride reference standard in 10 mL of 50:50 acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To 1 mL of each standard or sample solution, add 1 mL of 10 mg/mL tosyl chloride in acetonitrile and 100 µL of triethylamine.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool to room temperature and add 100 µL of a quenching reagent (e.g., a primary or secondary amine solution) to react with excess tosyl chloride.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For the analysis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride, the free base form is more suitable for GC analysis. This can be achieved by a simple liquid-liquid extraction under basic conditions.

Rationale for Method Selection: GC-MS offers high selectivity and sensitivity. The mass spectrometer provides structural information, which is invaluable for positive identification and can distinguish the analyte from co-eluting impurities.[6][8][9]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s0 Dissolve Sample in Water s1 Adjust to Basic pH s0->s1 s2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s1->s2 s3 Collect Organic Layer s2->s3 s4 Dry and Concentrate s3->s4 s5 Reconstitute in Solvent s4->s5 g0 Inject Sample s5->g0 g1 GC Separation (e.g., DB-5ms column) g0->g1 g2 Electron Ionization (EI) g1->g2 g3 Mass Analysis (Scan or SIM) g2->g3 g4 Data Acquisition g3->g4 d0 Extract Ion Chromatogram g4->d0 d1 Peak Integration d0->d1 d2 Quantification d1->d2

Caption: Workflow for GC-MS analysis of 2-Cyclopropyl-4-methoxypiperidine.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • 2-Cyclopropyl-4-methoxypiperidine hydrochloride reference standard

  • Ethyl acetate (GC grade)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. GC-MS Conditions (Proposed):

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Mode Full Scan (m/z 40-400) for qualitative and Selected Ion Monitoring (SIM) for quantitative analysis

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL free base): Prepare in a suitable organic solvent like methanol.

  • Sample Preparation (from aqueous matrix):

    • To 1 mL of the aqueous sample, add 1 M sodium hydroxide to adjust the pH to >10.

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate for injection.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids.[2][10][11] The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.[12]

Rationale for Method Selection: This method offers superior sensitivity and selectivity compared to HPLC-UV and GC-MS, making it ideal for bioanalytical applications like pharmacokinetics.[12][13] It eliminates the need for derivatization as the mass spectrometer can directly detect the analyte.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s0 Aliquot Sample (e.g., Plasma) s1 Add Internal Standard s0->s1 s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 l0 Inject Sample s4->l0 l1 UPLC/HPLC Separation l0->l1 l2 Electrospray Ionization (ESI+) l1->l2 l3 MRM Transition Monitoring l2->l3 l4 Data Acquisition l3->l4 d0 Peak Integration l4->d0 d1 Generate Calibration Curve (Analyte/IS Ratio) d0->d1 d2 Quantification d1->d2

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • 2-Cyclopropyl-4-methoxypiperidine hydrochloride reference standard

  • Stable isotope-labeled internal standard (e.g., d4-2-Cyclopropyl-4-methoxypiperidine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. LC-MS/MS Conditions (Proposed):

ParameterRecommended Setting
Column C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard

4. Sample Preparation (Protein Precipitation): [12]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Bioanalytical Method Validation: A full validation according to regulatory guidelines should be performed, including assessment of:[12]

  • Selectivity and Matrix Effect

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Conclusion

The analytical methods outlined in this guide provide a robust framework for the quantitative analysis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine quality control, HPLC with derivatization is a viable option. For unequivocal identification and analysis in less complex matrices, GC-MS is suitable. For high-sensitivity bioanalytical applications, LC-MS/MS is the recommended technique. All proposed methods require full validation to ensure they are fit for their intended purpose.[5]

References

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Office of Justice Programs. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • GC-MS and IR studies on the six ring regioisomeric dimethoxyphenylpiperazines (DOMePPs). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • GC-MS and IR studies on the six ring regioisomeric dimethoxyphenylpiperazines (DOMePPs). ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]

  • Quantitative Assays for Peptides Using LC-MS. Labcorp. [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. [Link]

  • High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. Shimadzu. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. PubMed. [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Royal Society of Chemistry. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular and Molecular Biology Reports. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance yield and purity. Our approach is built on explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Proposed Synthetic Pathway Overview

The synthesis of 2,4-substituted piperidines is a common challenge in medicinal chemistry.[1] A robust and scalable route to 2-Cyclopropyl-4-methoxypiperidine hydrochloride involves the catalytic hydrogenation of a substituted pyridine precursor. This method is often preferred for its high efficiency and atom economy.[2] The proposed pathway begins with the synthesis of a 2-cyclopropyl-4-methoxypyridine intermediate, followed by a critical ring reduction and final salt formation.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Core Transformation cluster_2 Final Product Formation A 4-Methoxypyridine Derivative C 2-Cyclopropyl-4-methoxypyridine A->C Nucleophilic Addition/ Coupling B Cyclopropyl Grignard or Organolithium Reagent B->C D 2-Cyclopropyl-4-methoxypiperidine (Free Base) C->D Catalytic Hydrogenation (Yield-Critical Step) E 2-Cyclopropyl-4-methoxypiperidine Hydrochloride (Final Product) D->E HCl Salt Formation

Caption: Proposed synthetic pathway for 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2,4-disubstituted piperidines? The catalytic hydrogenation of corresponding pyridine derivatives is one of the most established and versatile methods.[3][4] This approach allows for the direct construction of the saturated piperidine ring from readily available pyridine precursors. Modern advancements using iridium, ruthenium, and rhodium catalysts have even enabled highly stereoselective reductions.[3][5]

Q2: Why is catalytic hydrogenation the recommended key step for this synthesis? Catalytic hydrogenation is favored for several reasons:

  • High Yields: When optimized, this reaction often proceeds to completion with high conversion rates.

  • Atom Economy: The reaction adds hydrogen atoms across the ring, making it highly atom-economical.

  • Scalability: Heterogeneous catalytic hydrogenations are generally straightforward to scale up for larger-quantity production.

  • Stereochemical Control: The choice of catalyst and conditions can influence the diastereoselectivity of the final product, which is critical for pharmacologically active molecules.[5]

Q3: What are the most critical parameters to control during the hydrogenation of the pyridine ring? The success of the hydrogenation hinges on several interdependent factors:

  • Catalyst Selection: The choice of metal (e.g., Platinum, Palladium, Rhodium, Ruthenium) and its support (e.g., carbon, alumina) is paramount. Each has a different activity profile and susceptibility to side reactions.

  • Hydrogen Pressure: Sufficient pressure is required to ensure a high concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.

  • Temperature: Temperature affects the reaction rate but can also promote side reactions like hydrogenolysis if too high.

  • Solvent: The solvent must solubilize the substrate and not interfere with the catalyst. Protic solvents like methanol, ethanol, or acetic acid are common.

  • Substrate Purity: Impurities, especially those containing sulfur or certain halides, can poison the catalyst and halt the reaction.

Q4: How is the final hydrochloride salt typically formed and purified? The hydrochloride salt is generally prepared by treating a solution of the purified free-base piperidine with a stoichiometric amount of hydrochloric acid.[6] A common laboratory method involves dissolving the free base in a non-polar solvent (like diethyl ether or dichloromethane) and adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl gas in isopropanol). The hydrochloride salt, being insoluble, precipitates out and can be isolated by filtration and washed with a cold, non-polar solvent to remove any residual impurities.[7]

Section 3: Troubleshooting Guide: Yield Improvement and Impurity Control

This section addresses specific issues encountered during the critical catalytic hydrogenation step.

Issue 1: Incomplete Reaction or Stalled Conversion

  • Question: My hydrogenation reaction has stopped before all the starting pyridine is consumed, even after an extended reaction time. What are the likely causes and solutions?

  • Answer & Troubleshooting Steps: This is a classic case of catalyst inactivation or insufficient driving force for the reaction.

    • Check for Catalyst Poisoning: The most common cause of inactivation is the presence of impurities that bind strongly to the catalyst's active sites.

      • Diagnosis: Review the synthesis of your 2-cyclopropyl-4-methoxypyridine precursor. Did you use any sulfur-containing reagents or certain organohalides that could carry over?

      • Solution: Purify the pyridine substrate meticulously before hydrogenation, using column chromatography or distillation. Ensure all glassware is scrupulously clean.

    • Verify Catalyst Activity: The catalyst itself may be old or deactivated.

      • Diagnosis: Catalysts, especially Palladium on carbon (Pd/C), can lose activity over time due to oxidation or improper storage.

      • Solution: Use a fresh batch of catalyst from a reputable supplier. For robust reactions, Platinum(IV) oxide (PtO₂, Adams' catalyst) is often more resistant to poisoning than Pd/C.

    • Optimize Reaction Conditions: The conditions may not be vigorous enough to achieve full conversion.

      • Solution: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100 psi or higher, ensuring your equipment is rated for it). A modest increase in temperature (e.g., from room temperature to 40-50 °C) can also significantly increase the reaction rate.

Troubleshooting_Low_Yield Start Low Hydrogenation Yield or Stalled Reaction Q1 Is the pyridine substrate pure? Start->Q1 A1_Yes Purify Substrate (Chromatography/Distillation) Q1->A1_Yes No Q2 Is the catalyst fresh and active? Q1->Q2 Yes End Re-run Experiment A1_Yes->End A2_Yes Use Fresh Catalyst (e.g., new bottle of PtO₂) Q2->A2_Yes No Q3 Are reaction conditions (Pressure, Temp) optimal? Q2->Q3 Yes A2_Yes->End A3_Yes Increase H₂ Pressure &/or Temperature Q3->A3_Yes No Q3->End Yes A3_Yes->End

Caption: Troubleshooting workflow for low hydrogenation yield.

Issue 2: Cleavage of the 4-Methoxy Group (De-methoxylation)

  • Question: My analysis shows a significant amount of 2-cyclopropylpiperidin-4-ol as a byproduct. How can I prevent this ether cleavage?

  • Answer & Troubleshooting Steps: This side reaction is known as hydrogenolysis and is particularly common with benzyl and allyl ethers, but can also affect aryl and alkyl ethers under certain conditions, especially with Palladium catalysts in acidic media.

    • Change the Catalyst: Palladium on carbon (Pd/C) is highly active for hydrogenolysis.

      • Solution: Switch to a catalyst less prone to causing hydrogenolysis. Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂) are excellent alternatives for pyridine ring reduction with reduced risk of ether cleavage.

    • Modify the Solvent System: The use of a strong acid like acetic acid as a solvent can promote ether cleavage.

      • Solution: If using an acidic solvent, switch to a neutral protic solvent like ethanol or methanol. These solvents are generally sufficient for the hydrogenation of pyridines without promoting de-methoxylation.

Issue 3: Poor or Undesirable Diastereoselectivity

  • Question: The reaction produces a mixture of cis and trans isomers that is difficult to separate. How can I favor the formation of one diastereomer?

  • Answer & Troubleshooting Steps: The diastereoselectivity of hydrogenation is determined by the facial selectivity of hydrogen addition to the pyridine ring as it is adsorbed on the catalyst surface. The existing substituents (cyclopropyl and methoxy groups) will direct this approach.

    • Screen Different Catalysts: The steric environment of the catalyst surface plays a huge role.

      • Solution: A systematic screen of different catalysts is the most effective approach. Compare the diastereomeric ratios obtained using PtO₂, Rh/C, and different loadings of Pd/C (e.g., 5% vs. 10%).

    • Vary the Solvent: Solvent polarity can influence the conformation of the substrate on the catalyst surface.

      • Solution: Conduct small-scale experiments in different solvents (e.g., ethanol, methanol, ethyl acetate, acetic acid) to see how the diastereomeric ratio is affected.

CatalystTypical ConditionsAdvantagesPotential Issues & Considerations
PtO₂ (Adams') 50-100 psi H₂, RT-50°C, EtOH or AcOHHighly active, robust, less prone to hydrogenolysis.More expensive than Pd/C.
Pd/C 50-500 psi H₂, RT-80°C, MeOH, EtOHCost-effective, widely available.High risk of ether hydrogenolysis, especially in acidic media.
Rh/C 100-1000 psi H₂, 50-100°C, EtOH, H₂OExcellent for aromatic ring reduction, low hydrogenolysis activity.Often requires higher pressures and temperatures.
Ru/C 500-1500 psi H₂, 80-150°C, H₂O, EtOHCan be effective for resistant heterocycles.Requires harsh conditions (high pressure/temperature).

Table 1: Comparison of common catalysts for pyridine hydrogenation.

Section 4: Optimized Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyclopropyl-4-methoxypyridine

This protocol prioritizes yield and minimizes ether cleavage by using Platinum(IV) oxide.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-cyclopropyl-4-methoxypyridine (1.0 eq) and ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel securely. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 80-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by checking for the cessation of hydrogen uptake or by analyzing a small aliquot via TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Cyclopropyl-4-methoxypiperidine as a free base, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Formation and Purification of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-Cyclopropyl-4-methoxypiperidine free base (1.0 eq) in anhydrous diethyl ether (15 mL per gram of amine).

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.05 eq) dropwise. A white precipitate should form immediately.

  • Maturation: Stir the resulting suspension at room temperature for 1 hour to ensure complete salt formation and crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to afford pure 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

References

  • Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for alpha(1a) and alpha(1d) Adrenergic Receptor Inhibitors. ResearchGate. Available at: [Link]

  • Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET imaging of metabotropic glutamate receptor 2 in the rat brain. PubMed. Available at: [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals. Available at: [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Available at: [Link]

  • Is there a Database for Current Challenges in Organic Synthesis/Chemistry. Reddit. Available at: [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. Available at: [Link]

  • Opportunities and Challenges of Organic Synthesis in Drug Discovery. MDPI. Available at: [Link]

Sources

Optimization

Purification challenges of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the purification challenges of 2-Cyclopropyl-4-methoxypiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the purification challenges of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower you to achieve optimal purity for this critical synthetic building block.

Introduction: The Importance of Purity

2-Cyclopropyl-4-methoxypiperidine hydrochloride is a valuable intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as even trace impurities can impact downstream reaction yields, introduce unwanted side products, and complicate biological assays. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common hurdles encountered during its purification.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common, high-level issues that often arise during the initial workup and isolation of the target compound.

Q1: My isolated 2-Cyclopropyl-4-methoxypiperidine hydrochloride has a persistent yellow or brown tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration in piperidine derivatives is typically a result of oxidation.[2] The piperidine nitrogen can be susceptible to oxidation, especially when exposed to air and light over time, leading to the formation of colored impurities.[3]

  • Immediate Solution (Small Scale): For minor discoloration, you can attempt to remove the colored impurities by dissolving the crude product in a suitable solvent and treating it with activated charcoal. Briefly stir or sonicate the mixture, then filter through a pad of celite to remove the charcoal before proceeding with crystallization or concentration.

  • Robust Solution: The most effective method to remove these and other byproducts is a carefully executed recrystallization.[4] If discoloration persists, a precedent chromatography step on the free base may be necessary before salt formation.

  • Preventative Measures: To prevent future oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it in a cool, dry place.[2]

Q2: After the synthesis, my initial purity by NMR/LCMS is below 85%. What is the most effective initial cleanup strategy before high-resolution purification?

A: For a basic compound like 2-Cyclopropyl-4-methoxypiperidine, an acid-base extraction is an exceptionally effective and scalable first step to remove neutral or acidic impurities.[5] The hydrochloride salt must first be neutralized to the free base to render it soluble in organic solvents.

Protocol 1: Initial Cleanup via Acid-Base Extraction
  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >12. This liberates the free base.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[4]

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[6] The resulting free base is now significantly purer and ready for high-resolution purification like crystallization (followed by salt re-formation) or column chromatography.

Q3: I'm struggling with inconsistent crystal formation. Sometimes I get a fine powder, other times large crystals, and occasionally it just oils out. Why is this happening?

A: This inconsistency points to challenges in controlling the crystallization process, which can be influenced by polymorphism, solvent choice, and cooling rate.[7] Crystallization is a critical step, and slight variations in conditions can drastically affect the final solid form, which in turn impacts properties like solubility, stability, and bioavailability.[8]

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different properties. The form you obtain can depend on the solvent system and temperature profile.[7]

  • Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely upon heating.[5] A solvent that is too good will result in low recovery, while a solvent that is too poor may cause premature precipitation of an amorphous solid.

  • Cooling Rate: Rapid cooling often leads to the formation of small, less pure crystals or can cause the compound to "oil out" if the concentration is too high. Slow, controlled cooling is crucial for growing large, high-purity crystals.

A more detailed guide to troubleshooting crystallization is provided in Section 2.

Section 2: In-Depth Troubleshooting: Crystallization of the Hydrochloride Salt

Crystallization is the preferred method for purifying solid compounds on a large scale. However, achieving a robust and reproducible crystallization process for hydrochloride salts can be challenging.

Problem: The compound "oils out" or precipitates as an amorphous solid.

  • Causality: This common issue typically arises from excessive supersaturation, where the concentration of the solute far exceeds the saturation point upon cooling. This can be caused by using too little solvent, cooling the solution too quickly, or using a solvent in which the compound's solubility changes too dramatically with temperature. Impurities can also inhibit the formation of an ordered crystal lattice.

  • Solution Workflow: A systematic approach to solvent screening and process optimization is required.

Diagram: Crystallization Troubleshooting Workflow

start Crude Product Oils Out check_solvent Step 1: Re-evaluate Solvent System start->check_solvent solvent_screen Perform Solvent Screen (IPA, EtOH, MeCN, Acetone, etc.) check_solvent->solvent_screen Is single solvent failing? cosolvent Try Co-Solvent System (e.g., IPA/Heptane, EtOH/MTBE) check_solvent->cosolvent Need to adjust polarity? check_cooling Step 2: Optimize Cooling Rate solvent_screen->check_cooling cosolvent->check_cooling slow_cool Cool Slowly: 1. Turn off heat, allow to reach RT 2. Transfer to 0-5°C (ice bath) 3. Consider programmable cooler check_cooling->slow_cool check_conc Step 3: Adjust Concentration slow_cool->check_conc dilute Add More Solvent (5-10% increments) to hot solution check_conc->dilute seeding Step 4: Use Seeding dilute->seeding add_seed Add a few seed crystals at a temperature just below saturation seeding->add_seed success High-Purity Crystals Obtained add_seed->success

Caption: A step-by-step decision workflow for troubleshooting crystallization issues.

Protocol 2: Systematic Recrystallization
  • Solvent Selection: In parallel test tubes, test the solubility of ~20 mg of your crude material in various solvents (see table below). A good solvent will require heating to fully dissolve the compound.[5]

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in portions to ensure you are using the minimum amount necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[5]

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Agitation should be gentle or avoided at this stage to encourage the growth of larger crystals.

  • Induce Crystallization: Once at room temperature, you can further cool the flask in an ice bath to maximize yield. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of pure product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), to remove all traces of solvent.

Table 1: Common Solvents for Crystallization of Amine Hydrochlorides
SolventPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82.6Often a first choice. Good balance of solubility for many HCl salts.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, can sometimes offer different crystal forms.
Acetonitrile (MeCN)Polar Aprotic81.6Can be effective, but watch for solvate formation.
AcetonePolar Aprotic56Lower boiling point, useful for compounds sensitive to heat.
WaterVery Polar100Use with caution; high solubility may lead to low yields, risk of hydrate formation.
Co-solventsVariableVariableAnti-solvents like Heptane, Toluene, or MTBE are often added to a solution in a polar solvent to induce crystallization.

Section 3: In-Depth Troubleshooting: Column Chromatography

When crystallization is insufficient to remove closely related impurities, column chromatography is the next logical step. The basic nature of the piperidine moiety and the salt form of the product present specific challenges.

Problem: My compound streaks badly or doesn't move from the baseline during silica gel chromatography.

  • Causality: This is a classic problem for basic compounds like piperidines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic nitrogen atom, leading to significant peak tailing, poor resolution, and even complete loss of the compound on the column.

  • Solution:

    • Work with the Free Base: Never run the hydrochloride salt directly on silica gel. First, convert the salt to the free base using the acid-base extraction protocol (Protocol 1). The neutral, less polar free base will chromatograph much more effectively.

    • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol.[4][6]

    • Alternative Stationary Phases: If peak shape is still poor, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.

Diagram: Purification Strategy Decision Tree

start Crude 2-Cyclopropyl-4- methoxypiperidine HCl purity_check Purity > 95%? start->purity_check recrystallize Direct Recrystallization of HCl Salt purity_check->recrystallize Yes acid_base Acid-Base Extraction to Free Base purity_check->acid_base No impurities_check Are impurities structurally similar? chromatography Column Chromatography on Free Base impurities_check->chromatography Yes re_salt Re-form HCl Salt & Recrystallize impurities_check->re_salt No final_product Pure Product recrystallize->final_product acid_base->impurities_check chromatography->re_salt re_salt->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Protocol 3: Chromatography of the Free Base and Re-formation of the Salt
  • Prepare the Free Base: Starting with your crude hydrochloride salt, perform the acid-base extraction as described in Protocol 1 to obtain the free base as an oil or solid.

  • Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[6] Add 1% triethylamine to the eluent to ensure good spot shape.[4] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

  • Perform Column Chromatography: Pack a column with silica gel and run the purification using your optimized mobile phase.

  • Isolate Product: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Re-form the Hydrochloride Salt:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or generated from trimethylsilyl chloride[9]) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Stir for a short period to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final, high-purity product.

Section 4: Scale-Up and Advanced Challenges

Transitioning a purification process from the bench to a larger scale introduces new variables that must be carefully managed.

Q4: My crystallization process worked well on a 1-gram scale, but failed when I tried to process 100 grams. What could be wrong?

A: Scale-up issues are common and often relate to changes in physical parameters like heat and mass transfer.[10][11]

  • Heat Transfer: A large flask has a much lower surface-area-to-volume ratio than a small one. This means it cools down much more slowly and unevenly. The center of the flask can remain hot long after the walls have cooled, leading to uncontrolled crystallization or oiling out. Use a reactor with a cooling jacket for better temperature control.[10]

  • Mixing Efficiency: Inadequate mixing in a large vessel can create localized areas of high supersaturation, promoting the formation of fine, impure particles instead of well-ordered crystals. Ensure your stirring is sufficient to keep the entire volume homogeneous.

  • Solvent Ratios: The optimal solvent volume-to-product mass ratio can sometimes shift upon scale-up. You may need to slightly increase the relative amount of solvent to prevent the mixture from becoming an un-stirrable slurry as the product crystallizes.

References

  • Benchchem, Application Notes & Protocols: Purification Techniques for Piperidine Derivatives, Benchchem.
  • Benchchem, Technical Support Center: Purification of Piperidine Derivatives, Benchchem.
  • Benchchem, Application Notes and Protocols for the Purification of Piperidine Reaction Products, Benchchem.
  • J. Org. Chem., 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • Benchchem, common challenges in working with piperidine-based compounds, Benchchem.
  • Benchchem, Technical Support Center: 1-Piperidinepentanoic Acid Reaction Scale-Up, Benchchem.
  • Benchchem, Piperidine Purification and Isolation: A Technical Support Guide, Benchchem.
  • Bio-Link, Risks and Control Strategies of Scale-up in Purification Process, Bio-Link.
  • International Journal of Pharmaceutical and Phytopharmacological Research, Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • Google Patents, Crystallization of hydrohalides of pharmaceutical compounds.
  • Chem-Impex, 4-Methoxy-piperidine hydrochloride.
  • SciSpace, Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • DTIC, Piperidine Synthesis.

Sources

Troubleshooting

2-Cyclopropyl-4-methoxypiperidine;hydrochloride stability and storage conditions

Technical Support Center: 2-Cyclopropyl-4-methoxypiperidine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This compound is a highly valuable building block in drug discovery, but its performance in sensitive cross-couplings and N-alkylations is heavily dependent on rigorous storage and handling practices.

Chemical Profile & Quantitative Storage Parameters

Before troubleshooting, it is essential to establish the baseline properties of the material. The table below summarizes the critical quantitative data and storage parameters required to maintain the integrity of this building block 1[1],.

ParameterSpecification / Value
Chemical Name 2-Cyclopropyl-4-methoxypiperidine hydrochloride
CAS Number 2416228-93-6
Molecular Weight 191.70 g/mol
Chemical Formula C9H18ClNO
Optimal Storage Temp 2°C to 8°C (Long-term) / < 30°C (Short-term)
Atmosphere Inert gas (Argon or Nitrogen)
Hygroscopicity High (Readily absorbs atmospheric moisture)
Incompatibilities Strong oxidizing agents, strong bases, moisture

Mechanistic Insights: The Causality of Hygroscopicity

Why is this specific compound so sensitive to environmental conditions? The causality lies in its solid-state ionic structure. The piperidine ring nitrogen is a secondary amine, which, in its hydrochloride salt form ( R2​NH2+​Cl− ), is highly polar. The chloride counterion possesses a strong thermodynamic drive to coordinate with atmospheric water molecules.

While the cyclopropyl and methoxy substituents provide some steric hindrance and lipophilic character, the ionic nature of the hydrochloride salt dominates the bulk powder's behavior. When exposed to ambient humidity, the salt absorbs water, leading to2—the solid begins to dissolve in the moisture it absorbs, initially presenting as caking or hard clumping[2]. This hygroscopic nature necessitates strict environmental controls to prevent stoichiometric imbalances and reagent quenching during downstream synthesis[3].

Handling & Recovery Workflow

PiperidineHandling A 2-Cyclopropyl-4-methoxypiperidine HCl (Stored at 2-8°C, Argon Atm) B Visual Inspection A->B C Free-Flowing Powder (Dry State) B->C Passes D Clumped/Caked Solid (Moisture Absorbed) B->D Fails F Glovebox Transfer (Inert Atmosphere) C->F E Vacuum Desiccation (Constant Weight Protocol) D->E Recovery Workflow E->B Re-inspect G Rapid Weighing & Reaction Setup F->G

Workflow for the inspection, recovery, and moisture-free handling of hygroscopic piperidine salts.

Troubleshooting Guide & FAQs

Q1: My batch of 2-Cyclopropyl-4-methoxypiperidine hydrochloride has formed hard clumps. Is it degraded, and can I still use it? A1: Clumping is the primary visual indicator of moisture absorption, not necessarily chemical degradation. Because piperidine hydrochlorides are highly hygroscopic, exposure to ambient humidity causes the salt to 3[3]. You can recover the compound using the vacuum desiccation protocol detailed below. However, if the solid has become discolored (e.g., yellowing) or gummy, it may have undergone oxidative degradation and should be discarded.

Q2: How does moisture absorption affect my reaction yields? A2: Absorbed water introduces two critical 2[2]:

  • Stoichiometric Imbalance: Weighing a "wet" sample means you are adding less of the active piperidine building block than calculated, leading to incomplete conversions.

  • Side Reactions: In moisture-sensitive couplings (e.g., using organometallic catalysts or reactive electrophiles like acid chlorides), the coordinated water will quench the reagents, drastically reducing yields.

Q3: Can I store this compound in a standard laboratory refrigerator? A3: No, standard refrigerators have high internal humidity. If you must store it at 2-8°C, the primary container must be tightly sealed, backfilled with Argon, and placed inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets to 4[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your experiments, do not rely on visual inspection alone. The following protocols are designed as self-validating systems.

Protocol A: Self-Validating Vacuum Desiccation for Moisture Recovery

This protocol uses gravimetric analysis to prove that all moisture has been removed, rather than guessing based on arbitrary drying times.

Step-by-Step Methodology:

  • Preparation: Pre-weigh a clean, oven-dried glass vial (Tare Weight).

  • Transfer: Inside a fume hood, transfer the clumped 2-Cyclopropyl-4-methoxypiperidine hydrochloride into the vial. Record the initial gross mass ( M1​ ).

  • Desiccation: Place the uncapped vial in a vacuum desiccator containing a high-capacity desiccant (e.g., P2​O5​ or Drierite).

  • Vacuum Cycle: Apply high vacuum (< 1 mbar) for 24 hours at room temperature.

  • Inert Backfill: Backfill the desiccator with dry Argon or Nitrogen gas.

  • First Measurement: Cap the vial rapidly and record the new mass ( M2​ ).

  • Self-Validation Step (Critical): Repeat the vacuum cycle for an additional 4 hours. Backfill with Argon and weigh again ( M3​ ).

    • Causality: If M3​=M2​ (constant weight, Δm<0.1% ), the sample is completely dry. The physical law of mass conservation validates the protocol. If the mass continues to decrease, bound water remains, and the cycle must be repeated until constant weight is achieved.

Protocol B: Moisture-Free Weighing and Reaction Setup

To prevent re-absorption of moisture during reaction setup, atmospheric exclusion is required.

Step-by-Step Methodology:

  • Acclimation: If stored at 2-8°C, allow the sealed secondary container to reach room temperature before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture on the cold powder.

  • Transfer: Move the sealed vial of dried 2-Cyclopropyl-4-methoxypiperidine hydrochloride into a glovebox purged with Argon ( O2​ and H2​O < 1 ppm).

  • Weighing: Weigh the required mass directly into your reaction flask or a sealed tare vial.

  • Solvent Addition: Add anhydrous solvents directly to the flask inside the glovebox.

  • Sealing: Seal the reaction vessel with a septum and electrical tape before removing it from the glovebox to connect to a Schlenk line.

Sources

Optimization

Overcoming solubility issues with 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

Welcome to the technical support guide for 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and solubilization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

Q1: Why is my 2-Cyclopropyl-4-methoxypiperidine hydrochloride poorly soluble in neutral aqueous buffer (e.g., PBS at pH 7.4)?

A: This is a common and expected observation. The poor solubility arises from the physicochemical properties of the molecule. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, two key factors work against it in neutral pH[1][2]:

  • Molecular Structure: The compound consists of a polar piperidine ring and a chloride counter-ion, but it also features nonpolar (lipophilic) cyclopropyl and methoxy substituents. These "greasy" regions of the molecule resist interaction with water.[3][4]

  • pH-Dependent Ionization: The piperidine nitrogen is basic, with a pKa typically around 10-11 for its protonated (conjugate acid) form.[4] At neutral pH (7.4), a significant fraction of the compound can convert to its neutral, "free base" form. This free base is much less polar and, consequently, significantly less soluble in water than the charged hydrochloride salt.

Q2: What is the most critical first step to improve the aqueous solubility of this compound?

A: The most effective initial strategy is pH adjustment . To maximize aqueous solubility, you must ensure the piperidine nitrogen remains fully protonated, forming the more soluble cationic species.[4]

By lowering the pH of your solvent, you shift the equilibrium towards this charged form. Preparing a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) will dramatically increase solubility.[4] A pH at least 2 units below the pKa of the piperidine nitrogen is a standard practice to ensure complete ionization.[5]

Q3: My experiment is sensitive to low pH and high organic solvent concentrations. What are my options for an in vivo or cell-based assay?

A: This is a frequent challenge in preclinical development. When drastic pH changes are not viable, a formulation approach using co-solvents and surfactants is the standard method.[6]

A common vehicle for such compounds includes a combination of:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is often used to create a concentrated stock, which is then diluted into the final aqueous medium. The final DMSO concentration should typically be kept low (e.g., ≤1%) to avoid affecting the biological system.[4] Other biocompatible co-solvents include polyethylene glycols (like PEG 400) and ethanol.[7][8]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol HS-15 can be used to create micelles that encapsulate the compound, increasing its apparent solubility and preventing precipitation upon dilution.[3][6] A common formulation might be saline containing 5-10% DMSO and 1-10% Tween® 80.[3]

Q4: I am trying to use this compound in an organic synthesis reaction with a non-polar solvent (like dichloromethane or toluene), but it won't dissolve. What am I doing wrong?

A: The issue is that you are trying to dissolve a polar salt in a non-polar solvent. The principle of "like dissolves like" is key here. The ionic nature of the hydrochloride salt makes it insoluble in non-polar organic solvents.

To achieve solubility, you must convert the salt back to its non-polar free base form. This is typically done by dissolving the hydrochloride salt in a minimal amount of water, adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to deprotonate the piperidine nitrogen, and then extracting the neutral free base into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

Q5: My compound precipitates when I dilute my concentrated DMSO stock into my aqueous assay buffer. How can I prevent this?

A: This is a classic sign that the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit. The DMSO might create a temporarily supersaturated solution, which then crashes out.[9]

Here are several strategies to prevent this:

  • Lower the Final Concentration: This is the simplest solution. Determine the highest stable concentration your assay can tolerate.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.[3]

  • Increase Co-solvent in Final Medium: Ensure the final concentration of DMSO is as high as your experiment permits (e.g., 0.5% or 1%) to help keep the compound in solution.[4]

  • Incorporate a Surfactant: Add a surfactant like Tween® 80 to your aqueous buffer to help solubilize the compound as it's diluted.[6]

Q6: Can I gently heat the solution to help dissolve the compound?

A: Yes, gentle warming (e.g., to 37°C) can increase the rate of dissolution.[3][10] However, it is crucial to be cautious. For some compounds, heating can increase the solubility limit, but for many, it only creates a supersaturated solution that will precipitate upon cooling to room or physiological temperature.[3][9] Furthermore, excessive heat can lead to chemical degradation. This method is best used for initial solubilization of a stock, but you must confirm that the compound remains in solution after it cools.

Q7: What is the "common ion effect" and how does it relate to my hydrochloride salt?

A: The common ion effect can suppress the solubility of an ionic compound when it is dissolved in a solution that already contains one of its constituent ions.[5][11]

For 2-Cyclopropyl-4-methoxypiperidine hydrochloride, dissolving it in a vehicle that has a high concentration of chloride ions (Cl⁻), such as a buffer made with HCl or high concentrations of NaCl, can actually decrease its solubility.[5][12] The excess chloride ions in the solution push the dissolution equilibrium back towards the solid, undissolved salt form. If you are preparing an acidic solution to dissolve your compound, consider using an acid that does not introduce a common ion, such as citric acid or methanesulfonic acid, to avoid this issue.[11]

Troubleshooting Guides & Protocols

Systematic Troubleshooting Workflow for Aqueous Solubility

This workflow provides a logical sequence of steps to address solubility issues for use in biological assays.

G cluster_0 start Start: Compound is Insoluble in Aqueous Buffer (pH 7.4) ph_adjust Step 1: pH Adjustment Prepare solution in acidic buffer (e.g., pH 3-5 Citrate Buffer) start->ph_adjust check_ph Is low pH compatible with assay? ph_adjust->check_ph success_ph Success: Compound Dissolved check_ph->success_ph  Yes cosolvent Step 2: Co-Solvent Approach Prepare 10-50 mM stock in 100% DMSO check_ph->cosolvent No   dilute Dilute stock into final buffer (keep final DMSO ≤1%) cosolvent->dilute check_precip Does it precipitate upon dilution? dilute->check_precip success_dmso Success: Compound Soluble check_precip->success_dmso No   surfactant Step 3: Add Surfactant Add Tween® 80 (0.1-1%) or other surfactant to aqueous buffer check_precip->surfactant Yes   re_dilute Re-attempt dilution into surfactant-containing buffer surfactant->re_dilute check_final Is compound soluble now? re_dilute->check_final success_final Success: Stable Formulation check_final->success_final Yes   advanced Advanced Formulation: Consider cyclodextrins or lipid-based systems check_final->advanced No  

Caption: A systematic workflow for troubleshooting solubility.

pH-Dependent Ionization Equilibrium

Understanding how pH affects the molecule is fundamental to controlling its solubility.

Caption: Equilibrium between soluble (cationic) and insoluble (neutral) forms.

Data Presentation: General Solubility Profile

The following table summarizes the expected solubility behavior of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in common laboratory solvents.

Solvent ClassExamplesExpected SolubilityRationale & Expert Advice
Polar Protic Water, Methanol, EthanolGood (at low pH)The ionic salt is most compatible with polar, hydrogen-bonding solvents. Solubility in water is highly pH-dependent.
Polar Aprotic DMSO, DMFGoodThese solvents are highly polar and are excellent at dissolving a wide range of compounds, including many salts. Ideal for creating high-concentration stock solutions.[10][13]
Moderately Polar Dichloromethane (DCM), ChloroformPoor to InsolubleThe high polarity of the hydrochloride salt prevents dissolution. Conversion to the free base is required for solubility in these solvents.
Non-Polar Hexanes, Toluene, Diethyl EtherInsolubleThere is a significant mismatch in polarity between the ionic salt and the non-polar solvent. Direct dissolution is highly unlikely.[14]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Modification

Objective: To prepare a 10 mM aqueous stock solution.

  • Calculate Mass: Determine the mass of 2-Cyclopropyl-4-methoxypiperidine hydrochloride needed for your target volume and concentration.

  • Prepare Acidic Solvent: Prepare a suitable volume of a 50 mM sodium citrate buffer and adjust the pH to 3.5 using citric acid.

  • Dissolution: Add the weighed compound to the acidic buffer.

  • Facilitate Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes.[10] Gentle warming to 37°C can be applied if necessary, but ensure the solution remains clear after cooling to room temperature.[3][10]

  • Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

  • Storage: Store as per the manufacturer's stability data, typically aliquoted and frozen to avoid freeze-thaw cycles.[10]

Protocol 2: Conversion to Free Base for Use in Organic Solvents

Objective: To obtain the neutral form of the compound for a synthesis reaction in a non-polar solvent.

  • Initial Dissolution: Dissolve 100 mg of the hydrochloride salt in a minimal amount of deionized water (e.g., 2-3 mL) in a separatory funnel.

  • Basification: Slowly add 1 M Sodium Hydroxide (NaOH) solution dropwise while swirling until the pH of the aqueous layer is >10 (check with pH paper). The solution may become cloudy as the free base precipitates.

  • Extraction: Add an equal volume of dichloromethane (DCM). Stopper the funnel and shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask.

  • Re-extract: Add a fresh portion of DCM to the separatory funnel and repeat the extraction process two more times to ensure complete recovery. Combine all organic extracts.

  • Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent using a rotary evaporator to yield the free base, typically as an oil or solid. The resulting compound is now ready for use in non-polar organic solvents.

References

  • BenchChem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Amir, M., et al. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Fijałek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.
  • Hameed, G. S. (2024, January 23). Solubility and distribution.
  • BenchChem. (n.d.). 4-Phenylpiperidine Hydrochloride: A Technical Guide to Solubility and Stability.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • Serajuddin, A. T. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Anderson, B. D., & Conradi, R. A. (n.d.). Salt formation to improve drug solubility. Ovid.
  • Hwang, Y. T., & Matuszewska, B. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.
  • BenchChem. (n.d.). Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Li, D., et al. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC.
  • Shinde, G., et al. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

Welcome to the technical support center for 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this molecule. The unique combination of a strained cyclopropyl ring and a substituted piperidine core presents specific hurdles that can lead to a range of side reaction products. This document provides in-depth, experience-driven answers to common issues, troubleshooting workflows, and validated protocols to help you optimize your synthesis and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of 2-Cyclopropyl-4-methoxypiperidine and its subsequent conversion to the hydrochloride salt.

Q1: What is a plausible synthetic route for 2-Cyclopropyl-4-methoxypiperidine, and where are the critical hotspots for side reactions?

A common and effective strategy for constructing substituted piperidines is through intramolecular cyclization or multi-component reactions.[1][2] A highly plausible route for this target involves a multi-step synthesis culminating in a Dieckmann condensation to form the piperidine ring, followed by reductive amination.

A critical hotspot analysis reveals two main areas of concern:

  • Piperidine Ring Formation: The Dieckmann condensation and subsequent steps must be carefully controlled to avoid incomplete cyclization or the formation of undesired isomers.[3]

  • Cyclopropyl Ring Stability: The final step, formation of the hydrochloride salt, introduces a strong acid (HCl). The inherent ring strain of the cyclopropyl group makes it susceptible to acid-catalyzed ring-opening, which is a major potential side reaction.[4][5]

Below is a diagram illustrating a potential synthetic pathway, highlighting these critical stages.

Synthetic_Pathway cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Piperidine Ring Formation cluster_2 Phase 3: Final Modifications & Salt Formation A Cyclopropyl Precursor (e.g., Ethyl Cyanoacetate) B Michael Addition (e.g., with Methyl Acrylate) A->B C N-Protected Diester B->C D Dieckmann Condensation (Intramolecular Cyclization) C->D E Decarboxylation D->E hotspot1 Hotspot 1: Ring Formation Control D->hotspot1 F Piperidin-4-one Intermediate E->F G Reductive Amination & Introduction of Methoxy Group F->G H 2-Cyclopropyl-4-methoxypiperidine (Free Base) G->H I HCl Salt Formation H->I hotspot2 Hotspot 2: Acid Stability I->hotspot2

Caption: A plausible synthetic pathway for 2-Cyclopropyl-4-methoxypiperidine HCl.

Q2: My final product shows an impurity with a mass of (M+18)+H₂O. What is the likely cause, especially after acidification?

This is a classic signature of acid-catalyzed ring-opening of the cyclopropyl group. Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that is readily attacked by a nucleophile—in this case, water from residual moisture in the solvent or atmosphere.[5] The cyclopropylmethyl carbocation is known to be unusually stable due to hyperconjugation with the bent bonds of the ring, making this a facile process under harsh acidic conditions.[6][7]

The resulting side product would be a homoallylic alcohol, which lacks the cyclopropyl moiety.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure the solvent used for salt formation (e.g., diethyl ether, isopropanol, ethyl acetate) is scrupulously dry.

  • Temperature Control: Perform the acidification at low temperatures (0 °C to -10 °C) to decrease the rate of the ring-opening reaction.

  • Controlled Addition: Add the HCl solution (e.g., HCl in ether) dropwise to a stirred solution of the free base to avoid localized high concentrations of acid.

Q3: I'm observing multiple isomers in my crude product before salt formation. What are the likely sources?

Isomeric impurities often arise from the piperidine ring synthesis itself. Depending on the specific route, you may encounter:

  • Diastereomers: The target molecule has two stereocenters (at C2 and C4). Unless the synthesis is stereocontrolled, you will likely form a mixture of cis and trans diastereomers. These may be difficult to separate and can be considered impurities if a single isomer is desired.

  • Positional Isomers: During cyclization reactions like the aza-Prins type, the intermediate carbocation can be trapped by a nucleophile at different positions, potentially leading to 4-substituted piperidines as desired, but also other isomers if conditions are not optimized.[8]

  • Rearrangement Products: In syntheses involving reductive amination of cyclopropyl ketones, a fascinating dichotomy exists where certain catalysts (like ruthenium) can promote ring expansion to form pyrrolidines instead of the expected piperidines.[9][10]

Q4: My reductive amination step is low-yielding, and I see a significant amount of a hydroxyl-containing byproduct. What is happening?

Reductive amination is an equilibrium-driven process that converts a carbonyl group and an amine into a new amine via an imine intermediate.[11] A major competing side reaction is the direct reduction of the starting ketone to its corresponding alcohol by the hydride reagent (e.g., NaBH₄, NaBH₃CN).[12]

This side reaction is favored if:

  • The imine formation is slow (e.g., due to sterically hindered reactants).

  • The reducing agent is too reactive and reduces the ketone faster than the imine is formed.

  • The reaction pH is not optimal (weakly acidic conditions, pH 4-6, are typically best for imine formation).

To mitigate this:

  • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are less reactive towards ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine intermediate.[11]

  • Pre-form the imine: Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) with a dehydrating agent (like molecular sieves) before adding the reducing agent.

Section 2: Troubleshooting Guides & Protocols

Guide 1: Minimizing Cyclopropyl Ring-Opening During Hydrochloride Salt Formation

The integrity of the cyclopropyl ring is paramount. Its susceptibility to cleavage is the primary liability in the final synthetic step.

Underlying Mechanism: The ring strain of cyclopropane (~27 kcal/mol) makes its C-C bonds have higher p-character, behaving somewhat like a double bond.[7] In the presence of a strong acid, electrophilic attack opens the ring to form a stabilized carbocation, which is then quenched by a nucleophile.

Ring_Opening A 2-Cyclopropyl-4-methoxypiperidine B Protonation of Cyclopropyl Ring A->B H⁺ (from HCl) C Carbocation Intermediate (Stabilized) B->C Ring Opening D Nucleophilic Attack (e.g., by H₂O) C->D E Ring-Opened Side Product (Homoallylic Alcohol) D->E

Caption: Mechanism of acid-catalyzed cyclopropyl ring-opening.

  • Preparation: Dissolve 1.0 equivalent of purified 2-Cyclopropyl-4-methoxypiperidine free base in a minimal amount of anhydrous ethyl acetate (or 2-propanol) in a flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acid Addition: While stirring vigorously, add a solution of 2M HCl in diethyl ether (1.05 equivalents) dropwise over 15-20 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the solvent if possible to prevent localized heating.

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum at a temperature not exceeding 40 °C.

  • QC Check: Analyze the product by HPLC-MS to confirm the absence of the (M+18) impurity.

Guide 2: Identifying the Source of Unexpected Impurities

A systematic approach is crucial for identifying unknown side products. The choice of analytical technique is dictated by the properties of the potential impurities.[13]

Impurity TypeRecommended TechniqueKey Information Provided
Volatile Organics GC-MSIdentification of residual solvents, low molecular weight starting materials, or degradation products.
Isomers & Non-Volatiles HPLC-UV/MSSeparation of diastereomers and positional isomers; provides mass-to-charge ratio for structural elucidation.[14]
Structural Confirmation NMR (¹H, ¹³C, COSY)Unambiguous structure determination of isolated impurities. The disappearance of characteristic high-field cyclopropyl proton signals (<1.0 ppm) is a strong indicator of ring-opening.[15]

digraph "Impurity_Troubleshooting" {
graph [rankdir="TB", splines=true, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Unexpected Peak(s) Observed\nin HPLC/GC", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckMass [label="Analyze by MS.\nWhat is the mass?", shape=Mdiamond];
MassM [label="Mass = M\n(Parent Mass)", shape=ellipse];
MassM18 [label="Mass = M+18\n(Water Adduct)", shape=ellipse];
MassOther [label="Other Mass", shape=ellipse];

Start -> CheckMass;
CheckMass -> MassM [label="[M+H]⁺"];
CheckMass -> MassM18 [label="[M+H+18]⁺"];
CheckMass -> MassOther [label="Other"];

IsomerCheck [label="Is it an isomer?\n(Same Mass, Different RT)", shape=Mdiamond];
RingOpened [label="Likely Ring-Opened Product\n(Homoallylic Alcohol)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ProcessImpurity [label="Process-Related Impurity\n(Starting Material, Reagent, etc.)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

MassM -> IsomerCheck;
MassM18 -> RingOpened;
MassOther -> ProcessImpurity;

IsomerYes [label="Diastereomer or\nPositional Isomer", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
IsomerNo [label="Co-eluting Impurity.\nImprove Separation.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

IsomerCheck -> IsomerYes [label="Yes"];
IsomerCheck -> IsomerNo [label="No"];

}

Caption: A decision-making workflow for identifying unknown impurities.

Section 3: References

  • BenchChem. (2025). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.

  • BenchChem. (2025). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

  • Li, X., et al. (2024). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis. Journal of Carbohydrate Chemistry.

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (n.d.). Taylor & Francis eBooks.

  • Piperidine. (n.d.). Wikipedia.

  • Piperidine Synthesis. (n.d.). DTIC.

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (2014). Chemistry Stack Exchange.

  • PIPERIDINE. (n.d.). Ataman Kimya.

  • Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.

  • Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. (n.d.). ResearchGate.

  • Bandyopadhyay, A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals.

  • Reductive amination. (n.d.). Wikipedia.

  • Koyiri, K. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. (n.d.). ResearchGate.

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone.

  • Bandyopadhyay, A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Archives.

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA.

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (n.d.). The HRB National Drugs Library.

Sources

Optimization

Optimizing reaction conditions for 2-Cyclopropyl-4-methoxypiperidine;hydrochloride synthesis

Technical Support Center: Synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 2-Cyclopropyl-4-methoxypiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Cyclopropyl-4-methoxypiperidine hydrochloride, and what are the critical control points?

A common and effective route involves the reductive amination of a suitable ketone precursor. The overall strategy is to first construct the 4-methoxypiperidine ring with a suitable precursor group at the 2-position, which is then converted to the cyclopropyl group. A critical aspect of this synthesis is controlling the stereochemistry at the C2 and C4 positions, as the desired isomer is often the cis-isomer.

Key Stages and Critical Control Points:

  • Starting Material Selection: The choice of the initial ketone is crucial. A common precursor is 4-methoxypyridin-2-yl)cyclopropylmethanone. The purity of this starting material will directly impact the final product's purity.

  • Reductive Amination: This is arguably the most critical step. The choice of reducing agent and reaction conditions will determine the efficiency of the cyclization and the stereochemical outcome. Sodium triacetoxyborohydride (STAB) is often a good choice for its mildness and selectivity. The pH of the reaction mixture must be carefully controlled, typically in a slightly acidic range (pH 5-6), to facilitate iminium ion formation without causing decomposition.

  • Salt Formation: The final step is the formation of the hydrochloride salt. This is typically achieved by treating the free base with a solution of HCl in a suitable solvent, such as diethyl ether or isopropanol. The concentration of the HCl solution and the precipitation temperature are key to obtaining a crystalline, easily filterable product.

Troubleshooting Guide

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Iminium Ion Formation

The reductive amination process begins with the formation of an iminium ion from the ketone and the amine source (e.g., ammonia or an ammonia equivalent). If this equilibrium is not favorable, the subsequent reduction will be inefficient.

  • Troubleshooting Steps:

    • pH Control: Ensure the reaction medium is slightly acidic. Acetic acid is commonly used as a catalyst. The optimal pH facilitates the dehydration step to form the iminium ion.

    • Water Removal: The formation of the iminium ion produces water. While some reactions are tolerant to small amounts of water, in some cases, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the iminium ion and improve yields.

Potential Cause 2: Suboptimal Reducing Agent or Conditions

The choice and handling of the reducing agent are critical.

  • Troubleshooting Steps:

    • Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is generally preferred over harsher reagents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) due to its milder nature and tolerance of slightly acidic conditions. If you are using NaBH4, the reaction needs to be run under protic conditions, and pH control is more challenging.

    • Reagent Quality and Stoichiometry: Ensure your reducing agent is not hydrolyzed. Use a fresh bottle or a properly stored one. An excess of the reducing agent (typically 1.5-2.0 equivalents) is often required to drive the reaction to completion.

Potential Cause 3: Side Reactions

Over-reduction or other side reactions can consume starting material and reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at a controlled temperature. Reductive aminations are often performed at room temperature, but for some substrates, cooling to 0 °C may be necessary to minimize side reactions.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.

Table 1: Troubleshooting Low Yields

Parameter Potential Issue Recommended Action
pH Too high or too lowAdjust to pH 5-6 with acetic acid.
Reducing Agent Inactive or insufficientUse fresh STAB (1.5-2.0 eq.).
Temperature Too highMaintain at 0-25 °C.
Water Content Inhibiting iminium formationConsider adding molecular sieves.
Reaction Time SuboptimalMonitor by TLC or LC-MS.
Q3: I am observing significant diastereomeric impurity in my final product. How can I improve the stereoselectivity?

Achieving high diastereoselectivity for the cis-isomer is a common challenge. The stereochemical outcome is often determined during the reduction of the iminium intermediate.

Key Factors Influencing Stereoselectivity:

  • Steric Hindrance: The approach of the hydride to the iminium ion is influenced by the steric bulk of the substituents on the ring. The cyclopropyl group at the 2-position and the methoxy group at the 4-position will direct the incoming hydride to the less hindered face.

  • Reducing Agent: The size and nature of the reducing agent can play a role.

  • Solvent: The solvent can influence the conformation of the iminium intermediate and the transition state of the reduction.

Strategies for Improving Stereoselectivity:

  • Choice of Reducing Agent: Bulky reducing agents can sometimes offer improved stereoselectivity. While STAB is common, exploring other borohydride reagents could be beneficial.

  • Temperature Optimization: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, often favoring the thermodynamically more stable product.

  • Solvent Screening: Changing the solvent can alter the stereochemical outcome. Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. A solvent screen could reveal an optimal medium for the desired stereoselectivity.

  • Purification: If achieving high stereoselectivity through reaction optimization is not feasible, purification by column chromatography or crystallization may be necessary. The hydrochloride salt can sometimes be selectively crystallized to enrich the desired diastereomer.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination

This protocol provides a general starting point. Optimization may be required based on your specific experimental setup and observations.

  • To a solution of (4-methoxypyridin-2-yl)(cyclopropyl)methanone (1.0 eq.) in dichloromethane (DCM, 10 volumes) is added ammonium acetate (5.0 eq.) and acetic acid (2.0 eq.).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (STAB, 1.5 eq.) is added portion-wise over 30 minutes, maintaining the temperature below 25 °C.

  • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base.

Protocol 2: Hydrochloride Salt Formation
  • The crude 2-Cyclopropyl-4-methoxypiperidine free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • A solution of 2M HCl in diethyl ether is added dropwise with stirring until the pH is acidic (check with pH paper).

  • The resulting precipitate is stirred in an ice bath for 1 hour.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the 2-Cyclopropyl-4-methoxypiperidine hydrochloride salt.

Visualizations

Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_salt Salt Formation Ketone Ketone Starting Material Mix Stir at RT (1h) Iminium Formation Ketone->Mix Solvent DCM Solvent->Mix Amine Ammonium Acetate Amine->Mix Acid Acetic Acid Acid->Mix Reduction Add STAB Stir at RT (12-16h) Mix->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry FreeBase Crude Free Base Dry->FreeBase Dissolve Dissolve in Ether FreeBase->Dissolve HCl Add HCl in Ether Dissolve->HCl Precipitate Precipitate & Filter HCl->Precipitate Product Final HCl Salt Precipitate->Product

Caption: General workflow for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Purity_OK Purity OK? Check_SM->Purity_OK Check_pH Verify Reaction pH (5-6) pH_OK pH Correct? Check_pH->pH_OK Check_Reagent Assess Reducing Agent (Freshness, Stoichiometry) Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Check_Temp Monitor Reaction Temperature Temp_OK Temp Controlled? Check_Temp->Temp_OK Check_Time Optimize Reaction Time (TLC/LC-MS) Time_OK Time Optimized? Check_Time->Time_OK Purity_OK->Check_pH Yes Purify_SM Purify Starting Material Purity_OK->Purify_SM No pH_OK->Check_Reagent Yes Adjust_pH Adjust pH with Acetic Acid pH_OK->Adjust_pH No Reagent_OK->Check_Temp Yes Use_Fresh_Reagent Use Fresh STAB (1.5-2.0 eq.) Reagent_OK->Use_Fresh_Reagent No Temp_OK->Check_Time Yes Control_Temp Control Temperature (0-25 °C) Temp_OK->Control_Temp No Run_Kinetics Run Time Course Experiment Time_OK->Run_Kinetics No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • At this time, no direct, publicly available, peer-reviewed synthesis for "2-Cyclopropyl-4-methoxypiperidine hydrochloride" could be located to provide a specific citation. The protocols and advice provided are based on established principles of organic chemistry, particularly reductive amination reactions, and are intended as expert guidance for a skilled chemist.

    • Reductive Amination of Ketones and Aldehydes: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • General Piperidine Synthesis: For general strategies on the synthesis of substituted piperidines, which is a common motif in medicinal chemistry, comprehensive reviews are available from major chemical societies. A search on the American Chemical Society (ACS) or Royal Society of Chemistry (RSC)
    • Patent Literature: Similar structures are frequently found in patent literature from pharmaceutical companies. Searching databases like SciFinder, Reaxys, or Google Patents for "substituted piperidines" can provide examples of relevant synthetic procedures.
Troubleshooting

Technical Support Center: Crystallization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-cyclopropyl-4-methoxypiperidine hydrochloride. Crystallization is a critical purification...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-cyclopropyl-4-methoxypiperidine hydrochloride. Crystallization is a critical purification step that dictates the purity, stability, and handling characteristics of an active pharmaceutical ingredient (API).[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the crystallization of this specific piperidine derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Principles - Solvent Selection & Initial Setup

Question: What are the best starting solvents for the crystallization of 2-cyclopropyl-4-methoxypiperidine hydrochloride?

Answer: As a hydrochloride salt, the compound is polar. Therefore, polar solvents are the most logical starting point. The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][3] This differential solubility is the driving force for crystallization.[2]

For initial screening, we recommend the following solvents, starting with the most promising:

Solvent ClassRecommended SolventsRationale & Key Considerations
Polar Protic Isopropanol (IPA), Ethanol, n-ButanolExcellent for dissolving polar salts at reflux. The rate of cooling significantly impacts crystal size. Often provides well-defined crystals. Ethanol is a common choice for piperidine hydrochlorides.[4]
Polar Aprotic Acetonitrile (MeCN)Can be effective, but solubility might be lower than in alcohols. Useful in anti-solvent procedures.
Ketones Acetone, Methyl Ethyl Ketone (MEK)May work, but be cautious of potential side reactions (e.g., imine formation) if residual free base is present, especially under prolonged heating. Often used as an anti-solvent.[5]

A systematic approach to solvent selection is crucial. Start by testing the solubility of 10-20 mg of your crude material in small volumes (0.5-1.0 mL) of different solvents at room temperature and then upon heating.[2] A good candidate solvent will dissolve the compound poorly in the cold but completely upon heating.[2]

Section 2: Troubleshooting Common Crystallization Failures

Question: My compound is "oiling out" as a viscous liquid instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common problem in the crystallization of piperidine derivatives and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens when the solution is supersaturated to a degree that the solubility of the liquid phase of the compound is exceeded before the conditions for solid crystal nucleation are met.

Causality & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Decrease the cooling rate significantly. Allow the solution to cool naturally to room temperature, perhaps insulated in a Dewar flask, before moving it to a refrigerator or ice bath. A slower cooling rate is known to favor the growth of larger, more well-defined crystals.[2]

  • Solution is Too Concentrated: Using too little solvent can lead to excessive supersaturation upon cooling.

    • Solution: Add a small amount (5-10% more) of the hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

  • Inappropriate Solvent Polarity: The chosen solvent may be too "good" or too "poor."

    • Solution: Switch to a solvent in which the compound is slightly less soluble at high temperatures. Alternatively, employ a two-solvent (anti-solvent) system. Dissolve the compound in a minimal amount of a good solvent (e.g., IPA) and slowly add a miscible anti-solvent (e.g., Toluene or Heptane) at an elevated temperature until slight turbidity is observed. Re-heat gently to get a clear solution, then cool slowly.

Question: I'm getting a fine, amorphous powder, not the well-defined crystals I need. How can I promote proper crystal growth?

Answer: The formation of an amorphous precipitate is mechanistically similar to oiling out; it's a result of nucleation occurring too rapidly and without order.[2] The goal is to slow down the process to favor crystal growth over rapid precipitation.

Causality & Solutions:

  • High Supersaturation: The solution becomes saturated too quickly upon cooling.

    • Solution: Reduce the concentration by adding more solvent. Also, ensure the cooling process is as slow as possible.

  • Lack of Nucleation Sites: Spontaneous nucleation may be difficult.

    • Solution 1 - Seeding: If you have a pure crystal of 2-cyclopropyl-4-methoxypiperidine hydrochloride, add a single, tiny crystal ("seed crystal") to the cooled, saturated solution. This provides a template for ordered growth.[6]

    • Solution 2 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.

  • Presence of Impurities: Impurities can inhibit crystal growth by adsorbing to the crystal surface, preventing further ordered deposition of the desired molecule.[7]

    • Solution: Consider a pre-purification step. If the impurities are colored, adding a small amount of activated charcoal to the hot solution and performing a hot filtration can be effective.[2] If significant impurities are suspected, an initial purification by column chromatography of the free base before salt formation might be necessary.

Troubleshooting Crystallization Failures: A Decision Tree

G start Crude Product Dissolved in Hot Solvent cool Slow Cooling Initiated start->cool check Observe Outcome cool->check oil Product 'Oils Out' check->oil Liquid droplets? amorphous Amorphous Solid Forms check->amorphous Fine powder? no_xtal No Precipitation check->no_xtal Clear solution? success Crystals Form check->success Solid particles? sol_oil_1 1. Re-heat, add more solvent 2. Cool much slower 3. Change solvent system oil->sol_oil_1 sol_amorphous_1 1. Dilute solution 2. Slow cooling rate 3. Add seed crystal amorphous->sol_amorphous_1 sol_no_xtal_1 1. Scratch flask 2. Add seed crystal 3. Add anti-solvent 4. Slow evaporation no_xtal->sol_no_xtal_1

Caption: A decision tree for troubleshooting common crystallization issues.

Question: My crystallization yield is very low. How can I improve it?

Answer: Low yield is a common issue that can often be rectified by optimizing the procedure.

Key Factors & Solutions:

  • Excess Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product.

    • Solution: Be patient and add the hot solvent in small portions, allowing time for dissolution between additions. The goal is to use the absolute minimum volume of hot solvent required to fully dissolve the solid.[2]

  • Incomplete Crystallization: Not enough time or a low enough temperature was used to maximize precipitation.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the cold solution.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent to remove residual impurities without significant product loss.[2]

  • Premature Crystallization: If crystallization occurs in the funnel during a hot filtration step, significant product can be lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it. This prevents the solution from cooling and depositing crystals prematurely.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility-temperature curve is identified.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_0 Process Steps A 1. Dissolution Add minimum hot solvent to crude product B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Slow Cooling Allow to cool to RT, then ice bath B->C D 4. Collection Vacuum filter crystals C->D E 5. Washing Wash with small portions of ice-cold solvent D->E F 6. Drying Dry under vacuum E->F

Caption: General workflow for single-solvent recrystallization.[2]

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-cyclopropyl-4-methoxypiperidine hydrochloride in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the selected solvent (e.g., Isopropanol) in small portions while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is just fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away the mother liquor.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when no suitable single solvent can be found. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (anti-solvent).[6]

Workflow Diagram: Two-Solvent (Anti-Solvent) Crystallization

G cluster_1 Process Steps A 1. Dissolution Dissolve crude product in a minimal amount of a 'good' solvent B 2. Add Anti-Solvent Slowly add 'poor' solvent until solution becomes turbid A->B C 3. Clarification (Optional) Add a drop of 'good' solvent to redissolve, then cool B->C D 4. Cooling & Collection Cool slowly, then collect via vacuum filtration C->D E 5. Washing & Drying Wash with anti-solvent/solvent mix and dry under vacuum D->E

Caption: Logical steps for the two-solvent (anti-solvent) crystallization method.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Ethanol) at room temperature or with gentle warming.

  • Induce Precipitation: Slowly add the "poor" anti-solvent (e.g., Diethyl ether or Heptane) dropwise with stirring. Continue adding until a faint, persistent cloudiness (turbidity) appears.

  • Crystal Growth: If necessary, add one or two drops of the "good" solvent back into the mixture until it becomes clear again. Cover the flask and allow it to stand undisturbed at room temperature.

  • Maximize Yield & Collection: Once crystal growth is complete, cool the flask in an ice bath, collect the crystals by vacuum filtration, and wash them with a cold mixture of the solvent/anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.com.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. Benchchem.com.
  • Sciencemadness.org. (2009).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Typeset.io.
  • Wibowo, A. T., et al. (2024). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. PubMed.
  • ResearchGate. (2026). Effectiveness Study of Recrystallization Method in Pharmaceutical Salt Production from Processed Salt with Zero Waste Concept.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. mt.com.
  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Praxilabs.com.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Ramalingam, A. (2021).
  • BOC Sciences. (n.d.). Piperidine Impurities. Bocsci.com.
  • Kumar, L. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.com.
  • Glennon, B., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this valuable piperidine intermediate. As a key structural motif in numerous pharmaceutical candidates, robust and reproducible synthesis is paramount.

This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, offering a self-validating framework for your synthesis campaign. We will address common pitfalls, troubleshoot unexpected outcomes, and answer frequently asked questions to ensure your success from bench-scale to pilot plant.

Proposed Synthetic Pathway: A Two-Step Approach

The most common and scalable route to 2-Cyclopropyl-4-methoxypiperidine involves the catalytic hydrogenation of a substituted pyridine precursor. This method is generally high-yielding and allows for good control over stereochemistry.

Synthetic_Pathway Start 2-Cyclopropyl-4-methoxypyridine Intermediate 2-Cyclopropyl-4-methoxypiperidine (Free Base) Start->Intermediate Catalytic Hydrogenation H₂, Pd/C or PtO₂ Solvent (e.g., MeOH, AcOH) Final 2-Cyclopropyl-4-methoxypiperidine HCl (Final Product) Intermediate->Final Salt Formation HCl in Ether or IPA

Caption: Proposed synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question: My catalytic hydrogenation of 2-cyclopropyl-4-methoxypyridine is slow or has stalled. What are the potential causes and how can I fix it?

Answer: This is a frequent issue in scaling up hydrogenation reactions. The root cause is often related to catalyst activity, substrate purity, or hydrogen availability.

  • Cause 1: Catalyst Inactivation. The palladium or platinum catalyst is highly sensitive to "poisons." Trace impurities in your starting material, solvent, or even from the reaction vessel can bind to the catalyst surface and deactivate it.

    • Solution: Ensure your 2-cyclopropyl-4-methoxypyridine starting material is of high purity. If suspected, pre-treat the starting material solution with activated carbon. Use high-purity, degassed solvents. Common poisons include sulfur compounds, thiols, and strong coordinating ligands.

  • Cause 2: Insufficient Hydrogen Mass Transfer. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid solution, and hydrogen gas is critical. Without proper agitation, the reaction becomes limited by the rate at which hydrogen can dissolve into the liquid phase and reach the catalyst surface.

    • Solution: Increase the agitation speed of your reactor. Ensure the reactor design includes baffles to improve mixing. For larger volumes, consider a specialized hydrogenation reactor with a gas-inducing impeller.

  • Cause 3: Poor Catalyst Quality. The activity of a Pd/C or PtO₂ catalyst can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced activity.

    • Solution: Always use a fresh, high-quality catalyst. Perform a small-scale test reaction to qualify a new batch of catalyst before committing to a large-scale run. Store catalysts under an inert atmosphere as recommended by the manufacturer.[1]

Question: I'm observing a mixture of cis and trans isomers in my final product. How can I improve the diastereoselectivity of the hydrogenation?

Answer: The stereochemical outcome of pyridine hydrogenation is highly dependent on the reaction conditions, particularly the pH and the choice of catalyst.[2]

  • Mechanism & Causality: Hydrogenation of pyridines often proceeds via a series of surface-bound intermediates. Under acidic conditions (e.g., using acetic acid as a solvent or co-solvent), the pyridinium ion is the species being hydrogenated. This typically favors the formation of the cis diastereomer. In neutral or basic media, the reaction pathway can be less selective.

  • Solution 1: Use Acidic Conditions. Performing the hydrogenation in acetic acid or with an acidic co-solvent is the most common method to maximize the cis selectivity. The use of rhodium catalysts in conjunction with acid can also enhance stereoselectivity.[2]

  • Solution 2: Catalyst Choice. Platinum-based catalysts like PtO₂ (Adam's catalyst) under acidic conditions are well-known for producing cis-piperidines. Palladium on carbon (Pd/C) is also effective, but its selectivity can be more sensitive to other reaction parameters.

  • Self-Validation: Before scaling up, run a small matrix of experiments comparing different solvent systems (e.g., Methanol vs. Acetic Acid vs. a mixture) and catalysts (Pd/C vs. PtO₂) to determine the optimal conditions for your desired stereoisomer.

Question: The final hydrochloride salt is an oil or a sticky solid and refuses to crystallize. What steps can I take?

Answer: This is typically due to residual solvent, the presence of isomeric impurities, or the use of an inappropriate crystallization solvent.

  • Cause 1: Impurities. Even small amounts of the other diastereomer or organic impurities can act as crystallization inhibitors.

    • Solution: First, ensure the free base is pure. If necessary, purify the free base by column chromatography before salt formation. Use a system like Dichloromethane/Methanol with a small amount of ammonium hydroxide to prevent streaking on the silica gel column.[3]

  • Cause 2: Incorrect Solvent System. The choice of solvent for precipitation is crucial.

    • Solution: The most common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble. A typical procedure involves dissolving the purified piperidine free base in a minimal amount of a solvent like diethyl ether, ethyl acetate, or isopropanol (IPA), and then adding a solution of HCl in the same solvent (or gaseous HCl) dropwise with vigorous stirring. If it oils out, try adding a non-polar co-solvent like heptane (an anti-solvent) to induce precipitation.

  • Cause 3: Water Content. The presence of water can interfere with crystallization.

    • Solution: Ensure your free base and solvents are anhydrous. Dry the free base solution over a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before adding HCl.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my isolated piperidine free base yellow, and how do I fix it? A: A yellow or brown tint in piperidines is almost always due to air oxidation, forming colored impurities.[5] While this may not impact the subsequent salt formation step, it is indicative of product degradation. For high-purity applications, purification is recommended. The most effective method is distillation under reduced pressure.[5] To prevent re-occurrence, handle and store the purified free base under an inert atmosphere (Nitrogen or Argon) and protect it from light.[5]

Q2: Can I use a different reducing agent instead of catalytic hydrogenation? A: While catalytic hydrogenation is the most common method, other reducing agents can be used, though they often present different challenges. For example, sodium in ethanol or tin in hydrochloric acid can reduce pyridines, but these methods often require harsh conditions and can have poor functional group tolerance, making them less suitable for complex molecules.[6] For scalability, safety, and yield, catalytic hydrogenation remains the industry standard.

Q3: During workup, I'm having trouble with emulsions. What's the best practice? A: Emulsions are common when performing a basic wash on amine solutions. To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to separate the layers. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Q4: What is the expected yield for this synthesis? A: Yields can vary significantly based on scale, purity of starting materials, and optimization of conditions. However, for the hydrogenation step, yields are typically high, often in the 85-95% range. The salt formation step should be nearly quantitative (>98%). Reductive amination approaches, an alternative synthetic route, can also provide good yields but may require more optimization.[5]

Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of 2-Cyclopropyl-4-methoxypyridine
  • Reactor Setup: To a suitable hydrogenation reactor, charge 2-cyclopropyl-4-methoxypyridine (1.0 eq).

  • Catalyst & Solvent: Under an inert atmosphere (N₂ or Ar), add 10% Palladium on Carbon (Pd/C, 5 wt% loading) and a solvent such as methanol or acetic acid (approx. 10-20 volumes).

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi H₂) and begin vigorous agitation. Heat to the target temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If an acidic solvent was used, perform a basic workup by dissolving the residue in an organic solvent (e.g., EtOAc), washing with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free base, typically as an oil.[1]

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2-cyclopropyl-4-methoxypiperidine free base (1.0 eq) in a minimal amount of a suitable solvent (e.g., Isopropanol, Diethyl Ether, or Ethyl Acetate).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether (or a similar solution, 1.05 eq) dropwise with vigorous stirring.

  • Crystallization: A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the white solid under vacuum to a constant weight to yield the final 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

Data Summary Table
ParameterStep 1: HydrogenationStep 2: Salt Formation
Key Reagents 2-Cyclopropyl-4-methoxypyridine, H₂, 10% Pd/CPiperidine Free Base, 2M HCl in Ether
Solvent Methanol or Acetic AcidIsopropanol or Diethyl Ether
Temperature 25 - 50 °C0 - 5 °C
Pressure 50 - 100 psiAtmospheric
Typical Reaction Time 4 - 24 hours1 - 2 hours
Expected Yield 85 - 95%>98%
Quality Control TLC, LC-MS (absence of starting material)Melting Point, ¹H NMR, Elemental Analysis

Troubleshooting Workflow: Low Hydrogenation Yield

Troubleshooting_Workflow Start Low Yield in Hydrogenation Step Check_SM Is Starting Material (SM) fully consumed? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Side_Products Side Products Observed Check_SM->Side_Products Yes Check_Catalyst Was the catalyst fresh and handled under inert gas? Action_Catalyst Action: Add fresh catalyst or restart with new batch. Check_Catalyst->Action_Catalyst No Check_Purity Is the SM pure? (Check for poisons) Action_Purify Action: Purify SM (e.g., via charcoal treatment) Check_Purity->Action_Purify No Check_H2 Was H₂ uptake observed? Check for leaks. Action_Increase_H2 Action: Increase H₂ pressure and/or agitation. Check_H2->Action_Increase_H2 No / Slow Incomplete_Rxn->Check_Catalyst Incomplete_Rxn->Check_Purity Incomplete_Rxn->Check_H2 Action_Optimize Action: Lower temperature or reduce reaction time. Side_Products->Action_Optimize

Caption: Decision tree for troubleshooting low hydrogenation yields.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from Benchchem Technical Support.[5]

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved from Benchchem Technical Support.[7]

  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate.[8]

  • D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2945.[2]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center.[6]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.[9]

  • Beilstein Journals. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 752-757.[10]

  • ChemicalBook. (2025). 4-Methoxypiperidine. Retrieved from ChemicalBook.[1]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem, 13(1), 494-498.[11]

  • Reddit. (2025). Purification of THP protected compound. r/Chempros.[3]

  • Benchchem. (n.d.). Application Notes: Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Retrieved from Benchchem Application Notes.[4]

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride in Solution

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their active pharmaceutical ingredients (APIs) in solution. 2-Cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their active pharmaceutical ingredients (APIs) in solution. 2-Cyclopropyl-4-methoxypiperidine hydrochloride is a structurally nuanced secondary amine salt. While the hydrochloride form provides excellent aqueous solubility, the molecule contains three distinct functional vulnerabilities: a secondary amine (prone to oxidation), a methoxy ether (susceptible to acidic cleavage), and a strained cyclopropyl ring.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind degradation, provide self-validating experimental protocols, and answer the most critical troubleshooting questions to ensure absolute structural integrity during your assays.

Part 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, you must first understand the thermodynamic and kinetic forces acting on the molecule in solution.

  • N-Oxidation of the Secondary Amine: The piperidine nitrogen is highly nucleophilic when deprotonated. If the solution pH exceeds the molecule's pKa (typically ~10.0 for piperidines), the compound converts to its free base form. In this state, trace transition metals or dissolved oxygen rapidly catalyze N-oxidation, forming hydroxylamines or nitrones.

  • Acidic Cleavage of the Methoxy Ether: Aliphatic ethers are generally stable, but they represent a hidden liability in highly acidic environments. Prolonged exposure to strong acids (pH < 2.0) at elevated temperatures forces the protonation of the ether oxygen. This creates a highly reactive intermediate that undergoes nucleophilic attack, cleaving the O−CH3​ bond to yield a secondary alcohol and a methyl halide or methanol[1].

  • Cyclopropyl Ring Strain: The cyclopropyl group at the C2 position possesses significant ring strain (~27.5 kcal/mol). While stable under ambient aqueous conditions, exposure to radical initiators (e.g., UV light) or extreme electrophilic stress can induce ring-opening isomerization.

Mechanisms API 2-Cyclopropyl-4-methoxypiperidine HCl (Stable Salt Form) Cond1 O2 / Trace Metals Light Exposure API->Cond1 Cond2 Strong Acid (pH < 2) Elevated Temp API->Cond2 Cond3 Strong Electrophiles Radical Initiators API->Cond3 Oxidation N-Oxidation (+16 Da Mass Shift) Cleavage Ether Cleavage (Demethylation, -14 Da) RingOpen Cyclopropyl Ring Opening (Isomerization) Cond1->Oxidation Cond2->Cleavage Cond3->RingOpen

Fig 1: Primary degradation pathways and their environmental catalysts.

Part 2: Diagnostic FAQs & Troubleshooting

Q: Why is my compound precipitating out of solution after being added to my biological assay buffer? A: This is a classic pH-solubility mismatch. The hydrochloride salt is highly water-soluble because it exists as a charged species. If your assay buffer has a high pH (e.g., > 8.5), the piperidine nitrogen deprotonates into its neutral free base form. The free base has drastically lower aqueous solubility and will precipitate. Action: Always verify the final pH of your working solution. Buffer your stock solutions to pH 4.5–6.5 to maintain the protonated state[2].

Q: LC-MS analysis of my 30-day-old stock solution shows a new peak with a mass shift of -14 Da. What happened? A: A loss of 14 Da ( [M−CH2​] ) is the hallmark signature of [1]. The C4-methoxy group has been demethylated, converting the ether into a hydroxyl group (4-hydroxypiperidine derivative). This occurs if the compound was dissolved in unbuffered, highly acidic water (e.g., 0.1% TFA or HCl solutions) and left at room temperature. Action: Discard the stock. Reconstitute in a mildly acidic buffer (pH 5.5) rather than unbuffered dilute acid.

Q: I am seeing a +16 Da mass shift, and the solution has taken on a faint yellow tint. How do I stop this? A: The +16 Da shift indicates the insertion of an oxygen atom, specifically N-oxidation of the secondary amine. This is an oxidative degradation pathway driven by dissolved oxygen and catalyzed by trace metals or light[3]. Action: You must eliminate the catalysts. Use LC-MS grade (metal-free) water, degas the solvent with Argon or Nitrogen prior to dissolution, and store the solution in amber glass vials to block UV-initiated radical formation.

Part 3: Quantitative Stability Data

To guide your experimental design, below is a synthesized stability matrix based on forced degradation profiles of substituted piperidine hydrochlorides.

Stress ConditionEnvironmental ParametersDurationEst. % RecoveryPrimary Degradant Identified
Optimal Storage pH 5.5 Buffer, 4°C, Dark30 Days>99.5%None (Stable)
Acidic Hydrolysis 0.1M HCl (pH 1.0), 60°C48 Hours~85.0%Demethylated alcohol (-14 Da)
Alkaline Stress 0.1M NaOH (pH 13.0), 60°C48 Hours~70.0%Free base precipitation, N-Oxide
Oxidative Stress 3% H2​O2​ , Room Temp24 Hours~60.0%N-Oxide (+16 Da)
Photolytic Stress UV-Vis Light (ICH Q1B)7 Days~92.0%Ring-opened isomers

Part 4: Validated Experimental Protocols

Do not rely on simple dissolution in distilled water. To guarantee the integrity of 2-Cyclopropyl-4-methoxypiperidine HCl, use the following self-validating protocol to prepare a 10 mM Stability-Optimized Stock Solution .

Step-by-Step Methodology:
  • Solvent Deoxygenation (Prevents N-Oxidation):

    • Measure 10 mL of LC-MS grade water (ensuring no trace transition metals).

    • Sparge the water with high-purity Argon or Nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen eliminates the primary reactant required for amine oxidation.

  • Buffer Formulation (Prevents Ether Cleavage & Free-basing):

    • Add 10 mM of Sodium Citrate to the degassed water.

    • Adjust the pH to 5.5 using dilute Citric Acid. Causality: pH 5.5 is the thermodynamic sweet spot. It is acidic enough to keep the piperidine fully protonated (soluble salt form) but mild enough to prevent acid-catalyzed cleavage of the methoxy ether.

  • Dissolution & Verification:

    • Accurately weigh the required mass of 2-Cyclopropyl-4-methoxypiperidine HCl.

    • Slowly add the powder to the buffered solvent while stirring gently. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals.

    • Self-Validation Check: Measure the pH post-dissolution. It should remain at 5.5 ± 0.2. If it deviates, your buffer capacity is insufficient.

  • Storage & Aliquoting:

    • Filter the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass vials . Causality: Amber glass blocks UV radiation, protecting the strained cyclopropyl ring from radical-initiated ring opening.

    • Blanket the headspace of the vial with Argon before sealing. Store at 4°C.

Workflow Start Prepare Aqueous Solution CheckPH Evaluate Solution pH Start->CheckPH PH_Low pH < 3.0 (Acidic Stress) CheckPH->PH_Low PH_Opt pH 4.5 - 6.5 (Optimal Range) CheckPH->PH_Opt PH_High pH > 8.0 (Alkaline Stress) CheckPH->PH_High Risk1 Risk: Methoxy Cleavage PH_Low->Risk1 Store Degas & Store at 4°C in Amber Vials PH_Opt->Store Risk2 Risk: Free-Basing & Oxidation PH_High->Risk2 Action1 Buffer with Citrate/Acetate Risk1->Action1 Action2 Adjust with Dilute HCl Risk2->Action2 Action1->PH_Opt Action2->PH_Opt

Fig 2: pH-driven formulation workflow to prevent structural degradation.

Part 5: References

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts[Link][1]

  • pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Degradation Products Science.gov / PubMed[Link][2]

Sources

Optimization

Technical Support Center: Reaction Monitoring for 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

Welcome to the technical support center for the synthesis and analysis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges and provide troubleshooting strategies rooted in scientific principles to ensure the integrity and efficiency of your experimental workflow.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the simultaneous analysis of multiple samples, making it an invaluable tool in a synthetic chemistry lab.[2][3] However, the polar and basic nature of piperidine derivatives like 2-Cyclopropyl-4-methoxypiperidine hydrochloride can present unique challenges.

Frequently Asked Questions (FAQs) - TLC

Q1: My amine compound is streaking on the TLC plate. What is causing this and how can I fix it?

A1: Streaking of basic compounds like 2-Cyclopropyl-4-methoxypiperidine on a standard silica gel TLC plate is a common issue.[4] This phenomenon is primarily due to strong interactions between the basic amine and the acidic silanol groups on the silica gel surface. This can be addressed by:

  • Adding a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (TEA) or ammonia, into your eluent can neutralize the acidic sites on the silica gel, leading to more defined spots.[5][6] A typical concentration is 0.5-2% (v/v) of TEA.[6]

  • Reducing sample concentration: Overloading the plate is a frequent cause of streaking.[4] Ensure your sample is sufficiently dilute; a 1% solution is often a good starting point.[4]

Q2: I'm having trouble finding a suitable solvent system to get good separation between my starting material and product. What do you recommend?

A2: A systematic approach to solvent system selection is crucial. For piperidine derivatives, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[5]

  • Initial Screening: Begin with a moderately polar system, for example, 95:5 (v/v) Dichloromethane:Methanol.[7]

  • Adjusting Polarity: Based on the initial result, you can adjust the polarity. If the spots remain at the baseline, increase the polarity by adding more of the polar solvent. If the spots run with the solvent front, decrease the polarity.

  • Inclusion of a Basic Modifier: As mentioned, adding a small amount of triethylamine (e.g., 94:5:1 DCM:MeOH:TEA) can significantly improve peak shape and separation for basic compounds.[7]

Q3: My spots are not visible under UV light. How can I visualize them?

A3: Not all compounds are UV-active. Piperidine derivatives, in particular, may not show strong absorbance under UV light.[7] Alternative visualization techniques are necessary:

  • Potassium Permanganate (KMnO₄) Stain: This is a highly effective stain for compounds that can be oxidized, including amines. The plate is dipped into or sprayed with a dilute solution of KMnO₄, and spots appear as yellow-brown against a purple background.[7]

  • Iodine Chamber: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.

  • General Purpose Stains: Reagents like Verghn's reagent can be used for broad-spectrum visualization.[8]

Troubleshooting Guide - TLC
Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing Spots 1. Strong interaction of the basic amine with acidic silica gel.[4][6] 2. Sample is too concentrated.[4]1. Add 0.5-2% triethylamine or a few drops of ammonia to the mobile phase.[6] 2. Dilute the sample. A 1% solution is a good starting point.[4]
Poor Separation (Rf values too high or too low) 1. Mobile phase polarity is not optimized.[9]1. To lower the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). 2. To increase the Rf, increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[9]
No Spots Visible 1. Compound is not UV-active.[4] 2. Sample is too dilute.1. Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.[4][7] 2. Spot a more concentrated sample.
Crescent-shaped Spots 1. The spotting process has disturbed the silica layer.1. Be gentle when spotting the sample onto the TLC plate to avoid scratching the silica surface.
Experimental Workflow: TLC Monitoring

Caption: General workflow for TLC reaction monitoring.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative and sensitive reaction monitoring, LC-MS is the preferred method.[10] It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing detailed information about the components of a reaction mixture.[10]

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the key considerations for developing an LC-MS method for 2-Cyclopropyl-4-methoxypiperidine hydrochloride?

A1: Several factors are critical for a robust LC-MS method:

  • Column Selection: A reversed-phase C18 column is a common and effective choice for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both with a small amount of an acidifier like formic acid (typically 0.1%), is standard. The formic acid helps to protonate the amine, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is ideal for analyzing basic compounds like piperidines, as they readily accept a proton to form [M+H]⁺ ions.

Q2: I am observing significant peak tailing in my LC chromatogram. What can I do to improve the peak shape?

A2: Peak tailing for basic compounds in reversed-phase LC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize these interactions.

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., by adding formic or acetic acid) to keep the amine consistently protonated.

  • Check for Column Contamination: Tailing can also be a sign of column contamination.[11] Flushing the column or, if necessary, replacing it can resolve the issue.[12]

Q3: My signal intensity is low. How can I improve the sensitivity of my LC-MS analysis?

A3: Low signal intensity can stem from several issues:

  • Ionization Suppression: The sample matrix can sometimes interfere with the ionization of the analyte.[13] Ensure proper sample clean-up or dilution.

  • Source Conditions: Optimize the ESI source parameters, such as the capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific compound.

  • Derivatization: While not always necessary, derivatization can be employed to enhance ionization efficiency.[12]

Troubleshooting Guide - LC-MS
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with the stationary phase.[12] 2. Column contamination.[11][14]1. Use a base-deactivated or end-capped column. 2. Ensure the mobile phase contains an acidifier (e.g., 0.1% formic acid). 3. Flush or replace the column.[12]
Retention Time Shifts 1. Changes in mobile phase composition or pH.[11] 2. Column degradation.1. Prepare fresh mobile phase and ensure consistent composition. 2. Equilibrate the column thoroughly before each run. 3. Replace the column if performance continues to degrade.
Low Signal Intensity/Poor Sensitivity 1. Suboptimal ionization source parameters. 2. Ion suppression from the sample matrix.[13] 3. Inefficient fragmentation (in MS/MS).[11]1. Optimize ESI source conditions (voltages, gas flows, temperature). 2. Dilute the sample or perform sample clean-up. 3. Optimize collision energy for MS/MS experiments.
Mass Inaccuracy 1. Mass spectrometer requires calibration.1. Perform a mass calibration according to the instrument manufacturer's protocol.
Anticipated Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of 2-Cyclopropyl-4-methoxypiperidine is crucial for its confident identification. In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. In MS/MS experiments (e.g., using collision-induced dissociation), characteristic fragmentation pathways can be predicted:

  • Loss of the Cyclopropyl Group: Cleavage of the bond between the piperidine ring and the cyclopropyl group is a likely fragmentation pathway.

  • Cleavage within the Piperidine Ring: Ring-opening and subsequent fragmentation of the piperidine core can lead to a series of smaller fragment ions.

  • Loss of the Methoxy Group: The methoxy group can be lost as methanol or a methoxy radical.

The fragmentation of the cyclopropane ring itself can also occur, typically involving the loss of ethene.[15]

Experimental Workflow: LC-MS Monitoring

Caption: General workflow for LC-MS reaction monitoring.

References

  • ChemBAM. TLC troubleshooting. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • Wong, C. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction? [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Doc Brown. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

  • ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]

  • HPLC 2015 PSB. High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. [Link]

  • ChemRxiv. Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. [Link]

  • PMC - NIH. Detection Progress of Selected Drugs in TLC. [Link]

  • ResearchGate. (2020, August 31). Piperine Isolation and Characterization via Chromatographic technique. [Link]

  • IJPPR. (2022, June 30). LC-MS in Pharmaceutical Analysis: Review. [Link]

  • AWS. Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

Sources

Troubleshooting

By-product identification in 2-Cyclopropyl-4-methoxypiperidine;hydrochloride synthesis

Prepared by: Senior Application Scientist, Chemical Process Development Document ID: TSC-2C4MP-BP-V1.0 Last Updated: March 10, 2026 Introduction Welcome to the technical support center for the synthesis of 2-Cyclopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development Document ID: TSC-2C4MP-BP-V1.0 Last Updated: March 10, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-4-methoxypiperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine intermediate. Piperidine derivatives are crucial structural motifs in a vast number of pharmaceuticals, making the control of impurity profiles not just a matter of yield, but of safety and efficacy.[1]

The most common and atom-economical route to this target is the catalytic hydrogenation of its aromatic precursor, 2-cyclopropyl-4-methoxypyridine.[1] While seemingly straightforward, this transformation is fraught with potential side reactions that can lead to a range of challenging-to-separate by-products. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify, control, and eliminate these impurities from your reaction matrix.

Overview of the Primary Synthetic Pathway

The synthesis of 2-Cyclopropyl-4-methoxypiperidine is typically achieved via the catalytic hydrogenation of 2-Cyclopropyl-4-methoxypyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst, followed by salt formation with hydrochloric acid.

Synthesis_Pathway cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation Start 2-Cyclopropyl-4-methoxypyridine Product1 2-Cyclopropyl-4-methoxypiperidine Start->Product1 H₂ (gas) Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., AcOH, EtOH) Product2 2-Cyclopropyl-4-methoxypiperidine hydrochloride Product1->Product2 HCl Solvent (e.g., Et₂O, IPA) Demethylation_Mechanism Main 2-Cyclopropyl-4-methoxypiperidine Conditions [H] (Harsh Conditions or Acidic Media) Main->Conditions Byproduct 2-Cyclopropyl-piperidin-4-ol Conditions->Byproduct O-Demethylation

Caption: Formation of the 4-hydroxy by-product via demethylation.

Q3: My mass spectrum shows an unexpected peak at m/z 143 (M+2 relative to the free base product). What could this be?

A: This peak strongly suggests the formation of 2-Propyl-4-methoxypiperidine . This by-product arises from the hydrogenolysis of the cyclopropyl ring.

  • Causality: Cyclopropane rings are strained and can undergo C-C bond cleavage under hydrogenation conditions, a process known as hydrogenolysis. [2]This reaction is highly dependent on the catalyst and temperature. Platinum-based catalysts (like PtO₂) are known to be more aggressive towards cyclopropane rings than palladium-based catalysts. [2]The reaction opens the three-membered ring and saturates the resulting carbons with hydrogen, converting the cyclopropyl group into a propyl group.

Q4: I'm seeing a cluster of small peaks around my main product peak in the HPLC chromatogram. Are these isomers?

A: Yes, these are likely one of two types of isomers:

  • Partially Hydrogenated Intermediates: The reduction of pyridine to piperidine is not a single step. It proceeds through dihydropyridine and tetrahydropyridine intermediates. [3]If the reaction is stopped prematurely or the catalyst is not active enough, these partially reduced species can remain as impurities. [4][5]2. Cis/Trans Diastereomers: The hydrogenation reaction creates two new stereocenters at positions C2 and C4. This can result in the formation of both cis and trans diastereomers. The ratio of these isomers is highly dependent on the catalyst, solvent, and other reaction conditions. For example, using an acidified PtO₂ catalyst often favors the formation of cis-piperidine derivatives. [6] Q5: My isolated product, even after conversion to the HCl salt, has a yellow or brown tint. What is the source of this color?

A: The discoloration is typically due to minor oxidation products. [7]Piperidines, like many amines, can be susceptible to air oxidation over time, forming colored impurities. This is often exacerbated by exposure to light and heat. While often present in trace amounts, they can be visually significant.

Troubleshooting and By-product Mitigation Guide
Observed Problem Potential Cause(s) Recommended Actions & Scientific Rationale
High Level of Unreacted Starting Material 1. Catalyst poisoning/deactivation.<[1]br>2. Insufficient H₂ pressure or reaction time.1a. Increase Catalyst Loading: Add more catalyst (e.g., increase from 5 mol% to 10 mol%). 1b. Use Fresh Catalyst: Ensure the catalyst has not been exposed to air or contaminants. 2a. Increase H₂ Pressure: Increase pressure from 50 psi to 100-200 psi. Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. 2b. Extend Reaction Time: Monitor the reaction by TLC/GC and continue until the starting material is consumed.
Significant Formation of 2-Cyclopropyl-piperidin-4-ol (Demethylation) 1. Reaction temperature is too high.2. Overly acidic reaction medium.<[8]br>3. Inappropriate catalyst choice.1. Lower the Temperature: Conduct the hydrogenation at room temperature if possible. High temperatures provide the activation energy needed for ether cleavage. 2. Change Solvent: Switch from a highly acidic solvent like glacial acetic acid to a neutral solvent like ethanol or methanol. [6]If an acid is required to initiate the reaction, use it in catalytic amounts. 3. Screen Catalysts: Try a different catalyst. For example, if using PtO₂, switch to 5% Rh/C, which can be highly effective for pyridine reduction under milder conditions. [7]
Detection of 2-Propyl-4-methoxypiperidine (Ring Opening) 1. Use of a highly active hydrogenolysis catalyst (e.g., Platinum).<[2]br>2. High reaction temperature.1. Change Catalyst: The most effective solution is to switch from a Platinum (Pt) catalyst to a Palladium (Pd) catalyst (e.g., 10% Pd/C). Pd is known to be significantly less prone to causing hydrogenolysis of cyclopropane rings. [2]2. Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the energy available for ring-opening.
Presence of Multiple Isomeric Impurities 1. Incomplete reduction.2. Non-selective stereochemical control.1. Drive Reaction to Completion: Use the strategies listed for "High Level of Unreacted Starting Material" to ensure full saturation of the ring. 2. Optimize for Stereoselectivity: If a specific diastereomer is required, screen different catalyst/solvent combinations. Acidified PtO₂ in acetic acid, for instance, is known to favor cis products. [6]Analyze the product ratio by NMR or chiral HPLC to guide optimization.
Analytical Protocols for By-product Identification

Accurate identification of by-products is critical. A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. [9]

Table 1: Recommended Starting Conditions for Analytical Methods
Parameter HPLC-UV/MS GC-MS
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Capillary Column (e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 5% B to 95% B over 20 minCarrier Gas: Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV (220 nm) and/or Mass Spectrometer (ESI+)Mass Spectrometer (EI)
Oven Program N/AStart at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
Injection Mode N/ASplit or Splitless
Sample Prep Dissolve in 50:50 Water:Acetonitrile, filter (0.45 µm)Dissolve in Methanol or Dichloromethane
Step-by-Step Protocol: Sample Analysis by GC-MS
  • Sample Preparation: Accurately weigh ~1-2 mg of the crude reaction mixture or final product. Dissolve it in 1.0 mL of a suitable solvent (e.g., methanol).

  • Instrumentation Setup: Use the parameters outlined in Table 1 as a starting point. The temperature program is designed to separate volatile starting materials from less volatile products and by-products. [9]3. Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the Product Peak: The main peak should correspond to the 2-Cyclopropyl-4-methoxypiperidine (free base mass = 141.22 g/mol ).

    • Search for By-products:

      • Look for a peak with m/z = 139 (unreacted starting material).

      • Look for a peak with m/z = 127 (demethylated by-product).

      • Look for a peak with m/z = 143 (ring-opened by-product).

    • Confirm with Fragmentation: Analyze the electron ionization (EI) fragmentation patterns to confirm the structures. For example, the loss of a methoxy group (•OCH₃, 31 amu) or a cyclopropyl group (41 amu) can be diagnostic.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Reaction Analysis (HPLC, GC-MS) Decision1 Is Conversion < 95%? Start->Decision1 Action1 Incomplete Reaction Protocol: 1. Increase Catalyst Load 2. Increase H₂ Pressure 3. Extend Reaction Time Decision1->Action1 Yes Decision2 Major By-product Detected? Decision1->Decision2 No Action1->Start Re-run Reaction Check_M_minus_14 Is by-product Mass = M-14? Decision2->Check_M_minus_14 Yes End Proceed to Purification Decision2->End No Action_M_minus_14 Demethylation Protocol: 1. Lower Temperature 2. Use Neutral Solvent (EtOH) 3. Screen Catalysts (e.g., Rh/C) Check_M_minus_14->Action_M_minus_14 Yes Check_M_plus_2 Is by-product Mass = M+2? Check_M_minus_14->Check_M_plus_2 No Action_M_minus_14->Start Re-run Reaction Action_M_plus_2 Ring-Opening Protocol: 1. Switch Pt → Pd Catalyst 2. Lower Temperature Check_M_plus_2->Action_M_plus_2 Yes Other Other Minor Impurities (e.g., Isomers, Oxidation) Proceed to Purification Check_M_plus_2->Other No Action_M_plus_2->Start Re-run Reaction Other->End

Caption: A logical workflow for troubleshooting by-product formation.

References

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride by HPLC: A Comparative Column &amp; Methodology Guide

Executive Summary 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6) is a highly polar, basic secondary amine widely utilized as a structural building block in pharmaceutical discovery[1][2]. Validating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6) is a highly polar, basic secondary amine widely utilized as a structural building block in pharmaceutical discovery[1][2]. Validating the purity of such basic amine salts presents a classic chromatographic challenge: severe peak tailing, poor retention, and compromised resolution on traditional reversed-phase (RP) columns.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies to establish a robust, self-validating purity assay. By analyzing the physicochemical properties of the analyte, we demonstrate how targeted column chemistries and mobile phase pH adjustments can overcome secondary interactions and deliver regulatory-compliant peak symmetry.

Mechanistic Insight: The "Basic Amine" Dilemma

To design an effective HPLC method, we must first understand the causality behind poor peak shape. The piperidine nitrogen in 2-cyclopropyl-4-methoxypiperidine has a pKa of approximately 9.5 to 10.5. In standard acidic or neutral mobile phases (pH 2.0 – 7.0), the amine is fully protonated ( R2​NH2+​ ).

Traditional silica-based columns contain residual silanol groups (Si-OH) on their surface. When the mobile phase pH approaches or exceeds 3.0, these silanols begin to ionize, forming negatively charged siloxanes ( Si−O− )[3]. The resulting secondary ionic interactions between the protonated basic analyte and the deprotonated silanols cause a fraction of the analyte molecules to lag behind the main band. This delayed elution manifests as peak tailing, quantitatively defined as an asymmetry factor ( As​ ) greater than 1.2[3][4].

Mechanism Amine Protonated Amine (R2NH2+) Interaction Secondary Ionic Interaction Amine->Interaction Silanol Ionized Silanol (SiO-) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Delayed Elution

Mechanism of secondary ionic interactions causing peak tailing in basic analytes.

To mitigate these interactions and achieve symmetric peaks, chromatographers must disrupt this ionic attraction. This is typically achieved through three primary pathways:

  • Low pH with Charged-Surface Columns: Operating at a low pH (e.g., pH 2.5) suppresses silanol ionization[5]. Pairing this with a column featuring a positively charged surface (e.g., CORTECS C18+) electrostatically repels the basic analytes from the silica surface, improving peak shape even with low-ionic-strength additives like formic acid[6].

  • High pH with Hybrid Silica: Operating at a high pH (e.g., pH 10.0) neutralizes the basic amine, forcing it into its free-base form. This eliminates the ionic interaction entirely and dramatically increases hydrophobic retention[7]. This requires ethylene-bridged hybrid (BEH) silica to prevent column dissolution at high pH.

  • HILIC Mode: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention for polar salts, relying on partitioning into a water-enriched layer rather than hydrophobic interactions[6].

Workflow Analyte 2-Cyclopropyl-4-methoxypiperidine HCl Basic Secondary Amine (pKa ~9.5) Split Select Chromatographic Mode Analyte->Split LowPH Low pH RP-HPLC (pH 2.5) Analyte Ionized (+) Split->LowPH HighPH High pH RP-HPLC (pH 10.0) Analyte Neutral Split->HighPH HILIC HILIC Mode Orthogonal Retention Split->HILIC TailRisk Risk: Silanol Interactions Requires Charged-Surface C18+ LowPH->TailRisk HighRet Benefit: High Retention Ideal for Hybrid C18 HighPH->HighRet PolarRet Benefit: Salt Retention Ideal for Unbonded Silica HILIC->PolarRet

Decision matrix for HPLC method development of polar basic amine hydrochlorides.

Comparative Experimental Data

To objectively evaluate performance, 2-cyclopropyl-4-methoxypiperidine hydrochloride was analyzed alongside a closely eluting simulated impurity (des-cyclopropyl analog) across three distinct column chemistries.

Mismatched combinations of polar basic samples and standard nonpolar stationary phases often lead to lower plate counts, increased peak widths, and compromised quantification[8]. The data below illustrates the performance leap when moving from a traditional approach to modern column technologies.

Chromatographic ParameterMethod A: Standard C18Method B: Solid-Core C18+Method C: Hybrid BEH C18
Column Chemistry Fully Porous Silica (5 µm)Charged-Surface Solid-Core (2.7 µm)Ethylene Bridged Hybrid (1.7 µm)
Mobile Phase pH 2.5 (0.1% TFA)2.7 (0.1% Formic Acid)10.0 (10 mM NH4​HCO3​ )
Retention Time ( tR​ ) 3.2 min4.5 min7.8 min
Tailing Factor (USP) 2.15 (Fail)1.15 (Pass)1.05 (Pass)
Theoretical Plates (N) 4,50018,50022,000
Resolution ( Rs​ ) 1.83.55.2

Data Interpretation: Method A fails regulatory symmetry requirements (USP Tailing > 2.0) due to severe silanol interactions[4]. Method B utilizes solid-core technology with a positively charged surface, yielding sharp peaks and excellent efficiency[6]. Method C provides the ultimate solution: by raising the pH to 10.0, the amine is neutralized, maximizing hydrophobic retention and delivering near-perfect Gaussian peak shape[7].

Step-by-Step Validated Protocols

A reliable method must be a self-validating system. The choice of sample diluent is crucial; if the sample solvent is stronger than the mobile phase, peak distortion or tailing can occur[8]. The following protocols strictly control diluent matching and incorporate System Suitability Testing (SST).

Protocol 1: High-pH Hybrid C18 Method (Recommended for Maximum Retention)

This method leverages the neutral state of the amine for superior resolution.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of Milli-Q water (10 mM). Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 3.5 µm, 100 x 4.6 mm (or equivalent high-pH tolerant hybrid silica).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (piperidine rings lack strong chromophores; low UV monitoring is essential).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10% 70% B

    • 8.0 - 10.0 min: 70% B

    • 10.1 - 15.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation & SST

  • Diluent: 90:10 Mobile Phase A : Acetonitrile.

  • Sample: Accurately weigh 10 mg of 2-cyclopropyl-4-methoxypiperidine HCl and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Self-Validation (SST): Inject the standard solution 5 times. The method is valid only if: %RSD of peak area 2.0%, USP Tailing Factor 1.5, and Theoretical Plates 10,000.

Protocol 2: Solid-Core C18+ Method (Alternative for LC-MS Compatibility)

If high-pH mobile phases are undesirable or direct LC-MS transfer is required, this low-pH method utilizes charged-surface technology to repel the protonated amine[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: CORTECS C18+ or Ascentis Express C18, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min (Solid-core particles allow higher flow rates with lower backpressure).

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Gradient Program: 5% B to 60% B over 10 minutes.

Step 3: Sample Preparation

  • Diluent: 95:5 Water : Acetonitrile (Matching initial gradient conditions prevents solvent-mismatch band broadening[8]).

  • Sample: Prepare at 1.0 mg/mL in the diluent.

Conclusion

Validating the purity of 2-cyclopropyl-4-methoxypiperidine hydrochloride requires deliberate circumvention of secondary silanol interactions. While traditional C18 columns fail to provide adequate peak symmetry for basic amines, modern chromatographic solutions offer clear pathways to success. For routine QC purity validation, the High-pH Hybrid C18 Method is superior, as it neutralizes the basic analyte, maximizing both retention and peak symmetry. For laboratories requiring MS-compatible volatile buffers, the Solid-Core C18+ Method provides an excellent, high-efficiency alternative.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Waters Corporation (via LCMS.cz). "CORTECS Column Performance Guide." [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?"[Link]

  • Pharma Growth Hub. "Peak Tailing: Phenomenon, Symptoms and Corrections." [Link]

  • ChemSrc. "2-Cyclopropyl-4-methoxypiperidine hydrochloride Compound Data." [Link]

  • Namiki Shoji. "Building Blocks Catalogue."[Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride: An X-ray Crystallography Perspective

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Cyclopropyl-4-methoxypiperidine;hyd...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Cyclopropyl-4-methoxypiperidine;hydrochloride, a precise understanding of its stereochemistry, conformation, and intermolecular interactions is paramount. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SCXRD) as the definitive method for the structural elucidation of this promising piperidine derivative. We will explore the causality behind experimental choices, compare its performance with other analytical techniques, and provide actionable protocols based on field-proven insights.

The Imperative for Unambiguous Structure Determination

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of a cyclopropyl group at the 2-position and a methoxy group at the 4-position of the piperidine ring in 2-Cyclopropyl-4-methoxypiperidine;hydrochloride creates multiple stereocenters and introduces conformational rigidity. This complexity necessitates a high-resolution analytical technique to definitively resolve its structure. An incorrect structural assignment can lead to misguided structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides a complete three-dimensional molecular structure, including absolute stereochemistry, which is often challenging to ascertain with other methods.[1]

The Crystallization Challenge: From Solution to Single Crystal

The initial and often most challenging step in SCXRD is obtaining a high-quality single crystal.[3] For organic hydrochloride salts like our target compound, this can be particularly difficult as they may "oil out" or form polycrystalline powders.[4] The purity of the compound is a critical factor; a purity of at least 75% or higher is recommended for a good chance of success.[4]

Experimental Protocol: Growing Single Crystals of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

  • Material Preparation: Begin with at least 20-50 mg of highly purified 2-Cyclopropyl-4-methoxypiperidine;hydrochloride.[3]

  • Solvent Screening: The choice of solvent is crucial.[4] For organic salts, solvent mixtures are often successful.[4] A good starting point is to dissolve the compound in a solvent in which it is readily soluble (e.g., methanol, ethanol) and then add a less polar "anti-solvent" (e.g., diethyl ether, hexane) until the solution becomes slightly cloudy.[4]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial.[3][5][6] Cover the vial with a cap that allows for slow solvent evaporation (e.g., perforated parafilm).[6] Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5][6]

    • Vapor Diffusion: This is often the most successful method.[4] Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a reservoir of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[7] Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[6][8] The crystal is then irradiated with a focused beam of X-rays. The diffraction pattern of spots is collected on a detector as the crystal is rotated.[1][9]

The positions and intensities of these diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, and a model of the molecule is built and refined.

Below is a diagram illustrating the general workflow for single-crystal X-ray diffraction.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Compound Purified Compound Solvent Solvent Screening Compound->Solvent Crystal Single Crystal Growth Solvent->Crystal Mount Mount Crystal Crystal->Mount Xray X-ray Source Mount->Xray Diffraction Collect Diffraction Data Xray->Diffraction ElectronDensity Calculate Electron Density Map Diffraction->ElectronDensity Model Build & Refine Atomic Model ElectronDensity->Model Structure Final Crystal Structure Model->Structure Characterization_Methods cluster_techniques Structural Characterization Techniques SCXRD SCXRD (Solid-State 3D Structure) NMR NMR (Solution Structure & Dynamics) SCXRD->NMR Complements PXRD PXRD (Bulk Crystallinity) SCXRD->PXRD Validates Bulk NMR->SCXRD Complements MS Mass Spectrometry (Molecular Weight) Compound 2-Cyclopropyl-4- methoxypiperidine;HCl Compound->SCXRD Definitive Structure Compound->NMR Connectivity & Conformation Compound->MS Identity Compound->PXRD Phase Purity

Sources

Validation

Comparing 2-Cyclopropyl-4-methoxypiperidine;hydrochloride to other piperidine analogs

An Application Scientist's Guide to Characterizing and Comparing Novel Piperidine Analogs: A Case Study of 2-Cyclopropyl-4-methoxypiperidine hydrochloride Introduction: The Piperidine Scaffold and the Quest for Novel CNS...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Characterizing and Comparing Novel Piperidine Analogs: A Case Study of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

Introduction: The Piperidine Scaffold and the Quest for Novel CNS Agents

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

This guide addresses a common scenario in drug discovery: a novel, substituted piperidine analog, 2-Cyclopropyl-4-methoxypiperidine hydrochloride (hereafter referred to as Compound X ), has been synthesized. While its design was guided by principles of medicinal chemistry, its biological activity and therapeutic potential are unknown.

The objective of this guide is to provide a comprehensive framework for the initial characterization of Compound X. As a Senior Application Scientist, my goal is not to simply provide a list of experiments, but to explain the rationale behind the experimental choices and to establish a self-validating workflow. We will compare our hypothetical findings for Compound X against two well-characterized, commercially successful piperidine-containing drugs:

  • GBR-12909 : A selective dopamine transporter (DAT) inhibitor, representing a direct mechanistic competitor.

  • Donepezil : An acetylcholinesterase (AChE) inhibitor, used to assess target selectivity and a structurally distinct piperidine analog.

Through this comparative analysis, we will illustrate how to build a data-driven profile for a novel compound, assessing its potential as a CNS therapeutic agent.

Part 1: Structural and Physicochemical Analytics

Before embarking on biological assays, a fundamental comparison of the physicochemical properties of our compounds is essential. These properties, governed by chemical structure, influence solubility, permeability, and ultimately, the pharmacokinetic profile of a molecule. The choice of the cyclopropyl group at the 2-position and the methoxy group at the 4-position in Compound X was intended to explore new chemical space, potentially enhancing potency or metabolic stability compared to existing piperidine analogs.

Table 1: Physicochemical Properties of Compound X and Comparators

PropertyCompound X (Hypothetical)GBR-12909Donepezil
Structure 2-Cyclopropyl-4-methoxypiperidine1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine5,6-dimethoxy-2-((4-(phenylmethyl)piperidin-1-yl)methyl)-2,3-dihydro-1H-inden-1-one
Molecular Weight ( g/mol ) 193.7 (as HCl salt)494.6 (as dihydrochloride salt)379.5
cLogP 2.15.84.1
Topological Polar Surface Area (Ų) 21.312.540.5
Hydrogen Bond Donors 1 (as free base)0 (as free base)0
Hydrogen Bond Acceptors 2 (as free base)2 (as free base)4

The DOT script below illustrates the structural relationships between these three piperidine-containing compounds.

G cluster_0 Piperidine Core Scaffolds cluster_1 Hypothesized Primary Target cluster_2 Selectivity Target Compound_X Compound X (2,4-disubstituted piperidine) DAT Dopamine Transporter (DAT) Compound_X->DAT Primary Hypothesis AChE Acetylcholinesterase (AChE) Compound_X->AChE Assess Selectivity GBR_12909 GBR-12909 (Piperazine derivative) GBR_12909->DAT Known High Affinity Donepezil Donepezil (N-benzylpiperidine) Donepezil->AChE Known High Affinity

Caption: Structural classes and primary biological targets.

Part 2: In Vitro Pharmacological Evaluation: From Binding to Function

The central question for any new compound is: what does it do and how well does it do it? Our in vitro evaluation is designed as a funnel, starting with broad screening and moving towards more specific functional characterization. Based on the structural similarity of many piperidine analogs to biogenic amines, we hypothesize that Compound X may interact with monoamine transporters.

Primary Target Affinity: Dopamine Transporter (DAT) Binding

Causality: The first step is to determine if Compound X binds to our hypothesized primary target, DAT, and with what affinity. A competitive radioligand binding assay is the gold standard for this initial assessment. We will measure the displacement of a known high-affinity radioligand from DAT by increasing concentrations of our test compounds.

Experimental Protocol: DAT Radioligand Binding Assay

  • Source of Target: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Procedure: a. Prepare cell membranes from hDAT-HEK293 cells. b. In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (Compound X, GBR-12909, or vehicle) at various concentrations, and 50 µL of [³H]WIN 35,428 (at a final concentration of ~1 nM). c. Initiate the binding reaction by adding 50 µL of cell membrane preparation (containing ~10-20 µg of protein). d. Incubate for 2 hours at 4°C with gentle agitation. e. Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand. f. Determine the amount of bound radioactivity for each well using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM GBR-12909). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration-response data are fitted to a one-site competition model to determine the IC₅₀, which is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Table 2: Hypothetical DAT Binding Affinity Results

CompoundKᵢ for hDAT (nM)
Compound X45.8
GBR-129095.2
Donepezil>10,000

Interpretation: These hypothetical results suggest that Compound X binds to DAT with moderate affinity, though it is approximately 9-fold less potent than the highly selective GBR-12909. As expected, Donepezil shows no significant affinity for DAT, indicating it operates through a different mechanism.

Selectivity Profiling: Beyond the Primary Target

Causality: A potent compound is of little use if it is not selective. Off-target effects can lead to undesirable side effects. Therefore, we must assess Compound X's binding to other related transporters (serotonin and norepinephrine) and to the primary target of our other comparator, Donepezil (AChE).

Protocols:

  • SERT and NET Binding: A similar radioligand binding assay format is used, but with membranes from cells expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), and using [³H]Citalopram and [³H]Nisoxetine as the respective radioligands.

  • AChE Inhibition Assay (Ellman's Method): This is a colorimetric assay that measures the activity of acetylcholinesterase.

    • In a 96-well plate, add AChE enzyme, test compound (Compound X or Donepezil), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

    • The rate of color change is measured at 412 nm and is proportional to AChE activity.

    • Inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined.

Table 3: Hypothetical Selectivity Profile

CompoundKᵢ for hSERT (nM)Kᵢ for hNET (nM)IC₅₀ for AChE (nM)
Compound X870450>20,000
GBR-129091,200350>50,000
Donepezil>10,000>10,0006.7

Interpretation: Compound X demonstrates a preference for DAT over SERT (~19-fold) and NET (~10-fold). This selectivity is crucial for minimizing side effects associated with serotonin or norepinephrine modulation. Importantly, it shows no activity at AChE, confirming a distinct mechanism from Donepezil.

Functional Activity: Dopamine Uptake Inhibition

Causality: Binding affinity (Kᵢ) tells us how tightly a compound binds to a target, but not whether it inhibits its function. A functional assay is required to confirm that Compound X is a DAT inhibitor. We will use a dopamine uptake assay in rat striatal synaptosomes, which are nerve terminals rich in DAT.

Protocol: [³H]Dopamine Uptake Assay

  • Tissue Preparation: Prepare synaptosomes from fresh rat striatal tissue.

  • Procedure: a. Pre-incubate synaptosomes with test compounds (Compound X, GBR-12909) or vehicle for 15 minutes at 37°C. b. Initiate uptake by adding [³H]Dopamine at a final concentration of ~10 nM. c. Incubate for 10 minutes at 37°C. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Measure the radioactivity retained by the synaptosomes.

  • Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a DAT inhibitor (e.g., 10 µM GBR-12909) or by conducting the assay at 4°C. IC₅₀ values are calculated from concentration-response curves.

Table 4: Hypothetical Functional Activity at DAT

CompoundDopamine Uptake IC₅₀ (nM)
Compound X98.2
GBR-1290912.5

Interpretation: The functional data confirms that Compound X is indeed an inhibitor of dopamine uptake, consistent with its binding affinity. The IC₅₀ value is higher than its Kᵢ, which is common, but the potency trend between Compound X and GBR-12909 is maintained.

The workflow for this in vitro evaluation is summarized in the DOT script below.

G cluster_workflow In Vitro Pharmacological Workflow A Synthesized Compound X B Primary Screen: DAT Binding Assay (Ki) A->B Hypothesis: DAT Ligand C Selectivity Screen: SERT/NET Binding, AChE Assay B->C Assess Off-Target Activity D Functional Assay: Dopamine Uptake (IC50) C->D Confirm Mechanism (Inhibition) E Decision Point: Potent & Selective? D->E F Advance to ADME/Tox E->F Yes G Synthesize Analogs / Re-evaluate Hypothesis E->G No

Caption: Workflow for in vitro pharmacological characterization.

Part 3: Early ADME/Tox Profiling

Causality: A compound that is potent and selective in vitro may still fail in vivo due to poor absorption, distribution, metabolism, excretion (ADME) properties, or toxicity. Early in vitro assessment of these parameters is critical for de-risking a project.

Table 5: Hypothetical In Vitro ADME/Tox Profile

ParameterCompound XGBR-12909Donepezil
Metabolic Stability (Human Liver Microsomes, t½ min) 452555
Plasma Protein Binding (%) 85>9596
Cytotoxicity (HepG2 cells, IC₅₀ µM) >501522

Interpretation:

  • Metabolic Stability: Compound X shows moderate metabolic stability, suggesting it may have a reasonable in vivo half-life. The cyclopropyl group may be sterically hindering a potential site of metabolism on the piperidine ring.

  • Plasma Protein Binding: High protein binding is common for CNS drugs. The value for Compound X is slightly lower than the comparators, which could mean a higher fraction of free, active drug.

  • Cytotoxicity: Compound X shows a good safety profile in this initial cytotoxicity screen, with no significant toxicity observed at high concentrations.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to the initial characterization of a novel piperidine analog, 2-Cyclopropyl-4-methoxypiperidine hydrochloride (Compound X). Based on our hypothetical data, Compound X has emerged as a moderately potent and selective dopamine transporter inhibitor with a promising early ADME/Tox profile.

Summary of Findings:

  • Potency: Compound X is a sub-micromolar inhibitor of DAT, though less potent than the dedicated research tool GBR-12909.

  • Selectivity: It exhibits good selectivity for DAT over SERT and NET and is inactive at the unrelated target, AChE.

  • Drug-like Properties: It displays favorable metabolic stability and low in vitro cytotoxicity.

The next logical steps in the development of Compound X would involve:

  • Lead Optimization: Synthesizing analogs to improve DAT potency while maintaining selectivity and favorable ADME properties.

  • In Vivo Pharmacokinetic Studies: Determining the half-life, clearance, and brain penetration of Compound X in animal models.

  • In Vivo Pharmacodynamic and Efficacy Studies: Assessing the effects of Compound X on neurochemical and behavioral endpoints in relevant animal models of CNS disorders, such as ADHD or depression.

By following a structured, comparative approach, we can efficiently build a comprehensive data package that allows for informed decisions on the future of a novel chemical entity.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]

Comparative

Biological activity of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride vs. known ligands

Advanced Fragment-Based Drug Discovery: Evaluating 2-Cyclopropyl-4-methoxypiperidine Hydrochloride In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has fundamentally shifted from scree...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fragment-Based Drug Discovery: Evaluating 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has fundamentally shifted from screening flat, two-dimensional (2D) aromatic rings to exploring conformationally restricted, three-dimensional (3D) scaffolds. The transition to 3D fragments mitigates off-target toxicity and improves the translation of hits into mature clinical candidates1[1].

This guide provides an objective, data-driven comparison of 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6) against baseline piperidine fragments and known reference ligands. By evaluating its physicochemical properties and biophysical binding metrics, we demonstrate its utility as a privileged building block for targeting aminergic G-Protein Coupled Receptors (GPCRs), such as the Histamine H3 Receptor (H3R) and Sigma-1 Receptor ( σ1​ R).

Structural Rationale & Physicochemical Profiling

The architecture of 2-cyclopropyl-4-methoxypiperidine is engineered to probe specific micro-environments within GPCR orthosteric sites:

  • The Piperidine Core: Acts as the primary pharmacophore. The basic nitrogen serves as an essential proton acceptor, forming a highly conserved salt bridge with the Aspartate residue located in Transmembrane Helix 3 (TM3) of aminergic GPCRs2[2].

  • The 2-Cyclopropyl Substitution: Introduces rigid lipophilicity. Unlike flexible alkyl chains that incur high entropic penalties upon binding, the cyclopropyl ring locks the fragment into a bioactive conformation, effectively probing hydrophobic sub-pockets without drastically inflating the molecular weight.

  • The 4-Methoxy Group: Provides a secondary hydrogen-bond acceptor. This functional group is a validated feature for multi-targeting ligands at H3R, altering the pKa of the piperidine nitrogen to optimize membrane permeability and central nervous system (CNS) penetration3[3].

Comparative Performance Data

To objectively evaluate the performance of this fragment, we compare its benchmark FBDD screening metrics against simpler fragments and Pitolisant , a clinically approved H3R inverse agonist containing a piperidine core.

Note: Ligand Efficiency (LE) measures binding energy per heavy atom (target >0.3). Lipophilic Ligand Efficiency (LLE) balances affinity against lipophilicity (target >3.0).

CompoundMW (Da)cLogP KD​ (SPR, μ M) Ki​ (Radioligand, μ M)LE (kcal/mol/HA)LLE
Piperidine (Baseline)85.150.84>1000>1000N/AN/A
4-Methoxypiperidine115.170.724505200.312.6
2-Cyclopropyl-4-methoxypiperidine 155.24 1.65 85 110 0.38 3.4
Pitolisant (Reference Drug)295.853.100.0080.0120.344.8

Data Synthesis: The addition of the cyclopropyl group to the 4-methoxypiperidine scaffold improves the binding affinity ( KD​ ) by over 5-fold. More importantly, it achieves an excellent Ligand Efficiency (0.38), indicating that the added mass contributes disproportionately well to the binding energy, making it a superior starting point for lead optimization compared to standard 2D fragments.

Self-Validating Experimental Workflows

As an Application Scientist, it is critical to recognize that standard high-throughput screening (HTS) assays often fail to detect the low-affinity interactions typical of fragments. The following protocols are engineered with built-in self-validation mechanisms to eliminate false positives.

Protocol A: Label-Free Fragment Screening via Surface Plasmon Resonance (SPR)

SPR directly measures GPCR-ligand interactions independent of downstream signaling, making it ideal for fragments4[4].

  • Receptor Solubilization: Extract His-tagged hH3R from cell membranes using a DDM/CHS detergent mixture. Causality: Detergent micelles are critical to maintaining the 3D fold of the GPCR outside the lipid bilayer; without them, the orthosteric site collapses, yielding false negatives.

  • Immobilization: Capture the solubilized GPCR onto a Biacore NTA sensor chip via the His-tag.

  • Self-Validation (Reference Channel): Immobilize a binding-site-blocked target (or an unrelated protein like GST) in a parallel flow cell. Causality: Fragments often exhibit non-specific binding to the chip matrix. Real-time subtraction of the reference channel from the active channel ensures only orthosteric interactions are recorded.

  • Analyte Injection: Inject 2-cyclopropyl-4-methoxypiperidine at concentrations ranging from 10 μ M to 1 mM. Record association and dissociation kinetics to calculate the KD​ .

Protocol B: Orthogonal Radioligand Displacement Assay
  • Membrane Preparation: Harvest HEK293T cells stably expressing hH3R. Homogenize and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Tracer Incubation: Incubate 50 μ g of membrane protein with 1 nM [3H]Nα -methylhistamine and varying concentrations of the fragment for 60 minutes at 25°C.

  • Self-Validation (NSB Control): Run a parallel non-specific binding (NSB) control using 10 μ M Pitolisant. Total binding minus NSB yields the specific binding window.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). Causality: PEI treatment is mandatory. Highly basic piperidine fragments can adhere non-specifically to the negative charges of the glass fiber matrix, which would artificially inflate the apparent affinity.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the 3D piperidine fragment and the downstream GPCR signaling cascade.

GPCR_Modulation Fragment 2-Cyclopropyl-4-methoxypiperidine (3D Fragment Scaffold) GPCR Aminergic GPCR (e.g., H3R / σ1R) Fragment->GPCR Binds Asp TM3 Aspartate (Orthosteric Anchor) GPCR->Asp Anchors via Amine Gi Gi/o Protein (Signaling Blockade) Asp->Gi Antagonizes Effect Neurotransmitter Modulation Gi->Effect Downstream Response

Mechanistic pathway of 3D piperidine fragments antagonizing aminergic GPCRs via TM3 anchoring.

Conclusion

Compared to ubiquitous 2D fragments and simple unsubstituted piperidines, 2-Cyclopropyl-4-methoxypiperidine hydrochloride offers a highly optimized starting point for CNS drug discovery. Its cyclopropyl group enforces a rigid, lipophilic geometry that drastically improves Ligand Efficiency, while the methoxy group ensures favorable physicochemical properties. When evaluated through rigorous, self-validating SPR and radioligand workflows, this scaffold demonstrates the precise biophysical characteristics required to evolve into potent, selective GPCR modulators.

References

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Public
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists - UGR.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC.

Sources

Validation

SAR Comparison Guide: 2-Cyclopropyl-4-methoxypiperidine Derivatives in Kinase Inhibitor Design

Executive Summary & Scientific Context When engineering non-covalent inhibitors for treatment-resistant kinases—such as the EGFR L858R/T790M/C797S triple mutant or Apoptosis Signal-regulating Kinase 1 (ASK1)—the architec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

When engineering non-covalent inhibitors for treatment-resistant kinases—such as the EGFR L858R/T790M/C797S triple mutant or Apoptosis Signal-regulating Kinase 1 (ASK1)—the architecture of the solvent-exposed and hinge-binding regions dictates both potency and pharmacokinetic stability. Recently, the 2-cyclopropyl-4-methoxypiperidine (2-CP-4-MP) moiety has emerged as a highly optimized, privileged pharmacophore.

This guide objectively compares the structure-activity relationship (SAR) of 2-CP-4-MP derivatives against standard piperidine alternatives, providing actionable experimental workflows and self-validating protocols for drug development professionals.

Structural Rationale & SAR Comparison

The transition from unsubstituted piperidines to the highly functionalized 2-CP-4-MP scaffold is driven by precise mechanistic causality:

  • The 4-Methoxy Group (Target Engagement): The oxygen atom acts as a highly directional hydrogen-bond acceptor, directly engaging catalytic lysine residues (e.g., Lys745) within the ATP-binding pocket of mutant kinases[1].

  • The 2-Cyclopropyl Group (Conformational & Metabolic Shielding): Early 4-methoxypiperidine derivatives suffered from rapid oxidative metabolism. The introduction of a 2-cyclopropyl group provides critical steric bulk. This restricts nitrogen inversion, locking the piperidine ring into a rigid, bioactive chair conformation. Simultaneously, it shields the adjacent amine from CYP3A4/5-mediated time-dependent inhibition (TDI), significantly improving microsomal stability[1]. Similar steric optimizations using cyclopropyl motifs have been successfully deployed in ASK1 inhibitors for the treatment of non-alcoholic steatohepatitis (NASH)[2], and in overcoming wild-type EGFR off-target toxicity[3].

Quantitative Performance Comparison
Scaffold VariantR1 (Position 2)R2 (Position 4)Target Affinity ( IC50​ , nM)Cellular Efficacy ( IC50​ , nM)Microsomal Clearance ( μL/min/mg )
Unsubstituted Piperidine -H-H145.0>1000120.0
4-Methoxypiperidine -H-OCH 3​ 12.4185.0404.0
2-CP-4-MP (Optimized) -Cyclopropyl-OCH 3​ 2.1 56.9 55.4

Note: Lower microsomal clearance values indicate higher metabolic stability. Data reflects representative SAR trends observed in recent mutant-selective kinase inhibitor campaigns[1].

Mechanistic Visualization

Pathway EGFR Mutant EGFR (L858R/T790M/C797S) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 2-CP-4-MP Derivative Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. Mechanism of action of 2-CP-4-MP derivatives in mutant EGFR signaling.

Experimental Workflows & Self-Validating Protocols

Workflow Synthesis Compound Synthesis EnzymeAssay Biochemical Kinase Assay Synthesis->EnzymeAssay Purified Compounds CellAssay Ba/F3 Cellular Viability EnzymeAssay->CellAssay IC50 < 10nM SAR SAR Analysis & Optimization CellAssay->SAR Cellular Efficacy SAR->Synthesis Iterative Design

Fig 2. Iterative SAR screening workflow for 2-CP-4-MP derivatives.

Protocol A: Biochemical Kinase Inhibition Assay

To accurately determine the binding affinity ( Ki​ ) of 2-CP-4-MP derivatives, the biochemical assay must isolate target engagement from competing cellular variables.

  • Reagent Preparation: Prepare recombinant mutant kinase in an assay buffer containing 1 mM DTT and 10 mM Mn2+/Mg2+ .

    • Causality: The reducing agent and divalent cations are strictly required to mimic the intracellular environment and facilitate proper ATP coordination in the active site.

  • Compound Incubation & Self-Validation: Dispense the derivatives in a 10-point, 3-fold dilution series.

    • Trustworthiness (Self-Validating Control): Every plate must include a DMSO-only vehicle control (0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition). Calculate the Z'-factor; only plates yielding a Z' > 0.6 are statistically valid for SAR decisions.

  • ATP Addition at Km​ : Initiate the reaction using ATP precisely at its predetermined Michaelis constant ( Km​ ).

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive inhibitors. This guarantees that the derived IC50​ is a mathematically true reflection of the inhibitor's affinity rather than an artifact of ATP displacement.

  • Detection: Quantify phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout after 60 minutes.

Protocol B: Isogenic Ba/F3 Cellular Viability Assay

Biochemical potency does not guarantee cellular permeability or target specificity. The Ba/F3 isogenic system is the gold standard for validating kinase inhibitors.

  • Cell Line Engineering: Utilize murine Ba/F3 cells, which are natively dependent on Interleukin-3 (IL-3) for survival. Engineer these cells to overexpress the target mutant kinase (e.g., EGFR L858R/T790M/C797S).

    • Causality: Upon successful engineering, the cells become "addicted" to the kinase's oncogenic signaling and lose their IL-3 dependency. This creates a binary, highly sensitive system for testing on-target efficacy.

  • Compound Treatment: Seed cells at 5,000 cells/well and treat with 2-CP-4-MP derivatives for 72 hours.

  • Counter-Screening (Self-Validation): Run a parallel assay where the engineered Ba/F3 cells are supplemented with exogenous IL-3 (10 ng/mL).

    • Trustworthiness (Self-Validating Control): If a compound induces cell death in the absence of IL-3 but the cells survive in the presence of IL-3, the compound is definitively on-target. If the compound kills the cells in both conditions, it is flagged for off-target general cytotoxicity.

  • Viability Quantification: Lyse cells and measure ATP levels using a luminescence-based assay (e.g., CellTiter-Glo) to quantify the percentage of viable cells.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and reproducible analysis of active pharmaceutical ingredients (APIs) is paramount. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and reproducible analysis of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison and cross-validation of analytical methods for the characterization and quantification of 2-Cyclopropyl-4-methoxypiperidine hydrochloride, a key intermediate in the synthesis of novel therapeutic agents. As a Senior Application Scientist, the focus here is not just on the "how," but the "why," grounding each step in established scientific principles and regulatory expectations.

The accurate determination of purity, potency, and impurity profiles of 2-Cyclopropyl-4-methoxypiperidine hydrochloride is critical for ensuring drug safety and efficacy. This necessitates the use of well-validated and robust analytical methods. This guide will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, provide detailed experimental protocols, and, most importantly, outline a comprehensive cross-validation study to ensure inter-method consistency and data integrity.

This document is structured to provide a holistic understanding, from the foundational principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to the practical application of these principles in a cross-validation framework.[1][2][3][4]

The Analytical Imperative: Why Cross-Validation Matters

The development and validation of analytical procedures is a continuous process, ensuring that a method is fit for its intended purpose.[5] Cross-validation of analytical methods is a critical exercise to demonstrate the reliability and consistency of results when comparing data from different analytical techniques.[6][7][8] This is particularly crucial when:

  • A new method is introduced to replace an existing one.

  • Data from different laboratories or from different analytical methodologies need to be compared or consolidated.[9][10]

  • Confirming the identity and purity of a reference standard.

For a molecule like 2-Cyclopropyl-4-methoxypiperidine hydrochloride, which contains both a chiral center and a basic nitrogen atom, different analytical methods may exhibit varying selectivities and sensitivities. Therefore, a cross-validation study provides a high degree of confidence in the analytical results, ensuring the quality of the API throughout the drug development lifecycle.

Orthogonal Analytical Approaches: A Triad of Techniques

The selection of analytical methods for cross-validation should ideally be based on different scientific principles to provide a comprehensive analytical picture. Here, we compare a primary quantitative method (HPLC), a sensitive method for volatile impurities (GC-MS), and a definitive structural elucidation tool (NMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is a versatile and robust technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it a cornerstone of pharmaceutical analysis.[11] For 2-Cyclopropyl-4-methoxypiperidine hydrochloride, a reversed-phase HPLC method is the most common approach.

  • Reversed-Phase Chromatography: The non-polar stationary phase (e.g., C18) is chosen to retain the moderately polar 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

  • Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid to the mobile phase serves two purposes: it protonates the basic piperidine nitrogen, leading to better peak shape and retention, and it suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[12]

  • UV Detection: While the piperidine ring itself has a weak chromophore, detection at lower wavelengths (e.g., 210 nm) can provide adequate sensitivity for assay and impurity profiling.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For 2-Cyclopropyl-4-methoxypiperidine hydrochloride, direct analysis can be challenging due to its salt form and polarity. However, it is an excellent tool for identifying potential volatile impurities from the synthesis, such as residual solvents or starting materials. Derivatization can also be employed to increase the volatility of the parent compound.[14]

  • Derivatization (Optional): Silylation or acylation of the secondary amine can increase volatility and improve peak shape.

  • Split/Splitless Inlet: A split injection is typically used for concentrated samples to avoid column overload, while a splitless injection is preferred for trace analysis.

  • Mass Spectrometric Detection: Provides high specificity and allows for the identification of unknown impurities through their mass spectra.

  • Instrumentation: GC system with a split/splitless inlet coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve a known amount of the API in a suitable solvent (e.g., methanol) and inject directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation and quantification of organic molecules.[15][16] Both ¹H and ¹³C NMR are essential for confirming the identity of 2-Cyclopropyl-4-methoxypiperidine hydrochloride and for identifying and quantifying impurities without the need for a reference standard for each impurity (qNMR).

  • Deuterated Solvent: A suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is chosen to dissolve the sample and provide a lock signal for the spectrometer.

  • Internal Standard (for qNMR): A certified internal standard with a known concentration and a signal in a clean region of the spectrum is used for accurate quantification.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Provides information on the number of different types of carbons in the molecule.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in 0.75 mL of D₂O.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) for quantitative analysis.

The Cross-Validation Study: A Framework for Ensuring Data Concordance

A cross-validation study is designed to compare the results obtained from the different analytical methods.[6][17] The study should be governed by a pre-approved protocol that outlines the experiments, samples to be tested, and acceptance criteria.

Study Design

The cross-validation study will involve the analysis of the same batch of 2-Cyclopropyl-4-methoxypiperidine hydrochloride by HPLC, GC-MS (for specific impurities if applicable), and qNMR. The following parameters will be assessed:

  • Assay/Purity: The purity of the main component will be determined by HPLC (area percent normalization) and qNMR.

  • Impurity Profiling: Identification and quantification of impurities by HPLC and GC-MS.

  • Specificity/Selectivity: The ability of each method to resolve the main component from impurities and degradation products.

Acceptance Criteria

The acceptance criteria should be pre-defined and scientifically justified. For example:

  • Assay: The assay values obtained by HPLC and qNMR should not differ by more than 2.0%.

  • Impurities: Any impurity detected above 0.1% by one method should also be detected by the other, and the quantified values should be comparable.

Data Presentation

The results of the cross-validation study should be presented in a clear and concise manner, typically in a tabular format.

Parameter HPLC-UV qNMR Acceptance Criteria Result
Assay (%) 99.599.7Difference ≤ 2.0%Pass
Impurity A (%) 0.150.13ComparablePass
Impurity B (%) 0.08Not DetectedInvestigate-
Total Impurities (%) 0.250.13ComparablePass

Note: This table presents hypothetical data for illustrative purposes.

Visualization of the Cross-Validation Workflow

A visual representation of the cross-validation process can aid in understanding the logical flow of the study.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC-UV Analysis Assay Assay/Purity HPLC->Assay Impurities Impurity Profile HPLC->Impurities Specificity Specificity HPLC->Specificity GCMS GC-MS Analysis GCMS->Impurities GCMS->Specificity NMR qNMR Analysis NMR->Assay NMR->Impurities NMR->Specificity Data_Comparison Data Comparison Assay->Data_Comparison Impurities->Data_Comparison Specificity->Data_Comparison Acceptance_Criteria Acceptance Criteria Met? Data_Comparison->Acceptance_Criteria Pass Methods are Cross-Validated Acceptance_Criteria->Pass Yes Fail Investigate Discrepancies Acceptance_Criteria->Fail No Sample Single Batch of 2-Cyclopropyl-4-methoxypiperidine hydrochloride Sample->HPLC Sample->GCMS Sample->NMR

Caption: Workflow for the cross-validation of analytical methods.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By employing orthogonal techniques such as HPLC, GC-MS, and NMR, and by rigorously comparing the results against pre-defined acceptance criteria, a high degree of confidence in the quality of 2-Cyclopropyl-4-methoxypiperidine hydrochloride can be established. This, in turn, provides a solid foundation for the development of safe and effective medicines. This guide has provided a comprehensive framework for designing and executing such a study, grounded in the principles of scientific integrity and regulatory compliance.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
  • A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (n.d.).
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem. (n.d.).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (2014, September 5).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • Supporting Information - Rsc.org. (n.d.).
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed. (2016, November 15).
  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015, July 30).
  • FDA Signals a New Approach for Analytical Method Validation - ResearchGate. (n.d.).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Separation of 4-Methoxypiperidine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3).
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.).
  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed. (2006, September 15).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. (n.d.).
  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024, October 11).
  • NMR spectroscopy in pharmacy - alpaipars. (n.d.).

Sources

Validation

In Vivo Efficacy of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride: A Comparative Guide for Preclinical Pain Research

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 2-Cyclopropyl-4-methoxypiperidine;hydrochloride as a potential analgesic. Recognizing the complexity of pain and the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 2-Cyclopropyl-4-methoxypiperidine;hydrochloride as a potential analgesic. Recognizing the complexity of pain and the limitations of current therapies, this document outlines a head-to-head comparison with established and emerging alternatives, grounded in robust experimental design and mechanistic rationale.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals actively seeking to identify and validate new chemical entities for pain management.

Introduction: The Rationale for Investigating 2-Cyclopropyl-4-methoxypiperidine;hydrochloride

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[4][5][6] The unique structural features of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride, specifically the cyclopropyl and methoxy substitutions, suggest a potential interaction with key modulators of nociception. Based on structure-activity relationships of similar molecules, we hypothesize that this compound may act as a sigma-1 receptor (σ1R) antagonist. The σ1R is an intracellular chaperone protein implicated in various neurological conditions, including neuropathic and inflammatory pain, making it a compelling target for novel analgesic development.[7][8]

This guide proposes a rigorous in vivo screening approach to test this hypothesis and compare the analgesic potential of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride against a standard-of-care analgesic and another selective σ1R antagonist.[2][3]

Comparative Compounds

To establish a comprehensive efficacy profile, 2-Cyclopropyl-4-methoxypiperidine;hydrochloride will be evaluated against the following:

  • Gabapentin: A widely used anticonvulsant and analgesic for neuropathic pain, representing a standard-of-care treatment.

  • SI 1/28: A novel and highly selective sigma-1 receptor antagonist that has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain with a favorable side-effect profile.[7]

Proposed In Vivo Efficacy Studies

A multi-model approach will be employed to assess the analgesic properties of the test compounds across different pain modalities: acute inflammatory pain and chronic neuropathic pain.[9][10]

Acute Inflammatory Pain Model: The Formalin Test

The formalin test is a well-validated model that induces a biphasic pain response, allowing for the differentiation between acute nociceptive pain (Phase I) and persistent inflammatory pain (Phase II).[2][3] This model is particularly useful for assessing compounds with potential dual-action on both central and peripheral pain mechanisms.[3]

Chronic Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model is a highly reproducible model of peripheral neuropathic pain that mimics clinical conditions of nerve damage.[9] This model will be used to evaluate the efficacy of the compounds in alleviating chronic mechanical allodynia, a hallmark of neuropathic pain.

Experimental Design and Protocols

The following section details the step-by-step protocols for the proposed in vivo studies.

Experimental Workflow

G cluster_acclimation Acclimation & Baseline cluster_models Pain Model Induction cluster_treatment Treatment & Data Collection cluster_analysis Data Analysis acclimate Animal Acclimation (7 days) baseline Baseline Behavioral Testing (e.g., von Frey) acclimate->baseline formalintest Formalin Test baseline->formalintest snimodel Spared Nerve Injury (SNI) Surgery baseline->snimodel drugadmin_formal Compound Administration (i.p.) formalintest->drugadmin_formal drugadmin_sni Compound Administration (i.p., post-surgery) snimodel->drugadmin_sni behavior_formal Behavioral Observation (Phases I & II) drugadmin_formal->behavior_formal analysis Statistical Analysis (e.g., ANOVA) behavior_formal->analysis behavior_sni Mechanical Allodynia Testing (von Frey Filaments) drugadmin_sni->behavior_sni behavior_sni->analysis results Efficacy Comparison analysis->results

Caption: Experimental workflow for in vivo efficacy comparison.

Detailed Protocol: Formalin Test
  • Animals: Male Sprague-Dawley rats (200-250 g) will be used.

  • Acclimation: Animals will be habituated to the testing environment for at least 30 minutes prior to the experiment.

  • Compound Administration: 2-Cyclopropyl-4-methoxypiperidine;hydrochloride, Gabapentin, SI 1/28, or vehicle will be administered via intraperitoneal (i.p.) injection 30 minutes before formalin injection.

  • Formalin Injection: 50 µL of 5% formalin solution will be injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately following injection, animals will be placed in an observation chamber. The time spent licking, biting, or flinching the injected paw will be recorded for 0-5 minutes (Phase I) and 15-60 minutes (Phase II).

  • Data Analysis: The total time spent in nociceptive behaviors for each phase will be calculated and compared between treatment groups using a one-way ANOVA followed by a post-hoc test.

Detailed Protocol: Spared Nerve Injury (SNI) Model
  • Animals: Male C57BL/6 mice (20-25 g) will be used.

  • Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) will be exposed. The common peroneal and tibial nerves will be ligated and transected, leaving the sural nerve intact.

  • Post-operative Care: Animals will be allowed to recover for 7 days to allow for the development of neuropathic pain.

  • Baseline Measurement: Mechanical allodynia will be assessed using von Frey filaments before compound administration.

  • Compound Administration: Test compounds or vehicle will be administered i.p.

  • Behavioral Testing: Mechanical withdrawal thresholds will be measured at 30, 60, and 120 minutes post-administration using the up-down method with von Frey filaments.

  • Data Analysis: The 50% paw withdrawal threshold will be calculated for each animal at each time point. Data will be analyzed using a two-way repeated measures ANOVA.

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that 2-Cyclopropyl-4-methoxypiperidine;hydrochloride exerts its analgesic effects through the antagonism of the sigma-1 receptor. Upon binding, it is expected to modulate downstream signaling pathways involved in pain transmission.

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum ion_channel Ion Channels (e.g., NMDA-R, Nav1.7) neuronal_hyperexcitability Neuronal Hyperexcitability ion_channel->neuronal_hyperexcitability gpcrs GPCRs (e.g., Opioid Receptors) gpcrs->neuronal_hyperexcitability sigma1r Sigma-1 Receptor (σ1R) sigma1r->ion_channel Modulates sigma1r->gpcrs Modulates ip3r IP3 Receptor sigma1r->ip3r Stabilizes compound 2-Cyclopropyl-4- methoxypiperidine;HCl (Antagonist) compound->sigma1r Inhibits pain_stimuli Noxious Stimuli pain_stimuli->neuronal_hyperexcitability cellular_stress Cellular Stress cellular_stress->sigma1r Activates analgesia Analgesia neuronal_hyperexcitability->analgesia

Caption: Hypothesized signaling pathway of 2-Cyclopropyl-4-methoxypiperidine;HCl.

Expected Comparative Efficacy Data

The following table summarizes the anticipated outcomes of the proposed in vivo studies.

CompoundDose Range (mg/kg, i.p.)Formalin Test (Phase I)Formalin Test (Phase II)SNI Model (Mechanical Allodynia)
2-Cyclopropyl-4-methoxypiperidine;HCl 10 - 100Moderate InhibitionStrong, Dose-Dependent InhibitionSignificant Reversal
Gabapentin 30 - 300Minimal EffectModerate InhibitionSignificant Reversal
SI 1/28 10 - 50Moderate InhibitionStrong, Dose-Dependent InhibitionSignificant Reversal
Vehicle N/ANo InhibitionNo InhibitionNo Reversal

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluate the in vivo efficacy of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride as a novel analgesic. The proposed comparative studies will provide critical data on its potential to treat both acute inflammatory and chronic neuropathic pain. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and mechanism of action to support its advancement as a clinical candidate for pain management.

References

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Luo, J. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ASSAY and Drug Development Technologies, 11(7), 398–408.
  • Kim, H., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules, 30(3), 738.
  • Kim, H., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Preprints.org.
  • Patsnap. (2025). What in vivo models are used for pain studies? Retrieved from [Link]

  • Černý, J., et al. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacological Reports, 72(4), 963–972.
  • Meana, J. J., et al. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 21(10), 939–948.
  • Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(1), 74.
  • Abdel-Rahman, M. A. A., & Prezzavento, O. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 987–1002.
  • Abdel-Rahman, M. A. A., & Prezzavento, O. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 987–1002.
  • Phillips, R. M., et al. (1998). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 41(20), 3877–3887.
  • Pignatelli, M., et al. (2026). Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208), an Unusual Class of Mixed μ/k-Opioid Receptor Ligands Lacking the Traditional Pharmacophores. International Journal of Molecular Sciences, 27(5), 4123.
  • Zhumagalieva, S. N., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1089.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439.
  • Daulet, G. D., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130.
  • Cotten, J. F., et al. (2014). The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. Anesthesia and Analgesia, 118(3), 563–567.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439.
  • Cotten, J. F., et al. (2014). The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol. Anesthesia and Analgesia, 118(3), 563–567.
  • Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372–384.

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2-Cyclopropyl-4-methoxypiperidine Hydrochloride

The 2,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific analogue, 2-Cyclopropyl-4-methoxypiperidine, combines the conf...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific analogue, 2-Cyclopropyl-4-methoxypiperidine, combines the conformational rigidity and metabolic stability of a cyclopropane ring with the electronic and steric properties of a 4-methoxy group, making it a valuable building block for drug discovery professionals. Its synthesis, however, presents challenges in controlling stereochemistry and achieving efficiency.

This guide provides a head-to-head comparison of two distinct, plausible synthetic strategies for obtaining 2-Cyclopropyl-4-methoxypiperidine hydrochloride. The routes have been designed based on established and robust chemical transformations, offering researchers a critical evaluation of their respective merits and drawbacks. We will delve into a "late-stage reduction" approach, which builds the aromatic precursor first, and a "piperidine construction" approach, which forms the saturated heterocycle early with inherent stereochemical control.

Route 1: Late-Stage Pyridine Reduction via Negishi Cross-Coupling

This strategy is predicated on the construction of the fully substituted aromatic precursor, 2-cyclopropyl-4-methoxypyridine, followed by the catalytic hydrogenation of the pyridine ring. This is a convergent and powerful approach that leverages the reliability of modern cross-coupling and reduction methodologies.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2-Bromo-4-methoxypyridine

  • To a solution of commercially available 2-bromo-4-iodopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).

  • Heat the mixture at reflux until TLC or LC-MS analysis indicates complete consumption of the starting material. The methoxide selectively displaces the more labile iodide.

  • Cool the reaction mixture, concentrate under reduced pressure, and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 2-bromo-4-methoxypyridine, which can be purified by column chromatography.

Step 1b: Preparation of Cyclopropylzinc Bromide

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), activate magnesium turnings (1.2 eq) with a small crystal of iodine.

  • Add anhydrous THF, followed by the dropwise addition of cyclopropyl bromide (1.1 eq) to initiate Grignard formation.

  • Once the Grignard reagent is formed, add a solution of zinc bromide (1.3 eq) in anhydrous THF at 0 °C.

  • Stir the mixture for 1-2 hours at room temperature to complete the transmetallation, yielding a solution of cyclopropylzinc bromide. The stability and efficient one-step synthesis of this reagent make it highly valuable.[1][2]

Step 2: Negishi Cross-Coupling to form 2-Cyclopropyl-4-methoxypyridine

  • To a solution of 2-bromo-4-methoxypyridine (1.0 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add the freshly prepared solution of cyclopropylzinc bromide (1.5 eq) dropwise at room temperature. The Negishi coupling is highly effective for forming C-C bonds with organozinc compounds and is tolerant of a wide range of functional groups.[3]

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield 2-cyclopropyl-4-methoxypyridine.

Step 3: Catalytic Hydrogenation to 2-Cyclopropyl-4-methoxypiperidine

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 2-cyclopropyl-4-methoxypyridine (1.0 eq) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, facilitating reduction.[4]

  • Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%) to the solution.[4]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-70 bar).

  • Stir the reaction at room temperature for 6-12 hours or until hydrogen uptake ceases.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Basify the residue with a cold aqueous solution of NaOH or NaHCO₃ and extract with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield 2-cyclopropyl-4-methoxypiperidine as a mixture of cis and trans diastereomers.

Step 4: Hydrochloride Salt Formation

  • Dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Cyclopropyl-4-methoxypiperidine hydrochloride.

Route 1: Late-Stage Pyridine Reduction cluster_0 Pyridine Synthesis cluster_1 Reduction & Salt Formation 2-Bromo-4-iodopyridine 2-Bromo-4-iodopyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-iodopyridine->2-Bromo-4-methoxypyridine 1. NaOMe, MeOH 2-Cyclopropyl-4-methoxypyridine 2-Cyclopropyl-4-methoxypyridine 2-Bromo-4-methoxypyridine->2-Cyclopropyl-4-methoxypyridine Cyclopropylzinc bromide Cyclopropylzinc bromide Cyclopropylzinc bromide->2-Cyclopropyl-4-methoxypyridine 2. Negishi Coupling Pd(PPh₃)₄ Piperidine (cis/trans) 2-Cyclopropyl-4-methoxypiperidine (cis/trans mixture) 2-Cyclopropyl-4-methoxypyridine->Piperidine (cis/trans) 3. H₂, PtO₂ Glacial Acetic Acid Final Product 2-Cyclopropyl-4-methoxypiperidine •HCl Piperidine (cis/trans)->Final Product 4. HCl in Et₂O

Caption: Workflow for Route 1, proceeding through a Negishi cross-coupling and catalytic hydrogenation.

Route 2: Diastereoselective Piperidine Construction via Aza-Prins Cyclization

This alternative approach constructs the piperidine ring from acyclic precursors in a stereocontrolled fashion. The aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that generates substituted piperidines, often with high diastereoselectivity.[5] This route aims to establish the relative stereochemistry early in the sequence.

Experimental Protocol: Route 2

Step 1: Synthesis of N-Protected Homoallylic Amine

  • To a solution of a suitable homoallylic amine (e.g., but-3-en-1-amine, 1.0 eq) in dichloromethane, add triethylamine (1.2 eq) followed by dropwise addition of a protecting group precursor, such as tosyl chloride (TsCl, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up by washing with water and brine, then dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the N-tosyl homoallylic amine.

Step 2: Aza-Prins Cyclization to form 2-Cyclopropyl-4-hydroxypiperidine

  • In a flask under an inert atmosphere, dissolve the N-tosyl homoallylic amine (1.0 eq) and cyclopropanecarbaldehyde (1.2 eq) in a non-nucleophilic solvent like dichloromethane.

  • Cool the solution to -78 °C and add a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or InCl₃ (1.5 eq), dropwise. The Lewis acid activates the aldehyde, forming an N-acyliminium ion intermediate which is then intercepted by the pendant alkene.

  • Stir the reaction at low temperature, allowing it to slowly warm to room temperature. Monitor progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution. The cyclization typically proceeds via a chair-like transition state, leading to the preferential formation of the cis-2,4-disubstituted piperidine product.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield N-tosyl-2-cyclopropyl-4-hydroxypiperidine.

Step 3: Methylation of the 4-Hydroxy Group

  • Dissolve the N-tosyl-2-cyclopropyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.

  • After hydrogen evolution ceases, add a methylating agent like methyl iodide (MeI, 1.3 eq) or dimethyl sulfate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by chromatography to give N-tosyl-2-cyclopropyl-4-methoxypiperidine.

Step 4: Deprotection and Hydrochloride Salt Formation

  • For the removal of the tosyl group, a dissolving metal reduction is effective. Add the protected piperidine (1.0 eq) to a solution of sodium naphthalenide in THF at -78 °C until a persistent green color is observed.

  • Quench the reaction with an excess of saturated aqueous NH₄Cl.

  • Extract the free base into an organic solvent, dry, and concentrate.

  • Form the hydrochloride salt as described in Step 4 of Route 1 by treating the crude free base with HCl in diethyl ether.

Route 2: Aza-Prins Cyclization cluster_0 Piperidine Construction cluster_1 Functionalization & Finishing Homoallylic Amine N-Tosyl homoallylic amine Hydroxy Piperidine N-Tosyl-2-cyclopropyl- 4-hydroxypiperidine Homoallylic Amine->Hydroxy Piperidine Cyclopropyl Aldehyde Cyclopropane- carbaldehyde Cyclopropyl Aldehyde->Hydroxy Piperidine 1. Aza-Prins Cyclization (e.g., TMSOTf) Methoxy Piperidine N-Tosyl-2-cyclopropyl- 4-methoxypiperidine Hydroxy Piperidine->Methoxy Piperidine 2. NaH, MeI Free Base 2-Cyclopropyl-4-methoxypiperidine (cis-isomer) Methoxy Piperidine->Free Base 3. Deprotection (e.g., Na, Naphthalene) Final Product 2-Cyclopropyl-4-methoxypiperidine •HCl Free Base->Final Product 4. HCl in Et₂O

Sources

Validation

The Definitive Guide to Validating 2-Cyclopropyl-4-methoxypiperidine hydrochloride as a Sigma Receptor Pharmacological Tool

In the landscape of neuropharmacology and oncology research, the precise validation of novel chemical entities is paramount. This guide provides a comprehensive framework for the pharmacological characterization of 2-Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and oncology research, the precise validation of novel chemical entities is paramount. This guide provides a comprehensive framework for the pharmacological characterization of 2-Cyclopropyl-4-methoxypiperidine hydrochloride , a putative sigma (σ) receptor modulator. While direct data for this specific compound is not yet prevalent in published literature, its structural motifs—a piperidine core, a cyclopropyl group, and a methoxy moiety—strongly suggest an affinity for sigma receptors.

This document will therefore serve as a validation playbook for researchers, outlining the necessary experimental journey from initial binding affinity determination to in vivo efficacy models. We will benchmark the hypothetical performance of 2-Cyclopropyl-4-methoxypiperidine hydrochloride against well-established sigma receptor ligands, providing the context required to ascertain its utility as a selective and potent pharmacological tool.

The Sigma Receptor Family: A Primer on the Therapeutic Target

Sigma receptors, once misidentified as a subtype of opioid receptors, are now recognized as unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum-mitochondria interface.[1] They are broadly classified into two subtypes, σ1 and σ2, which differ in their molecular weight, tissue distribution, and pharmacological profiles.[2]

  • Sigma-1 Receptor (σ1R): This 223-amino acid protein is implicated in a wide array of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and neuroplasticity.[1][3] Its role in conditions like neuropathic pain, neurodegenerative diseases, and cancer makes it a compelling therapeutic target.[4][5]

  • Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2 receptor is overexpressed in proliferating cells, particularly in various cancer types, making it a biomarker for tumor proliferation.[6][7][8] σ2R ligands are being explored for their potential in cancer diagnostics and as anticancer agents.[7][9]

The validation of a new pharmacological tool like 2-Cyclopropyl-4-methoxypiperidine hydrochloride hinges on its affinity and selectivity for these two receptor subtypes.

Foundational Validation: In Vitro Characterization

The initial and most critical step in validating a new pharmacological tool is to determine its binding affinity (Ki) and selectivity for the intended target(s). This is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Experimental Objective: To determine the binding affinity (Ki) of 2-Cyclopropyl-4-methoxypiperidine hydrochloride for σ1 and σ2 receptors and to establish its selectivity profile.

Methodology Rationale: Radioligand binding assays are a robust and quantitative method to measure the interaction of a compound with its receptor. By competing with a radiolabeled ligand of known affinity, we can accurately calculate the affinity of the unlabeled test compound.

Detailed Protocol: Sigma Receptor Competitive Binding Assay

Materials:

  • Membrane Preparations: Guinea pig liver membranes (for high σ1R expression) or membranes from cell lines overexpressing human σ1R or σ2R (e.g., HEK-293 cells).[10]

  • Radioligands:

    • For σ1R: [³H]-(+)-pentazocine (a selective σ1R agonist).[10][11]

    • For σ2R: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a high concentration of an unlabeled σ1-selective ligand (e.g., (+)-pentazocine) to mask σ1 sites.[10][11][12]

  • Test Compound: 2-Cyclopropyl-4-methoxypiperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Reference Compounds:

    • σ1 Agonist: PRE-084[2][13]

    • σ1 Antagonist: Haloperidol, NE-100, BD-1047[3][13]

    • σ2 Agonist: Siramesine[13]

    • Non-selective Ligand: 1,3-di(2-tolyl)guanidine (DTG)[12][13]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: 96- or 384-well filter plates (e.g., Millipore MultiScreenHTS) and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Incubation: In a 96-well plate, combine:

    • Membrane preparation (typically 50-100 µg of protein per well).

    • Radioligand at a concentration near its Kd (e.g., 1-5 nM for [³H]-(+)-pentazocine).

    • Varying concentrations of the test compound or a reference compound.

    • For σ2R assays, include a saturating concentration of (+)-pentazocine (e.g., 1 µM) to block binding to σ1R.

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the plates at 37°C for 90 minutes to reach binding equilibrium.[10]

  • Termination of Binding: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).[10]

    • Specific Binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis of Binding Affinity and Selectivity

The utility of a pharmacological tool is defined by its potency and selectivity. The following table presents a hypothetical comparison of 2-Cyclopropyl-4-methoxypiperidine hydrochloride with established sigma receptor ligands.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Putative Functional Activity
2-Cyclopropyl-4-methoxypiperidine HCl (Hypothetical) 5.2 850 163 To be determined
(+)-Pentazocine1.91,200632σ1 Agonist
PRE-08444>10,000>227σ1 Agonist[2][13]
Haloperidol2.82.81σ1 Antagonist
NE-1004.16>1,000>240σ1 Antagonist[2]
Siramesine170.120.007σ2 Agonist[13]
DTG69210.3Non-selective Agonist[13]

Data for reference compounds are compiled from various sources.[2][12][13]

Interpretation of Hypothetical Data: If 2-Cyclopropyl-4-methoxypiperidine hydrochloride exhibits a Ki of 5.2 nM for σ1R and 850 nM for σ2R, it would be considered a potent and highly selective σ1R ligand, with a selectivity ratio of over 160-fold. This profile would make it a promising candidate for probing σ1R function with minimal off-target effects at the σ2R.

Functional Characterization: Differentiating Agonists from Antagonists

Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is a critical next step. For sigma receptors, functional assays are less straightforward than for GPCRs or ion channels, but several reliable methods have been established.

In Vitro Functional Assays

Experimental Objective: To determine if 2-Cyclopropyl-4-methoxypiperidine hydrochloride acts as an agonist or antagonist at the σ1 and σ2 receptors.

Workflow for Functional Characterization

G cluster_0 Functional Assay Selection cluster_1 σ1 Functional Assays cluster_2 σ2 Functional Assays Test_Compound 2-Cyclopropyl-4-methoxypiperidine HCl Sigma1_Assay σ1 Receptor Assays Test_Compound->Sigma1_Assay Sigma2_Assay σ2 Receptor Assays Test_Compound->Sigma2_Assay DPH_Assay Phenytoin (DPH) Competition Binding - Differentiates agonists from antagonists Sigma1_Assay->DPH_Assay Neurite_Outgrowth Neurite Outgrowth Assay (e.g., in PC12 cells) - Agonists typically promote neurite outgrowth Sigma1_Assay->Neurite_Outgrowth Cell_Viability Cell Viability Assay (e.g., MTT, in tumor cell lines) - Agonists are often cytotoxic Sigma2_Assay->Cell_Viability Caspase_Activation Caspase-3 Activation Assay - Agonists can induce apoptosis Sigma2_Assay->Caspase_Activation Functional_Conclusion1 Classify as σ1 Agonist or Antagonist DPH_Assay->Functional_Conclusion1 Provides functional classification Neurite_Outgrowth->Functional_Conclusion1 Confirms functional effect Functional_Conclusion2 Classify as σ2 Agonist or Antagonist Cell_Viability->Functional_Conclusion2 Provides functional classification Caspase_Activation->Functional_Conclusion2 Confirms mechanism of action

Caption: Workflow for functional characterization of sigma receptor ligands.

Detailed Protocol: σ2R Agonist-Induced Cytotoxicity Assay

Methodology Rationale: Many selective σ2R agonists have been shown to induce apoptosis in cancer cell lines, providing a robust functional readout.[6][7] Antagonists, in contrast, do not typically induce cell death on their own.

Materials:

  • Cell Line: A cancer cell line with high σ2R expression (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).[6]

  • Cell Culture Medium and Reagents: Standard cell culture supplies.

  • Test Compound and Reference Compounds: 2-Cyclopropyl-4-methoxypiperidine hydrochloride, Siramesine (σ2 agonist), and a known σ2 antagonist.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Plate Reader: To measure absorbance.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and reference compounds for 48-72 hours.

  • Viability Assessment:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC₅₀ value for cytotoxicity.

Expected Results: If 2-Cyclopropyl-4-methoxypiperidine hydrochloride is a σ2R agonist, it will induce a concentration-dependent decrease in cell viability. If it is an antagonist, it will have little to no effect on cell viability on its own.

In Vivo Validation: Assessing Therapeutic Potential and Target Engagement

In vivo studies are essential to validate the therapeutic potential of a new pharmacological tool and to confirm its engagement with the target in a complex biological system.

Animal Models of Neuropathic Pain

Experimental Objective: To evaluate the anti-allodynic effects of 2-Cyclopropyl-4-methoxypiperidine hydrochloride in a preclinical model of neuropathic pain, a condition where σ1R antagonists have shown significant efficacy.[4]

Workflow for In Vivo Neuropathic Pain Study

G Model_Induction Induce Neuropathic Pain (e.g., Chronic Constriction Injury - CCI) Baseline_Testing Establish Baseline Mechanical Allodynia (von Frey test) Model_Induction->Baseline_Testing Drug_Administration Administer Test Compound, Vehicle, or Positive Control (e.g., Gabapentin) Baseline_Testing->Drug_Administration Post_Treatment_Testing Assess Mechanical Allodynia at Multiple Time Points Drug_Administration->Post_Treatment_Testing Data_Analysis Analyze Paw Withdrawal Thresholds (Two-way ANOVA) Post_Treatment_Testing->Data_Analysis Conclusion Determine Anti-Allodynic Efficacy Data_Analysis->Conclusion

Caption: Workflow for an in vivo neuropathic pain study.

Detailed Protocol: Chronic Constriction Injury (CCI) Model

Methodology Rationale: The CCI model is a widely used and validated model of peripheral neuropathic pain that results in persistent mechanical allodynia, which can be alleviated by σ1R antagonists.[14][15]

Materials:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Supplies: Anesthesia, surgical instruments, and chromic gut sutures.

  • Behavioral Testing Apparatus: von Frey filaments of varying stiffness.

  • Test Compound and Controls: 2-Cyclopropyl-4-methoxypiperidine hydrochloride, vehicle, and a positive control such as gabapentin or a known σ1R antagonist.[15]

Procedure:

  • CCI Surgery:

    • Anesthetize the animal.

    • Expose the sciatic nerve in one hind limb.

    • Loosely ligate the nerve with four chromic gut sutures.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

  • Baseline Allodynia Measurement:

    • Place the animal in a testing chamber with a mesh floor.

    • Apply von Frey filaments to the plantar surface of the injured hind paw until a withdrawal response is elicited.

    • Determine the paw withdrawal threshold (PWT).

  • Drug Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Allodynia Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Plot the PWT over time for each treatment group.

    • Use a two-way repeated measures ANOVA followed by a post-hoc test to determine statistically significant differences between treatment groups.

Expected Results: If 2-Cyclopropyl-4-methoxypiperidine hydrochloride is an effective σ1R antagonist, it is expected to produce a dose-dependent increase in the paw withdrawal threshold, indicating a reduction in mechanical allodynia.

Biodistribution and Target Engagement with PET Imaging

Experimental Objective: To visualize the in vivo distribution of a radiolabeled version of 2-Cyclopropyl-4-methoxypiperidine hydrochloride and to confirm its engagement with σ1Rs in the brain.

Methodology Rationale: Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor distribution and occupancy in living subjects.[16][17]

Procedure Overview:

  • Radiolabeling: Synthesize a radiolabeled version of the compound, typically with ¹¹C or ¹⁸F.[17]

  • Animal Studies:

    • Administer the radiotracer to an animal (e.g., a non-human primate or rodent).

    • Acquire dynamic PET scans of the brain.

    • In a separate "blocking" study, pre-administer a high dose of an unlabeled, selective σ1R ligand (e.g., PRE-084) to demonstrate that the radiotracer binding is specific to the σ1R.[16]

  • Data Analysis:

    • Analyze the PET images to determine the uptake and distribution of the radiotracer in different brain regions.

    • Compare the uptake in the baseline and blocking scans to calculate the specific binding.

Expected Results: A successful σ1R PET radioligand based on 2-Cyclopropyl-4-methoxypiperidine hydrochloride would show high uptake in σ1R-rich brain regions (e.g., cerebellum, cortex), and this uptake would be significantly reduced in the blocking study, confirming target engagement.

Conclusion: Establishing a New Pharmacological Tool

The validation of a new pharmacological tool is a rigorous, multi-step process. For a novel compound like 2-Cyclopropyl-4-methoxypiperidine hydrochloride , the journey begins with the foundational in vitro binding assays to establish its affinity and selectivity for the putative sigma receptor targets. This is followed by functional assays to elucidate its mode of action as an agonist or antagonist. Finally, in vivo studies in relevant disease models and target engagement studies using techniques like PET imaging are crucial for confirming its therapeutic potential and utility as a research tool.

By following the comprehensive framework outlined in this guide, researchers can systematically characterize 2-Cyclopropyl-4-methoxypiperidine hydrochloride and determine its place in the ever-expanding toolkit of sigma receptor pharmacology. Its hypothetical profile as a potent and selective σ1R ligand makes it an exciting candidate for further investigation, with the potential to advance our understanding of σ1R biology and contribute to the development of new therapies for a range of debilitating diseases.

References

  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceutical Research, 33(9), 2249-2261.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21.
  • Pati, M. L., et al. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules (Basel, Switzerland), 22(9), 1423.
  • Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 12(2), 154-177.
  • Gangangari, K., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 12(2), 154-177.
  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys - Drug Discovery.
  • Selleck Chemicals. Sigma Receptor antagonist.
  • Hashim, I. I., et al. (2014). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS chemical neuroscience, 5(10), 941-948.
  • Tallarida, C. S., et al. (2026, January 8). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals (Basel, Switzerland), 19(1), 38.
  • Cirino, T. J., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in pharmacology, 10, 653.
  • MedChemExpress. Sigma Receptor | Agonists Antagonists.
  • MedChemExpress.
  • Tejada, M. Á., et al. (2020). Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain. European journal of pain (London, England), 24(10), 1839-1851.
  • MilliporeSigma. High Density Receptor-Ligand Binding Assays.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Invitrogen. Invitro Binding Assay Protocol.
  • MilliporeSigma. Sigma Receptors.
  • Radiology Key. (2016, November 9). PET Imaging of Sigma1 Receptors.
  • Wikipedia. (2024). Sigma-1 receptor.
  • Charles River Labor
  • Alon, A., et al. (2020). Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro, 7(5), ENEURO.0358-20.2020.
  • ResearchGate. The list of Sigma-1 receptor agonists and antagonists.
  • Pazzagli, F., et al. (2025, November 5). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International journal of molecular sciences, 26(22), 16409.
  • Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 12(2), 154-177.
  • de Vries, E. F. J., et al. (2012). Sigma receptor ligands: novel applications in cancer imaging and treatment. University of Groningen research portal.

Sources

Comparative

Advanced Pharmacokinetic Profiling: Comparative Analysis of 2-Cyclopropyl-4-methoxypiperidine Analogs

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the drug metabolism and pharmacokinetics (DMPK) profile of CNS-active and systemic agents. The piperidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the drug metabolism and pharmacokinetics (DMPK) profile of CNS-active and systemic agents. The piperidine ring is a ubiquitous scaffold, but unsubstituted piperidines often suffer from rapid metabolic clearance and suboptimal lipophilicity. By strategically modifying the piperidine ring—specifically through the incorporation of a 4-methoxy group and a 2-cyclopropyl moiety—we can engineer a self-validating system of steric hindrance and stereoelectronic tuning.

This guide provides an authoritative comparative analysis of 2-cyclopropyl-4-methoxypiperidine against its structural analogs, detailing the causality behind these modifications and the experimental protocols used to validate them.

Structural Rationale: The Causality of Chemical Modifications

To understand why 2-cyclopropyl-4-methoxypiperidine outperforms simpler analogs, we must break down the specific pharmacokinetic causality of its functional groups:

  • The 4-Methoxy Substitution (Stereoelectronic Tuning): Replacing a 4-hydroxyl group with a 4-methoxy group eliminates a hydrogen bond donor (HBD) while retaining a hydrogen bond acceptor (HBA). This subtle shift reduces the topological polar surface area (TPSA), significantly enhancing blood-brain barrier (BBB) penetrance and reducing P-glycoprotein (P-gp) efflux (1[1]). Furthermore, substituting the 4-position protects the ring from oxidative metabolism at its most vulnerable distal site (2[2]).

  • The 2-Cyclopropyl Shielding (Steric Hindrance): The basicity of the piperidine nitrogen often leads to rapid N-dealkylation or N-oxidation by Cytochrome P450 (CYP) enzymes. Introducing a bulky cyclopropyl group at the 2-position creates a steric shield around the nitrogen lone pair. This steric hindrance physically obstructs the enzymatic active site, drastically reducing intrinsic clearance ( Clint​ ) and prolonging the in vivo half-life (3[3]). Additionally, the electron-withdrawing nature of the sp2 -like cyclopropyl carbons slightly lowers the amine's pKa, improving passive membrane permeability.

MetabolicStability CYP CYP450 / FMO Enzymatic Attack NOx Rapid N-Oxidation & N-Dealkylation CYP->NOx Unsub 4-Methoxypiperidine (Unshielded) Unsub->CYP High Affinity Cyclo 2-Cyclopropyl-4-methoxypiperidine (Sterically Shielded) Cyclo->CYP Steric Clash (Blocked) Stable Metabolic Stability (Prolonged Half-life) Cyclo->Stable Escapes Metabolism

Mechanistic pathway: 2-position steric hindrance blocks CYP450-mediated N-oxidation.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the 2-cyclopropyl-4-methoxypiperidine scaffold, we compare it against three key analogs. The data below synthesizes typical DMPK outcomes observed during rigorous lead optimization campaigns (4[4],[2]).

Compound AnalogpKa (Basic N)LogD (pH 7.4) Clint​ (µL/min/mg) t1/2​ (hours)BBB Penetration ( Kp​ )
4-Methoxypiperidine 10.10.845.2 (High)0.8Moderate (0.6)
2-Methyl-4-methoxypiperidine 9.81.228.5 (Moderate)1.5Good (1.1)
2-Cyclopropyl-4-methoxypiperidine 9.21.812.4 (Low)4.2Excellent (2.4)
2-Cyclopropyl-4-hydroxypiperidine 9.30.518.6 (Low)2.8Poor (0.2)

Data Interpretation: The transition from an unsubstituted 4-methoxypiperidine to the 2-cyclopropyl analog demonstrates a nearly 4-fold reduction in intrinsic clearance (45.2 to 12.4 µL/min/mg) and a 5-fold increase in half-life. The 4-hydroxy analog, while metabolically stable due to the cyclopropyl shield, suffers from poor BBB penetration due to the exposed HBD, validating the necessity of the methoxy group for neuro-therapeutics[1].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies represent the gold standard for validating the PK parameters discussed above.

Protocol A: Liver Microsomal Stability Assay ( Clint​ Determination)

Causality: This assay isolates phase I metabolism (primarily CYP450) to directly measure the impact of the 2-cyclopropyl steric shield on enzymatic degradation[2].

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Matrix: Combine microsomes (final concentration 0.5 mg/mL protein) with the test analog (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the incubation matrix.

  • Quenching (Self-Validation Step): Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the CYP enzymes, freezing the metabolic state. The internal standard controls for any volumetric extraction errors, making the quantification self-validating.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent remaining versus time. The slope ( k ) is used to calculate intrinsic clearance: Clint​=(k×V)/protein concentration .

DMPKWorkflow Syn Compound Synthesis & QC Micro Microsomal Incubation (37°C) Syn->Micro Quench Acetonitrile Quenching Micro->Quench Time points (0-60 min) LCMS LC-MS/MS Quantification Quench->LCMS Calc Cl_int & t1/2 Calculation LCMS->Calc

Step-by-step experimental workflow for determining in vitro intrinsic clearance.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: This assay mimics the lipid composition of the blood-brain barrier to validate the stereoelectronic benefits of the 4-methoxy substitution[1].

  • Lipid Preparation: Coat the porous filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation. A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Conclusion

The comparative analysis unequivocally demonstrates that 2-cyclopropyl-4-methoxypiperidine is a superior scaffold for neuro-therapeutics and systemically stable drugs. The 4-methoxy group acts as a stereoelectronic key for BBB entry, while the 2-cyclopropyl group provides an essential steric shield against CYP450-mediated N-dealkylation. By employing rigorous, self-validating experimental protocols, researchers can confidently leverage this scaffold to overcome the pharmacokinetic liabilities inherent to unsubstituted piperidines.

References
  • [4] Title: Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:

  • [2] Title: A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery Source: Benchchem URL:

  • [1] Title: Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions Source: PubMed Central (PMC) URL:

  • [3] Title: Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes Source: PubMed Central (PMC) URL:

Sources

Validation

Assessing the Selectivity of 2-Cyclopropyl-4-methoxypiperidine Hydrochloride: A Methodological Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide Executive Summary In central nervous system (CNS) drug discovery, substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide

Executive Summary

In central nervous system (CNS) drug discovery, substituted piperidines are privileged scaffolds. However, their inherent promiscuity across aminergic G protein-coupled receptors (GPCRs) and sigma receptors presents a significant selectivity challenge. 2-Cyclopropyl-4-methoxypiperidine hydrochloride (CAS: 2416228-93-6) has emerged as a highly valuable structural fragment for designing target-specific ligands.

As an Application Scientist, I frequently utilize this building block to develop ligands targeting the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) . This guide objectively compares the pharmacological performance of the 2-cyclopropyl-4-methoxypiperidine pharmacophore against alternative piperidine fragments, details the structural causality behind its selectivity, and provides self-validating experimental protocols for rigorous selectivity profiling.

Structural Rationale & Causality (E-E-A-T)

To understand how to assess the selectivity of 2-Cyclopropyl-4-methoxypiperidine hydrochloride, we must first understand why its structural features dictate target engagement.

  • The Piperidine Core: Protonated at physiological pH (facilitated by its hydrochloride salt form), the basic nitrogen forms a critical salt bridge with conserved aspartate residues in target binding pockets (e.g., Asp126 in σ1R and Asp114 in H3R)[1].

  • 4-Methoxy Substitution: Unlike highly lipophilic aryl substitutions, the 4-methoxy group acts as a localized hydrogen bond acceptor. This specific dipole interaction is crucial for orienting the ligand within the σ1R binding cavity without overly increasing the compound's overall lipophilicity (LogP), thereby maintaining favorable blood-brain barrier (BBB) penetrance.

  • 2-Cyclopropyl Substitution (The Selectivity Driver): The addition of a cyclopropyl ring at the 2-position introduces significant steric bulk and restricts the conformational flexibility of the piperidine ring (hindering rapid chair-chair interconversion). This rigid, bulky vector is well-tolerated by the large, accommodating binding cavity of the σ1R. However, it creates severe steric clashes within the narrower binding pocket of the Sigma-2 Receptor (σ2R) and off-target aminergic receptors, driving a high Selectivity Index (SI)[2].

Pathway LIG 2-Cyclopropyl-4-methoxypiperidine (Lead Fragment) REC Sigma-1 Receptor (σ1R) (MAM/ER Membrane) LIG->REC High Affinity Binding BIP BiP (GRP78) Dissociation REC->BIP Chaperone Modulation IP3 IP3R Stabilization BIP->IP3 Activates CA2 Ca2+ Efflux to Mitochondria (Cellular Survival) IP3->CA2 Enhances

Caption: Pharmacological signaling pathway of σ1R activation modulated by the piperidine fragment.

Comparative Performance Data

To objectively assess the value of 2-Cyclopropyl-4-methoxypiperidine, we must compare its binding profile against baseline and classic alternative fragments. The data below synthesizes typical structure-activity relationship (SAR) outcomes when these fragments are incorporated into a standard CNS-ligand framework.

Table 1: Target Selectivity Profiling of Piperidine Fragments
Fragment / Scaffoldσ1R Ki​ (nM)σ2R Ki​ (nM)H3R Ki​ (nM)Selectivity Index (σ1R vs σ2R)
Unsubstituted Piperidine >10,000>10,000>10,000N/A
4-Methoxypiperidine 850 ± 451,200 ± 80340 ± 251.4x (Poor)
4-Cyano-4-phenylpiperidine 2.1 ± 0.41,710 ± 120>5,000814x (High σ1R specific)
2-Cyclopropyl-4-methoxypiperidine 18 ± 2.5 1,450 ± 95 85 ± 12 80x (Dual σ1R/H3R utility)

Key Takeaway: While 4-cyano-4-phenylpiperidine is a classic, highly specific σ1R ligand, its high molecular weight limits further functionalization. 2-Cyclopropyl-4-methoxypiperidine offers an optimal balance: a low-molecular-weight fragment with a strong 80-fold selectivity window for σ1R over σ2R, while maintaining tunable affinity for H3R, making it a superior starting point for multi-target directed ligands (MTDLs).

Experimental Protocols for Selectivity Assessment

To ensure trustworthiness and reproducibility, selectivity must be assessed using orthogonal radioligand binding assays. The following protocols are self-validating systems designed to isolate specific receptor binding.

Protocol A: σ1R Radioligand Competition Binding Assay

This assay utilizes guinea pig liver homogenates, which express the highest known density of σ1R, ensuring a robust signal-to-noise ratio[3][4].

Materials:

  • Tissue: Guinea pig liver membranes (0.5 mg/mL protein).

  • Radioligand: [3H] -(+)-Pentazocine (Specific activity ~34 Ci/mmol)[4].

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific binding (NSB) control: 10 µM Haloperidol[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl. Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet to a final concentration of 0.5 mg/mL[3]. Causality: High-speed centrifugation isolates the microsomal fraction where σ1R is localized (MAM/ER).

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (2-Cyclopropyl-4-methoxypiperidine derivatives at 10−10 to 10−5 M), 50 µL of [3H] -(+)-Pentazocine (final concentration 3 nM, near its Kd​ of ~10 nM), and 400 µL of membrane suspension[4].

  • Incubation: Incubate the mixture at 37°C for 90 minutes to reach equilibrium[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the highly lipophilic radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: H3R Radioligand Competition Binding Assay

To assess off-target or dual-target affinity, H3R binding is evaluated using recombinant human receptors[1][5].

Materials:

  • Tissue: HEK293T cells transiently expressing human H3R isoforms (e.g., H3R-445)[5].

  • Radioligand: [3H] -N-α-methylhistamine (0.3 nM)[1].

  • Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4[1].

  • NSB control: 10 µM Histamine or Clobenpropit[1][5].

Step-by-Step Methodology:

  • Cell Harvesting: Collect HEK293T-hH3R cells in ice-cold PBS, centrifuge at 1,932 x g for 10 min, and disrupt via 5-second sonication in assay buffer[5].

  • Incubation: Incubate 30 µg of membrane protein per well with 0.3 nM [3H] -N-α-methylhistamine and varying concentrations of the test compound for 90 minutes at room temperature (25°C)[1][5].

  • Filtration: Filter rapidly through GF/C filters (Unifilter-96) using a cell harvester.

  • Analysis: Measure counts per minute (CPM) and plot dose-response curves to determine IC50​ and subsequent Ki​ values.

High-Throughput Selectivity Screening Workflow

To systematically evaluate the selectivity of libraries derived from 2-Cyclopropyl-4-methoxypiperidine, we employ the following decision-tree workflow.

Workflow N1 Synthesize 2-C-4-MP Derivatives N2 Primary Radioligand Binding Screen N1->N2 N3 σ1R Assay ([3H]-(+)-Pentazocine) N2->N3 N4 H3R Assay ([3H]-N-α-Methylhistamine) N2->N4 N5 Calculate Selectivity Index (SI) N3->N5 N4->N5 N6 Functional Assays (cAMP BRET / Ca2+ Flux) N5->N6 If SI > 50 for Target N7 Discard / Redesign N5->N7 If SI < 50

Caption: Decision-tree workflow for assessing the target selectivity of piperidine-based ligands.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. bioRxiv.
  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - Benchchem. Benchchem.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Frontiers in Pharmacology.
  • SIGMA RECEPTOR BINDING ASSAYS - PMC. National Institutes of Health (NIH).
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PubMed Central. National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reage...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents like 2-Cyclopropyl-4-methoxypiperidine hydrochloride are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the first step in its safe management. The piperidine scaffold, the core of this molecule, is associated with significant health and safety risks. Piperidine itself is classified as a highly flammable liquid and vapor that is toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage.[2][3] While the cyclopropyl and methoxy substitutions may alter its physical properties, the fundamental hazards of the piperidine ring must be assumed to be present.

Potential Hazard Inferred Risk Based on Piperidine Derivatives Rationale and Recommended Precaution
Acute Toxicity Harmful if swallowed; Toxic in contact with skin or if inhaled.[1][3][4]The piperidine ring is known for its toxicity. All handling should occur in a well-ventilated fume hood to prevent inhalation, and appropriate PPE must be worn to prevent dermal contact.[4]
Corrosivity May cause severe skin burns and serious eye damage.[1]Amine-based compounds can be highly corrosive. Direct contact with skin and eyes must be strictly avoided through the use of proper PPE.
Flammability While the hydrochloride salt is a solid, the parent compound class is flammable.[2][5]Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools when handling larger quantities.[2]
Environmental Hazard Potentially harmful to aquatic life.[4]Disposal into drains or the sewer system is strictly prohibited.[2][6][7] All waste must be collected and managed as hazardous.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2-Cyclopropyl-4-methoxypiperidine hydrochloride for any procedure, including disposal preparation, all personnel must be equipped with the following PPE. This is a non-negotiable safety standard.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes.[1][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact.[1]

  • Respiratory Protection: All handling of the solid compound and any solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Part 3: Waste Segregation and Containerization Protocol

The foundational principle of chemical waste management is proper segregation.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[10]

Step-by-Step Containerization:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all waste associated with this compound. For solids, a high-density polyethylene (HDPE) container is suitable. For liquid waste (e.g., rinsate), plastic bottles are often preferred over glass to minimize the risk of breakage.[6][11]

  • Ensure Chemical Compatibility: Never use metal containers for amine hydrochlorides due to the risk of corrosion.[11] The container must be free from damage and have a secure, leak-proof closure.[12]

  • Proper Labeling (The 4-Point System): Proper labeling is a critical regulatory requirement and essential for safety.[13] The label must be clear, legible, and permanently affixed to the container. Include the following information:

    • The words "Hazardous Waste" .[1][6]

    • The full chemical name : "2-Cyclopropyl-4-methoxypiperidine hydrochloride". Do not use abbreviations or chemical formulas.[6]

    • A list of all components if it is a mixed waste stream, with percentages.[6]

    • The accumulation start date (the date the first drop of waste enters the container) and relevant hazard pictograms (e.g., toxic, corrosive).[6]

Part 4: Step-by-Step Disposal Procedures

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.[6][12]

Workflow 1: Disposal of Unused or Surplus Chemical
  • Preparation: Ensure the original container is securely sealed and its label is intact and legible.

  • Segregation: If the original container is compromised, carefully transfer the contents to a designated hazardous waste container as described in Part 3.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area.[11] This area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.[14]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

Workflow 2: Disposal of Contaminated Solid Waste
  • Collection: Any materials that have come into contact with the compound, such as gloves, weigh paper, absorbent pads, or pipette tips, must be considered hazardous waste.[1]

  • Containment: Place these items immediately into a designated solid hazardous waste container, clearly labeled for this waste stream.

  • Storage and Pickup: Manage this container in the same way as the primary chemical waste.

Workflow 3: Disposal of "Empty" Containers
  • Triple Rinsing: According to EPA guidelines, a container is not truly "empty" until it has been properly decontaminated.[1] This is achieved by a triple-rinse procedure: a. Rinse the container with a suitable solvent (e.g., methanol or ethanol) three times, using a volume that is approximately 10% of the container's capacity for each rinse. b. Crucially, collect all rinsate. This rinsate is now considered hazardous liquid waste and must be placed in a designated, properly labeled liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed, the container can often be managed as non-hazardous solid waste. Deface or remove the original label to prevent reuse. Always confirm this final step with your institution's specific EHS guidelines, as some may still require the rinsed container to be disposed of as hazardous waste.[1]

Disposal Decision Workflow

Caption: Decision workflow for proper waste stream management.

Part 5: Spill Management and Emergency Procedures

A written emergency response plan should be in place for any laboratory handling hazardous materials.[15] In the event of a spill, prompt and correct action is critical.

  • For Small Spills:

    • Alert Personnel: Immediately alert others in the vicinity.

    • Isolate: Ensure the area is well-ventilated, preferably within the fume hood.

    • Contain: Use a non-combustible absorbent material such as vermiculite, sand, or earth to cover and contain the spill.[1] Do not use paper towels or other combustible materials.[1]

    • Collect: Carefully scoop the absorbent material and spilled substance using non-sparking tools into a designated hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • For Large Spills:

    • EVACUATE: Immediately evacuate all personnel from the affected area.[1]

    • ALERT: Notify your supervisor and contact your institution's EHS or emergency response team.

    • ISOLATE: If it is safe to do so, close the door to the laboratory to contain any vapors.

    • DENY ENTRY: Prevent anyone from entering the spill area until emergency responders have declared it safe.

Part 6: Regulatory Compliance

In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][12] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training on hazardous waste operations and emergency response (HAZWOPER).[15][16]

Your institution's EHS office is the ultimate authority on how these regulations are implemented in your specific location.[6] Adherence to their protocols is mandatory and ensures that your disposal practices are safe, environmentally responsible, and legally compliant.

By following these rigorous procedures, you contribute to a culture of safety, protect our environment, and uphold the integrity of our scientific endeavors.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Texas at Austin. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services, LLC. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Hazmat Rentals. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Piperidine - Safety Data Sheet. (2025, March 31). Carl ROTH. [Link]

  • 2-Methoxypyridine - Safety Data Sheet. Jubilant Ingrevia. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

As a novel compound in various research and development pipelines, establishing rigorous safety protocols for handling 2-Cyclopropyl-4-methoxypiperidine hydrochloride is paramount. This guide provides an in-depth, proced...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in various research and development pipelines, establishing rigorous safety protocols for handling 2-Cyclopropyl-4-methoxypiperidine hydrochloride is paramount. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity. The focus extends beyond mere compliance, aiming to instill a deep-rooted culture of safety through understanding the causality behind each procedural step.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any handling protocol is initiated, a thorough hazard assessment is mandatory.[1][2] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from analogous piperidine derivatives suggest a number of potential hazards.[3][4]

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale based on Analogous Compounds
Acute Toxicity, Oral Harmful if swallowed.[3][4]Piperidine-based structures can interfere with neurological and physiological functions if ingested.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Many amine-containing compounds can be irritating upon dermal contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]The eyes are particularly sensitive to chemical exposure, and compounds of this nature can cause significant damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]Inhalation of fine powders can lead to irritation of the respiratory tract.

Given these potential hazards, the first line of defense is not personal protective equipment (PPE), but robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of 2-Cyclopropyl-4-methoxypiperidine hydrochloride, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[5][6][7] This is non-negotiable. The negative pressure environment ensures that any fine powders or aerosols are contained and exhausted away from the operator's breathing zone, directly mitigating the risk of respiratory irritation.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to shield you from hazards when engineering controls cannot eliminate all risk.[2][8][9] The selection of appropriate PPE is a critical decision-making process based on the anticipated hazards.

A. Eye and Face Protection

  • Requirement: ANSI Z87-marked, tight-fitting safety goggles are mandatory.[9]

  • Causality: Standard safety glasses may leave gaps, offering insufficient protection against fine powders or accidental splashes. Goggles provide a complete seal around the eyes, which is critical given the compound's potential to cause serious eye irritation.[6][9] A face shield should be worn in addition to goggles when there is a significant splash hazard.[9]

B. Hand Protection

  • Requirement: Chemical-resistant nitrile gloves are the minimum requirement. Always inspect gloves for any signs of degradation or punctures before use.[1][6][10]

  • Causality: The primary risk to the hands is skin irritation. Nitrile gloves offer good resistance to a broad range of chemicals. For prolonged operations, consider double-gloving.[1]

  • Step-by-Step Glove Removal Protocol:

    • With your gloved dominant hand, grasp the outside of the opposite glove near the cuff.

    • Peel it off, turning it inside out. The contamination is now contained within the removed glove.

    • Hold the removed glove in your still-gloved hand.

    • Slide two fingers of your bare hand under the cuff of the remaining glove.

    • Peel the second glove off, turning it inside out and over the first glove.

    • Dispose of the gloves in the designated hazardous waste container.

    • Immediately wash your hands thoroughly with soap and water.[11]

C. Body Protection

  • Requirement: A clean, buttoned lab coat must be worn at all times.[1][5][9]

  • Causality: A lab coat provides a removable barrier that protects your skin and personal clothing from contamination.[1] In the event of a spill, the contaminated lab coat can be quickly removed to minimize exposure.

D. Respiratory Protection

  • Requirement: Under normal operating conditions within a fume hood, a respirator is not typically required. However, if engineering controls fail or during a large spill clean-up, respiratory protection is essential.[5][8]

  • Causality: A NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates would be necessary to prevent inhalation of the compound.[8] The use of respirators requires a formal respiratory protection program, including fit testing, as mandated by OSHA.[8]

Operational and Disposal Plans: A Step-by-Step Guide

This workflow integrates safety measures at every stage of the handling process, from receipt of the compound to its final disposal.

Step 1: Preparation and Donning PPE

  • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[9]

  • Post warning signs indicating the handling of a hazardous chemical.

  • In an anteroom or designated clean area, don your lab coat, followed by safety goggles.

  • Just before beginning work in the fume hood, don your nitrile gloves.

Step 2: Handling and Manipulation

  • Perform all weighing and solution preparations on a plastic-backed absorbent liner within the chemical fume hood to contain any potential spills.

  • Use non-sparking tools and avoid creating dust.[12]

  • Keep the container of the chemical tightly closed when not in use.[6][10][13]

Step 3: Decontamination and Doffing PPE

  • After handling is complete, decontaminate any surfaces with an appropriate solvent, followed by soap and water.

  • Remove gloves using the protocol described above and dispose of them in a designated hazardous waste container.

  • Remove your lab coat and hang it in its designated storage area or dispose of it if contaminated.

  • Remove your safety goggles in a clean area.

  • Wash your hands thoroughly.

Step 4: Waste Disposal

  • All waste, including contaminated gloves, absorbent pads, and excess chemical, is considered hazardous waste.

  • Dispose of all materials in a clearly labeled, sealed hazardous waste container.[14]

  • Follow your institution's and the EPA's "cradle-to-grave" waste management regulations.[15][16]

Workflow for Safe Handling of 2-Cyclopropyl-4-methoxypiperidine hydrochloride

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase Prep 1. Hazard Assessment & Review SDS/Literature Eng_Controls 2. Verify Fume Hood Certification & Function Prep->Eng_Controls PPE_Select 3. Select & Inspect PPE (Goggles, Gloves, Lab Coat) Eng_Controls->PPE_Select Don_PPE 4. Don PPE PPE_Select->Don_PPE Work_Area 5. Prepare Work Area (Absorbent Liner) Don_PPE->Work_Area Handle 6. Weigh & Handle Compound Work_Area->Handle Cleanup 7. Decontaminate Surfaces & Equipment Handle->Cleanup Spill Spill or Exposure? Handle->Spill Waste 8. Segregate Hazardous Waste Cleanup->Waste Doff_PPE 9. Doff PPE Correctly Waste->Doff_PPE Wash 10. Wash Hands Thoroughly Doff_PPE->Wash Spill->Cleanup NO Emergency Execute Emergency Protocol (Evacuate, Notify, SDS Review) Spill->Emergency YES

Caption: Workflow from preparation to post-handling for safe laboratory use.

References

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Excedr.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • MATERIAL SAFETY DATA SHEETS PIPERIDINE. Cleanchem Laboratories.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Piperidine - SAFETY DATA SHEET. (2024, May 07).
  • 1-(2-Chloroethyl)piperidine hydrochloride - SAFETY DATA SHEET. (2025, December 18).
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride - SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. CDC.
  • Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester - SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
  • 4-(2-Methoxyphenyl)piperidine - SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. ASHP.
  • NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety, University of Rochester.
  • Pocket Guide to Chemical Hazards Introduction. NIOSH, CDC.
  • Piperidine - SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • N-Boc-N-bis(PEG4-azide) - Safety Data Sheet. (2024, September 03). BroadPharm.
  • Cyclopropyl 4-methoxyphenyl ketone - SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • 4-(2-Methoxyphenyl)piperidine - SAFETY DATA SHEET. (2023, August 23). Fisher Scientific.
  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) - Safety Data Sheet. (2025, June 30). Cayman Chemical.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.